molecular formula C7H15NO B1344086 1-(2-Aminoethyl)cyclopentanol CAS No. 859629-83-7

1-(2-Aminoethyl)cyclopentanol

Cat. No.: B1344086
CAS No.: 859629-83-7
M. Wt: 129.2 g/mol
InChI Key: HRYBUTIAGJBDDV-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)cyclopentanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminoethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-5-7(9)3-1-2-4-7/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYBUTIAGJBDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624155
Record name 1-(2-Aminoethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859629-83-7
Record name 1-(2-Aminoethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide on the Structural and Conformational Analysis of 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical and predictive structural and conformational analysis of 1-(2-Aminoethyl)cyclopentanol. As of the latest literature review, no empirical crystallographic or comprehensive spectroscopic data for this specific molecule has been published. The information herein is based on established chemical principles, computational modeling of analogous structures, and generalized experimental protocols.

Introduction

This compound is a bifunctional organic molecule incorporating a tertiary alcohol on a cyclopentyl ring and a primary aminoethyl side chain. This combination of a rigid cyclic core and a flexible, functionalized side chain makes it a molecule of interest in medicinal chemistry and drug design. The spatial arrangement of the hydroxyl and amino groups, dictated by the conformation of the cyclopentane ring and the rotation of the side chain, is critical for its potential interactions with biological targets. Understanding the structural and conformational landscape of this molecule is therefore a crucial first step in its rational application in drug development.

This technical guide presents a comprehensive theoretical analysis of the structure and conformational preferences of this compound. It outlines potential synthetic routes, predicted structural parameters, and a detailed exploration of its conformational isomers. Furthermore, it provides standardized, albeit hypothetical, experimental protocols for its empirical analysis via X-ray crystallography and NMR spectroscopy.

Predicted Physicochemical and Structural Properties

Due to the absence of published experimental data, the following properties are predicted based on computational models and data from similar structures.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds2
Topological Polar Surface Area46.25 Ų
logP~0.8

Table 2: Predicted Structural Parameters (Bond Lengths and Angles) for a Low-Energy Conformer

ParameterPredicted Value
Bond Lengths (Å)
C-O1.43
C-N1.47
C-C (ring)1.54 - 1.55
C-C (side chain)1.53
**Bond Angles (°) **
O-C-C (ring)108 - 110
N-C-C112
C-C-C (ring)103 - 106
C-C-N110

Conformational Analysis

The conformational landscape of this compound is primarily determined by two factors: the puckering of the cyclopentane ring and the rotation around the single bonds of the aminoethyl side chain.

The cyclopentane ring is not planar and exists in a continuous state of pseudorotation between two main conformations: the envelope (Cₛ symmetry) and the twist or half-chair (C₂ symmetry). For substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric strain.

The aminoethyl side chain has two rotatable C-C bonds, leading to various staggered and eclipsed conformations. Intramolecular hydrogen bonding between the hydroxyl and amino groups is a key stabilizing interaction that will significantly influence the preferred conformation.

G Potential Conformational Isomers cluster_ring Cyclopentane Ring Puckering cluster_side_chain Side Chain Rotation & Interaction cluster_combined Resulting Low-Energy Conformers Envelope Envelope Conformation Twist Twist Conformation Envelope->Twist Pseudorotation Conformer_A Envelope-Gauche (H-Bonded) Envelope->Conformer_A Twist->Envelope Pseudorotation Conformer_B Twist-Anti Twist->Conformer_B Conformer_C Twist-Gauche (H-Bonded) Twist->Conformer_C Gauche Gauche Conformer Gauche->Conformer_A Gauche->Conformer_C Anti Anti Conformer Anti->Conformer_B H_Bonding Intramolecular H-Bonding (OH...NH2 or NH...OH) H_Bonding->Conformer_A H_Bonding->Conformer_C

Caption: Logical relationships in the conformational analysis of this compound.

Proposed Synthesis and Characterization Workflow

While a specific synthesis for this compound is not documented, a plausible route can be adapted from established methods for synthesizing tertiary amino alcohols.

G Proposed Synthesis and Analysis Workflow cluster_analysis Characterization Methods Start Cyclopentanone Step1 Nucleophilic Addition of Protected Aminoethyl Grignard Reagent Start->Step1 Intermediate Protected this compound Step1->Intermediate Step2 Deprotection Intermediate->Step2 Product This compound Step2->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Analysis Structural Analysis Purification->Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR Xray X-ray Crystallography (if crystalline) Analysis->Xray

Caption: A proposed workflow for the synthesis and structural characterization.

Hypothetical Experimental Protocols

The following sections detail standard experimental protocols that would be employed for the structural analysis of this compound.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Methodology:

  • Crystallization:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable quality for X-ray diffraction.

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

    • Collect diffraction data by rotating the crystal and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods.

    • Build an initial molecular model into the resulting electron density map.

    • Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and study the conformational dynamics in solution.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum.

    • Expected signals would include multiplets for the cyclopentyl protons, signals for the methylene protons of the aminoethyl side chain, and potentially broad signals for the -OH and -NH₂ protons, which are exchangeable.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional carbon-13 NMR spectrum.

    • The number of signals will indicate the magnetic equivalence of the carbon atoms, providing information about molecular symmetry.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing key information about the preferred conformation in solution.

Conclusion

While experimental data for this compound remains to be published, this technical guide provides a robust theoretical framework for its structural and conformational analysis. The interplay between the cyclopentane ring puckering and the flexible aminoethyl side chain, likely stabilized by intramolecular hydrogen bonding, defines its three-dimensional structure. The proposed synthetic and analytical workflows offer a clear path for future empirical studies. A thorough understanding of these structural features is paramount for the successful application of this molecule in the fields of medicinal chemistry and drug discovery.

physicochemical properties of 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminoethyl)cyclopentanol

Introduction

This compound is a cyclic amino alcohol of interest to researchers in medicinal chemistry and drug development. Its structure, featuring a cyclopentanol ring substituted with an aminoethyl group at the tertiary carbon, provides a versatile scaffold for the synthesis of more complex molecules. The presence of both a hydroxyl and an amino group imparts distinct physicochemical characteristics that are crucial for its behavior in biological systems and its utility as a chemical building block. This guide provides a comprehensive overview of the known physicochemical properties, a plausible synthetic route, and an exploration of the potential biological relevance of this compound.

Physicochemical Properties

The determine its solubility, permeability, and potential interactions with biological targets. The following table summarizes key identifying and physicochemical data for this compound.

PropertyValueSource
IUPAC Name 1-(2-aminoethyl)cyclopentan-1-olN/A
CAS Number 859629-83-7
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Physical Form Solid
Boiling Point ~214.11 °C (Predicted)[1]
Melting Point ~32.36 °C (Predicted)[1]
Water Solubility ~896,620 mg/L (Predicted)[1]
InChI 1S/C7H15NO/c8-6-5-7(9)3-1-2-4-7/h9H,1-6,8H2
InChIKey HRYBUTIAGJBDDV-UHFFFAOYSA-N
SMILES NCCC1(O)CCCC1N/A

Note: Some physical properties are predicted values from computational models due to the limited availability of experimental data.

Experimental Protocols: Synthesis

Proposed Synthetic Route: Grignard Reaction with Amine Protection

The primary amino group is incompatible with the strongly basic Grignard reagent. Therefore, it must be protected before the formation of the organomagnesium halide. A common and effective strategy is a three-step synthesis:

  • Protection of the Amino Group: The primary amine of a starting material like 2-chloroethylamine is protected to prevent it from reacting with the Grignard reagent. A dibenzyl group is a suitable choice due to its stability and ease of removal.

  • Grignard Reaction: The protected chloroethylamine is used to form a Grignard reagent, which then reacts with cyclopentanone to form the desired carbon skeleton.

  • Deprotection of the Amino Group: The protecting groups are removed to yield the final product, this compound.

Step 1: Protection of 2-Chloroethylamine (N,N-dibenzylation)

  • Materials: 2-Chloroethylamine hydrochloride, Benzyl chloride, Sodium carbonate (Na₂CO₃), Toluene, Water, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a round-bottom flask, add 2-chloroethylamine hydrochloride (1 molar equivalent) and toluene.

    • Add sodium carbonate (2.5 molar equivalents) to the suspension and heat to 50°C with vigorous stirring.

    • Slowly add benzyl chloride (2.2 molar equivalents) while maintaining the temperature between 70°C and 100°C.

    • After the addition is complete, continue stirring at 80-100°C for one hour.[2]

    • Cool the mixture to approximately 60-65°C and filter to remove inorganic salts.[2]

    • Wash the filtrate with water, separate the organic layer, and dry it over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain crude N,N-dibenzyl-2-chloroethylamine. This intermediate can often be used in the next step without further purification.

Step 2: Grignard Reaction with Cyclopentanone

  • Materials: N,N-dibenzyl-2-chloroethylamine, Magnesium turnings, Anhydrous diethyl ether or Tetrahydrofuran (THF), Iodine crystal (optional, for initiation), Cyclopentanone.

  • Procedure:

    • In an oven-dried, three-neck flask equipped with a dropping funnel and a condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 molar equivalents).

    • Add a small crystal of iodine to help initiate the reaction.

    • Dissolve N,N-dibenzyl-2-chloroethylamine (1 molar equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the chloroethylamine solution to the magnesium. The reaction is initiated when the iodine color fades and the solution becomes cloudy. Gentle heating may be required.

    • Once initiated, add the remaining chloroethylamine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until the magnesium is consumed.

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of cyclopentanone (1 molar equivalent) in anhydrous diethyl ether or THF dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected product, 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol.

Step 3: Deprotection via Catalytic Hydrogenation

  • Materials: 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol, 10% Palladium on carbon (Pd/C), Ammonium formate (HCOONH₄) or Hydrogen gas (H₂), Methanol (MeOH), Celite.

  • Procedure:

    • In a round-bottom flask, dissolve the crude product from Step 2 in methanol.

    • Carefully add 10% Pd/C catalyst.

    • Add ammonium formate (a hydrogen transfer agent) or conduct the reaction under a hydrogen atmosphere.[2]

    • Heat the mixture to reflux and monitor the reaction's progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with methanol.

    • Combine the filtrates and concentrate under reduced pressure. The resulting residue will contain the desired this compound.

    • The final product can be purified by column chromatography or acid-base extraction.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection start 2-Chloroethylamine HCl proc1 React with Benzyl Chloride & Sodium Carbonate start->proc1 prod1 N,N-dibenzyl-2-chloroethylamine proc1->prod1 proc2 Formation of Grignard Reagent prod1->proc2 reagent1 Magnesium Turnings reagent1->proc2 proc3 Nucleophilic Addition & Aqueous Workup proc2->proc3 reagent2 Cyclopentanone reagent2->proc3 prod2 Protected Amino Alcohol: 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol proc3->prod2 proc4 Catalytic Hydrogenation prod2->proc4 reagent3 Pd/C, H₂ (or HCOONH₄) reagent3->proc4 prod3 Final Product: This compound proc4->prod3

Caption: Synthetic workflow for this compound.

Biological Activity

The biological activity of this compound is not extensively documented in publicly available literature. However, the structural class of cyclic alcohols and their derivatives is known to be biologically active.[3] For instance, various cyclopentane derivatives, such as cyclopentenediones, have demonstrated a broad spectrum of biological effects, including anti-inflammatory and cytostatic activities.[4]

Given the presence of both a hydroxyl and a primary amine group, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. These functional groups are common pharmacophores and can be readily modified to explore structure-activity relationships (SAR) for various biological targets. For example, similar amino alcohol scaffolds are found in compounds with potential insecticidal properties and other pharmacological activities.

Further research is required to elucidate the specific biological profile of this compound. Screening this compound against a panel of biological targets, such as enzymes and receptors, would be a logical next step to uncover its potential therapeutic applications.

Conclusion

This compound is a chemical compound with well-defined structural and basic physicochemical properties, though much of the quantitative data relies on computational predictions. The lack of extensive experimental data highlights an opportunity for further characterization. The proposed multi-step synthesis via a Grignard reaction provides a reliable pathway for its preparation in a laboratory setting, enabling further research. While its specific biological activities are currently unknown, its structural features suggest it is a promising starting point for the development of new biologically active molecules. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and chemical synthesis.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(2-Aminoethyl)cyclopentanol, a valuable building block in medicinal chemistry and drug development. The core of this methodology is a Grignard reaction, a robust and well-established method for the formation of carbon-carbon bonds. Due to the inherent reactivity of the free amino group with the Grignard reagent, a protection-deprotection strategy is essential. This guide outlines a detailed three-step synthesis starting with the protection of an appropriate aminoethyl precursor, followed by the Grignard reaction with cyclopentanone, and concluding with the deprotection of the amino group to yield the target molecule.

Synthesis Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence. This approach leverages the nucleophilic addition of a Grignard reagent, derived from a protected 2-chloroethylamine, to the electrophilic carbonyl carbon of cyclopentanone. The subsequent deprotection of the amino group furnishes the desired product.

A critical aspect of this synthesis is the protection of the primary amine. The acidic proton of a free amine would quench the highly basic Grignard reagent, preventing the desired carbon-carbon bond formation. The N,N-dibenzyl group is an excellent choice for this purpose due to its stability under Grignard reaction conditions and its facile removal via catalytic hydrogenation.

Experimental Protocols

Step 1: Protection of 2-Chloroethylamine as N,N-Dibenzyl-2-chloroethylamine

This initial step involves the N,N-dibenzylation of 2-chloroethylamine hydrochloride.

Methodology:

  • In a well-ventilated fume hood, suspend 2-chloroethylamine hydrochloride (1 molar equivalent) in a suitable solvent such as toluene.

  • Add sodium carbonate (2.5 molar equivalents) to the suspension.

  • Heat the mixture to 50°C with vigorous stirring.

  • Slowly add benzyl chloride (2.2 molar equivalents) to the reaction mixture, maintaining the temperature between 70°C and 100°C.

  • After the addition is complete, continue stirring at 80-100°C for an additional hour.

  • Cool the reaction mixture to 60-65°C and filter to remove inorganic salts.

  • Wash the filtrate with water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield crude N,N-dibenzyl-2-chloroethylamine, which can be purified by distillation or used directly in the next step.

Step 2: Grignard Reaction with Cyclopentanone

This step involves the formation of the Grignard reagent from N,N-dibenzyl-2-chloroethylamine and its subsequent reaction with cyclopentanone.

Methodology:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 molar equivalents) in the flask.

  • Add a small crystal of iodine to initiate the reaction.

  • In the dropping funnel, prepare a solution of N,N-dibenzyl-2-chloroethylamine (1 molar equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Add a small portion of the chloroethylamine solution to the magnesium turnings. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated (as evidenced by bubbling and heat generation), add the remaining chloroethylamine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Prepare a solution of cyclopentanone (1 molar equivalent) in the same anhydrous solvent.

  • Add the cyclopentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol. The product can be purified by column chromatography on silica gel.

Step 3: Deprotection to Yield this compound

The final step is the removal of the N,N-dibenzyl protecting groups via catalytic hydrogenation to yield the target primary amine.

Methodology:

  • Dissolve the crude or purified 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol (1 molar equivalent) in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

  • The resulting residue contains the desired product, this compound, and may be further purified by column chromatography or acid-base extraction if necessary.

Data Presentation

Table 1: Summary of Reagents and Expected Yields for the Synthesis of this compound

StepReactionStarting MaterialsKey ReagentsProductExpected Yield (%)
1N,N-Dibenzylation2-Chloroethylamine hydrochlorideBenzyl chloride, Sodium carbonateN,N-Dibenzyl-2-chloroethylamine85-95
2Grignard ReactionN,N-Dibenzyl-2-chloroethylamine, CyclopentanoneMagnesium1-(2-(N,N-Dibenzylamino)ethyl)cyclopentanol70-85
3Deprotection1-(2-(N,N-Dibenzylamino)ethyl)cyclopentanolPalladium on carbon, Hydrogen gasThis compound90-99

Note: Expected yields are based on literature precedents for analogous reactions and may vary depending on experimental conditions and scale.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Deprotection start1 2-Chloroethylamine HCl product1 N,N-Dibenzyl-2-chloroethylamine start1->product1 N,N-Dibenzylation reagent1 Benzyl Chloride, Na2CO3 reagent1->product1 start2 N,N-Dibenzyl-2-chloroethylamine intermediate Grignard Reagent start2->intermediate reagent2a Mg, Anhydrous Ether/THF reagent2a->intermediate product2 1-(2-(N,N-Dibenzylamino)ethyl)cyclopentanol intermediate->product2 reagent2b Cyclopentanone reagent2b->product2 start3 1-(2-(N,N-Dibenzylamino)ethyl)cyclopentanol product3 This compound start3->product3 Catalytic Hydrogenation reagent3 H2, Pd/C reagent3->product3

Caption: Synthetic workflow for this compound.

Alternative Synthetic Strategies

While the Grignard-based approach is highly effective, alternative routes to this compound and related cyclic amino alcohols are conceivable and may be suitable depending on available starting materials and desired scale.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[1] A potential, albeit more challenging, route to the target molecule could involve the reductive amination of a keto-alcohol precursor. This would necessitate the synthesis of 1-(2-oxoethyl)cyclopentanol, which is not a readily available starting material.

Reductive_Amination_Pathway start 1-(2-Oxoethyl)cyclopentanol intermediate Intermediate Imine start->intermediate reagent1 Ammonia (NH3) reagent1->intermediate product This compound intermediate->product reagent2 Reducing Agent (e.g., NaBH3CN) reagent2->product

Caption: Conceptual reductive amination pathway.

This guide provides a robust and detailed framework for the synthesis of this compound. The presented Grignard-based methodology is a reliable and scalable approach, making it well-suited for applications in research and drug development. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements.

References

A Comprehensive Technical Guide to 1-(2-Aminoethyl)cyclopentanol (CAS 859629-83-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)cyclopentanol, identified by the CAS number 859629-83-7, is a bifunctional organic molecule featuring a cyclopentanol core with an aminoethyl substituent at the tertiary carbon. This structure, containing both a primary amine and a tertiary alcohol, makes it a versatile building block and intermediate in medicinal chemistry and organic synthesis.[1][2] Its utility lies in the potential for differential functionalization of the amine and hydroxyl groups, allowing for the construction of more complex molecular architectures. This guide provides a detailed overview of its known properties, a robust synthesis protocol, and its potential applications in research and drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While some physical constants like melting and boiling points are not widely reported in the literature, key structural and computed data provide a solid foundation for its use in experimental settings.[3][4]

PropertyValueSource
CAS Number 859629-83-7[2][5][6][7]
Molecular Formula C₇H₁₅NO[2][6][7]
Molecular Weight 129.20 g/mol [2][5][7]
Physical Form Solid[5][7]
Purity Typically ≥95% (as supplied)[5][7]
Storage Temperature -20°C[5]
LogP (calculated) 0.50[7]
SMILES NCCC1(O)CCCC1[6]
InChI Key HRYBUTIAGJBDDV-UHFFFAOYSA-N[2][5]

Theoretical Spectroscopic Analysis

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two methylene groups of the aminoethyl chain would likely appear as complex multiplets in the 1.5-3.0 ppm range. The protons on the cyclopentane ring would also produce a series of overlapping multiplets, typically between 1.4 and 1.8 ppm. The hydroxyl (-OH) and amine (-NH₂) protons would present as broad singlets that are exchangeable with D₂O.

  • ¹³C NMR Spectroscopy : The molecule should exhibit seven unique carbon signals. The tertiary carbon bearing the hydroxyl and aminoethyl groups would appear most downfield, followed by the carbons of the ethyl chain and finally the carbons of the cyclopentane ring.

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretch from the alcohol and the N-H stretches from the primary amine. Strong bands corresponding to C-H stretching of the aliphatic ring and side chain would be observed around 2850-2960 cm⁻¹.

  • Mass Spectrometry (MS) : In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 129. Common fragmentation patterns would likely include the loss of a water molecule (M-18), loss of an ethylamine radical, or cleavage of the C-C bond between the ring and the side chain.

Synthesis Protocol via Grignard Reaction

The synthesis of this compound can be effectively achieved through a multi-step process centered around a Grignard reaction. This approach requires protection of the primary amine, which would otherwise be incompatible with the strongly basic Grignard reagent. The following protocol is adapted from established methods for similar structures.[1]

Experimental Workflow

G start Starting Materials (2-Chloroethylamine HCl, Benzyl Chloride, Mg, Cyclopentanone) step1 Step 1: Amine Protection (N,N-Dibenzylation) start->step1 intermediate1 Intermediate: N,N-Dibenzyl-2-chloroethylamine step1->intermediate1 Yields step2 Step 2: Grignard Reaction intermediate1->step2 Reacts with Mg, then Cyclopentanone intermediate2 Intermediate: Protected Amino Alcohol step2->intermediate2 Yields step3 Step 3: Deprotection (Catalytic Hydrogenation) intermediate2->step3 product Final Product: This compound step3->product Yields G A This compound (Building Block) B Chemical Synthesis & Functionalization A->B C Library of Novel Derivative Compounds B->C D High-Throughput Screening C->D E Identification of Lead Compounds D->E F Drug Development Pipeline E->F

References

Spectroscopic Data of 1-(2-Aminoethyl)cyclopentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Aminoethyl)cyclopentanol is a bifunctional organic molecule containing both a hydroxyl and a primary amine group. This unique combination makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic characteristics is essential for researchers, scientists, and drug development professionals to ensure identity, purity, and structural integrity during synthesis and application. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific compound are not widely available in public databases, this guide leverages data from analogous compounds and predictive models to offer a comprehensive analytical profile.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize predicted data based on the analysis of its structural features and comparison with similar molecules.

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-OH1.0 - 3.0Broad Singlet1H
-NH₂1.0 - 3.0Broad Singlet2H
-CH₂-N2.8 - 3.2Triplet2H
-C-CH₂-C1.7 - 2.0Triplet2H
Cyclopentyl -CH₂1.4 - 1.8Multiplet8H
Table 2: Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-OH75 - 85
C-CH₂-N40 - 50
C-CH₂-C35 - 45
Cyclopentyl CH₂20 - 40
Table 3: Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H Stretch3200 - 3600Broad
N-H Stretch3300 - 3500Medium, Doublet
C-H Stretch (Aliphatic)2850 - 3000Strong
N-H Bend1590 - 1650Medium
C-O Stretch1050 - 1150Strong
C-N Stretch1020 - 1250Medium
Table 4: Predicted Mass Spectrometry Fragmentation
m/zProposed Fragment
129[M]⁺ (Molecular Ion)
112[M-NH₃]⁺
111[M-H₂O]⁺
98[M-CH₂NH₂]⁺
84[M-C₂H₄NH₂]⁺
56[C₄H₈]⁺
44[CH₂NH₂]⁺
30[CH₂NH₂]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical, as protic solvents like D₂O may lead to the exchange of the -OH and -NH₂ protons, causing their signals to disappear from the spectrum.

  • Instrumentation : Utilize a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30° pulse width, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • To confirm the identity of exchangeable protons (-OH and -NH₂), a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the -OH and -NH₂ protons should diminish or disappear.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Typical parameters include a 45° pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : If the sample is a liquid, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet : If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques include:

    • Electron Ionization (EI) : This is a hard ionization technique that can lead to extensive fragmentation, providing valuable structural information.

    • Electrospray Ionization (ESI) : This is a soft ionization technique that is well-suited for polar molecules and often results in a prominent molecular ion peak, which is useful for determining the molecular weight.

  • Instrumentation : A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition :

    • Acquire a full scan mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • For more detailed structural analysis, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the molecular ion and subjecting it to fragmentation to analyze the resulting daughter ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow A Compound Synthesis and Purification B Sample Preparation A->B C IR Spectroscopy B->C D NMR Spectroscopy B->D E Mass Spectrometry B->E F Functional Group Identification C->F G Structural Elucidation (Connectivity) D->G H Molecular Weight and Formula Confirmation E->H I Data Integration and Structure Verification F->I G->I H->I J Final Report I->J

Caption: Logical workflow for spectroscopic analysis.

An In-depth Technical Guide to the Differential Reactivity of Amino and Hydroxyl Groups in 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Aminoethyl)cyclopentanol is a bifunctional molecule featuring a primary amino group and a tertiary hydroxyl group. This guide provides a detailed analysis of the differential reactivity of these two functional groups, a critical consideration for its application as a building block in medicinal chemistry and organic synthesis. The inherent differences in nucleophilicity, acidity, and steric hindrance between the amine and the alcohol allow for highly selective transformations. This document outlines the fundamental principles governing this selectivity, presents strategies for targeted functionalization, and provides detailed experimental protocols for key reactions.

Fundamental Principles of Reactivity

The selective functionalization of this compound hinges on three core chemical principles: nucleophilicity, acidity (pKa), and steric hindrance.

2.1 Nucleophilicity

The primary determinant of reactivity toward electrophiles is the intrinsic nucleophilicity of the nitrogen and oxygen atoms. The amino group is significantly more nucleophilic than the hydroxyl group.[1][2] This is attributed to the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for donation to an electrophile.[3] Consequently, in competitive reactions under neutral or basic conditions, electrophiles will preferentially react at the nitrogen atom.

2.2 Acidity and pKa

The acidity of the two functional groups dictates their behavior in the presence of bases. The protonated primary amine (an ammonium ion) has an estimated pKa in the range of 9-10, while the tertiary alcohol has a much higher pKa, typically around 16-18. This vast difference means the hydroxyl group is a much weaker acid. However, this property can be exploited: in the presence of a strong base (e.g., sodium hydride), the alcohol can be deprotonated to form a cyclopentanolate anion. This alkoxide is a significantly stronger nucleophile than the neutral amine, reversing the typical reactivity pattern and enabling selective O-alkylation.[4]

2.3 Steric Hindrance

The local steric environment plays a crucial role, particularly for the hydroxyl group. The primary amino group at the end of an ethyl chain is relatively unhindered. In contrast, the hydroxyl group is attached to a tertiary carbon atom within a cyclopentyl ring, making it sterically congested.[3] This steric bulk hinders the approach of reagents, slowing down reactions at the oxygen and making it difficult to protect with very bulky protecting groups.[5]

Quantitative and Qualitative Reactivity Data

FeatureAmino Group (-NH₂)Hydroxyl Group (-OH)Rationale
Relative Nucleophilicity HighLow (as alcohol), Very High (as alkoxide)Nitrogen is less electronegative than oxygen.[1] Deprotonation creates a highly nucleophilic alkoxide.[4]
pKa (of conjugate acid) ~9-10 (for -NH₃⁺)~16-18 (for -OH)Ammonium ions are significantly more acidic than alcohols.
Steric Hindrance LowHigh (Tertiary Alcohol)The -NH₂ group is on a primary carbon; the -OH is on a tertiary ring carbon.[3]
Preferred Reaction N-Acylation, N-AlkylationO-Alkylation (with strong base), O-SilylationHigher intrinsic nucleophilicity of the amine.[2] Strong base required to form the more reactive alkoxide.[4]
Typical Conditions Neutral or Mildly BasicStrongly Basic (for alkylation)Amine is reactive in its neutral form. Alcohol requires activation via deprotonation.

Selective Reaction Pathways

Harnessing the intrinsic differences between the amino and hydroxyl groups allows for precise, selective modifications.

Selective N-Functionalization (Amine Reactions)

Given the superior nucleophilicity of the amino group, reactions with electrophiles can be directed to the nitrogen atom with high selectivity, typically under neutral or mildly basic conditions.

4.1.1 N-Acylation: The reaction with acylating agents like acid chlorides or anhydrides proceeds rapidly and selectively at the amine to form a stable amide. This transformation is often quantitative and serves to protect the amine or introduce further functionality.

4.1.2 N-Alkylation: Direct alkylation with alkyl halides is also selective for the nitrogen atom.[2] However, a common challenge is over-alkylation, as the resulting secondary amine can be more nucleophilic than the starting primary amine, leading to mixtures of mono- and di-alkylated products.[6][7][8] Specialized methods, such as reductive amination or the use of specific catalysts, can achieve selective mono-alkylation.[6][9]

4.1.3 N-Protection: The most common strategy to temporarily mask the amine's reactivity is by converting it to a carbamate. The tert-butoxycarbonyl (Boc) group is ideal for this purpose, reacting selectively with the amine in the presence of the hydroxyl group.[10]

N_Boc_Protection cluster_start Starting Material cluster_reagents Reagents cluster_product Product start This compound reagents (Boc)₂O Base (e.g., TEA, NaHCO₃) Solvent (e.g., DCM, THF) start->reagents Reaction Conditions product N-Boc-1-(2-Aminoethyl)cyclopentanol reagents->product Selective N-Acylation

Caption: Selective N-Boc Protection Pathway.
Selective O-Functionalization (Alcohol Reactions)

Targeting the sterically hindered and less nucleophilic tertiary alcohol requires specific strategies that either enhance its reactivity or utilize reagents with a high affinity for oxygen.

4.2.1 O-Alkylation: To achieve selective alkylation at the oxygen, the hydroxyl group must first be converted into a more potent nucleophile. This is accomplished by deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to form the corresponding alkoxide. This highly reactive species can then be treated with an alkyl halide to form an ether.[4]

O_Alkylation start This compound step1 Step 1: Deprotonation start->step1 intermediate Cyclopentanolate Intermediate step1->intermediate Forms base Strong Base (e.g., NaH) Anhydrous Solvent (e.g., THF) base->step1 step2 Step 2: Alkylation intermediate->step2 product O-Alkyl-1-(2-Aminoethyl)cyclopentanol step2->product alkyl_halide Alkyl Halide (R-X) alkyl_halide->step2

Caption: Two-Step Selective O-Alkylation Pathway.

4.2.2 O-Protection: Silyl ethers are the most common protecting groups for alcohols and exhibit high selectivity for oxygen over nitrogen.[11][12] Reagents such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a mild base like imidazole, will selectively react with the hydroxyl group to form a stable silyl ether, leaving the primary amine untouched. Protecting the sterically hindered tertiary alcohol may require a more reactive silylating agent, such as a silyl triflate.[13][14]

O_Silylation cluster_start Starting Material cluster_reagents Reagents cluster_product Product start This compound reagents TBDMSCl or TBSCl Base (e.g., Imidazole) Solvent (e.g., DMF, DCM) start->reagents Reaction Conditions product O-TBDMS-1-(2-Aminoethyl)cyclopentanol reagents->product Selective O-Silylation

Caption: Selective O-Silyl Protection Pathway.
Potential for Intramolecular Reactions

The proximity of the amino and hydroxyl groups creates the potential for intramolecular cyclization reactions when a suitable bifunctional reagent is used. For example, reaction with phosgene, diethyl carbonate, or a similar reagent can lead to the formation of a five-membered oxazolidinone ring. This transformation proceeds via a 5-Exo-Trig ring closure, which is kinetically and thermodynamically favored over the formation of larger rings.[15]

Intramolecular_Cyclization start This compound product Spiro[cyclopentane-1,5'- oxazolidin]-2'-one start->product + Reagent, Heat reagent Cyclizing Agent (e.g., Diethyl Carbonate, Phosgene)

References

1-(2-Aminoethyl)cyclopentanol as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(2-Aminoethyl)cyclopentanol as a Chiral Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral amino alcohol with significant potential as a versatile building block in organic synthesis. Its structure, containing a stereocenter at the carbon bearing both the hydroxyl and the aminoethyl groups, makes it a valuable precursor for the synthesis of enantiomerically pure compounds, particularly in the development of novel pharmaceuticals. The presence of both a primary amine and a tertiary alcohol functional group allows for a variety of chemical transformations, enabling its incorporation into complex molecular architectures. This guide provides a comprehensive overview of the synthesis of racemic this compound, its chiral resolution, and its application as a chiral ligand in asymmetric synthesis.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely available in the literature, the following tables present the expected physicochemical properties and predicted spectroscopic data based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
AppearanceColorless to pale yellow oil or low melting solid
Boiling PointNot determined
Melting PointNot determined
SolubilitySoluble in water and common organic solvents
pKa (amine)~9-10 (predicted)

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.90t2H-CH₂-NH₂
~2.75s (broad)3H-OH, -NH₂
~1.80t2H-C(OH)-CH₂-
~1.70-1.50m8HCyclopentyl-H

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~80-C-OH
~45-C(OH)-CH₂-
~42-CH₂-NH₂
~38Cyclopentyl-CH₂
~24Cyclopentyl-CH₂

Table 4: Predicted Optical Rotation for Enantiopure this compound

EnantiomerSpecific Rotation [α]²⁰D (c=1, CHCl₃)
(R)-1-(2-Aminoethyl)cyclopentanol> 0 (predicted)
(S)-1-(2-Aminoethyl)cyclopentanol< 0 (predicted)

Note: The sign of the specific rotation for the (R) and (S) enantiomers is a prediction and would need to be determined experimentally.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through a three-step sequence involving the protection of a primary amine, a Grignard reaction with cyclopentanone, and subsequent deprotection.

G start 2-Aminoethanol step1 Amine Protection (e.g., Boc Anhydride) start->step1 intermediate1 N-Boc-2-aminoethanol step1->intermediate1 step2 Halogenation (e.g., PBr₃) intermediate1->step2 intermediate2 N-Boc-2-bromoethylamine step2->intermediate2 step3 Grignard Reagent Formation (Mg, THF) intermediate2->step3 step4 Grignard Reaction step3->step4 intermediate3 N-Boc-2-(magnesiobromo)ethylamine cyclopentanone Cyclopentanone cyclopentanone->step4 intermediate4 N-Boc-1-(2-aminoethyl)cyclopentanol step4->intermediate4 step5 Deprotection (e.g., TFA or HCl) intermediate4->step5 end Racemic this compound step5->end

Synthetic workflow for racemic this compound.
Experimental Protocol: Synthesis of Racemic this compound

Step 1: N-protection of 2-aminoethanol

  • To a solution of 2-aminoethanol (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-aminoethanol.

Step 2: Halogenation of N-Boc-2-aminoethanol

  • Dissolve N-Boc-2-aminoethanol (1.0 eq) in an anhydrous solvent like dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.

  • Carefully quench the reaction by pouring it into ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give N-Boc-2-bromoethylamine.

Step 3: Grignard Reaction and Deprotection

  • Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.

  • Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine.

  • Slowly add a solution of N-Boc-2-bromoethylamine (1.2 eq) in anhydrous THF to initiate the Grignard reagent formation.

  • Once the Grignard reagent has formed, cool the solution to 0 °C.

  • Add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain crude N-Boc-1-(2-aminoethyl)cyclopentanol.

  • Dissolve the crude product in dichloromethane and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., NaOH solution) and extract the product into an organic solvent.

  • Dry the organic layer and concentrate to yield racemic this compound, which can be purified by distillation or column chromatography.

Chiral Resolution by Diastereomeric Salt Formation

The resolution of racemic this compound can be achieved by forming diastereomeric salts with a chiral acid, such as (+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

G racemate Racemic this compound step1 Diastereomeric Salt Formation (in a suitable solvent, e.g., Methanol) racemate->step1 resolving_agent (+)-Tartaric Acid resolving_agent->step1 salts Mixture of Diastereomeric Salts ((R)-Amine·(+)-Tartrate and (S)-Amine·(+)-Tartrate) step1->salts step2 Fractional Crystallization salts->step2 less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-Amine·(+)-Tartrate) step2->less_soluble more_soluble More Soluble Diastereomeric Salt (in mother liquor) step2->more_soluble step3a Liberation of Free Amine (Base treatment, e.g., NaOH) less_soluble->step3a step3b Liberation of Free Amine (Base treatment, e.g., NaOH) more_soluble->step3b enantiomer1 (R)-1-(2-Aminoethyl)cyclopentanol step3a->enantiomer1 enantiomer2 (S)-1-(2-Aminoethyl)cyclopentanol step3b->enantiomer2

Workflow for the chiral resolution of this compound.
Experimental Protocol: Chiral Resolution

  • Dissolve racemic this compound (1.0 eq) in a minimal amount of a hot solvent, such as methanol or ethanol.

  • In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq) in the same hot solvent.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Further cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. This affords the first crop of diastereomeric salt.

  • The mother liquor can be concentrated to yield the more soluble diastereomeric salt.

  • To liberate the free amine, suspend the separated diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >10.

  • Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer and remove the solvent to yield the resolved enantiomer.

  • The enantiomeric excess (ee) of the resolved amine should be determined using chiral HPLC or by measuring its specific rotation.

Application as a Chiral Ligand in Asymmetric Synthesis

Chiral 1,2-amino alcohols are effective ligands for a variety of asymmetric transformations. A common application is in the enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols.

G ligand Chiral this compound step1 Formation of Chiral Catalyst (in Toluene) ligand->step1 diethylzinc Diethylzinc (Et₂Zn) diethylzinc->step1 catalyst Chiral Zinc-Amino Alcohol Complex step1->catalyst step2 Enantioselective Alkylation catalyst->step2 aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->step2 product Chiral Secondary Alcohol step2->product

Application as a chiral ligand in enantioselective alkylation.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

  • To a solution of the enantiomerically pure this compound (0.02 eq) in anhydrous toluene under an inert atmosphere, add diethylzinc (1.2 eq, as a 1.0 M solution in hexanes) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the chiral catalyst.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • After the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting chiral 1-phenyl-1-propanol by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Role in Drug Development

Chiral building blocks like this compound are fundamental in medicinal chemistry for the synthesis of single-enantiomer drug candidates. The specific stereochemistry of a drug molecule is often crucial for its pharmacological activity and safety profile, as different enantiomers can have distinct interactions with biological targets such as enzymes and receptors.

G building_block Chiral this compound synthesis Multi-step Organic Synthesis building_block->synthesis drug_candidate Enantiomerically Pure Drug Candidate synthesis->drug_candidate interaction Specific Drug-Target Interaction (Binding) drug_candidate->interaction target Biological Target (e.g., Receptor, Enzyme) target->interaction response Desired Pharmacological Response interaction->response

The role of chiral building blocks in drug discovery.

The use of an enantiomerically pure building block from the outset of a synthetic route ensures the stereochemical integrity of the final active pharmaceutical ingredient (API). This avoids the need for costly and often difficult chiral separations at later stages of the synthesis and ensures that the desired therapeutic effect is achieved without potential side effects from an unwanted enantiomer. The structural features of this compound make it an attractive starting material for creating diverse libraries of chiral compounds for screening in drug discovery programs.

The Multifaceted Biological Potential of Cyclopentanol Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Cyclopentanol and its derivatives represent a versatile class of carbocyclic compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research into the antiviral, anticancer, anti-inflammatory, and antimicrobial properties of these molecules. By summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant biological pathways and workflows, this document aims to serve as an in-depth resource for researchers engaged in the discovery and development of novel therapeutics based on the cyclopentanol scaffold.

Introduction

The cyclopentane ring is a prevalent structural motif in numerous biologically active natural products and synthetic compounds. Its conformational flexibility and the stereochemical diversity offered by its substituents make it an attractive scaffold for the design of novel therapeutic agents. Cyclopentanol derivatives, in particular, have garnered significant attention due to their demonstrated efficacy in various biological assays. This guide will explore the core biological activities associated with cyclopentanol derivatives, with a focus on their potential applications in medicine.

Antiviral Activity

Cyclopentanol derivatives have shown significant promise as antiviral agents, particularly as carbocyclic nucleoside analogues. In these structures, the cyclopentane ring mimics the furanose sugar of natural nucleosides, offering increased metabolic stability by being resistant to cleavage by phosphorylases and hydrolases.[1]

Mechanism of Action

The primary antiviral mechanism of carbocyclic nucleoside analogues derived from cyclopentanol involves their intracellular phosphorylation to the corresponding 5'-triphosphate. This triphosphate analogue then acts as a competitive inhibitor or an alternative substrate for viral DNA or RNA polymerases.[1] Its incorporation into the growing nucleic acid chain can lead to chain termination, thereby halting viral replication.[1]

Quantitative Antiviral Data

The antiviral efficacy of cyclopentanol derivatives is typically quantified by the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%. The cytotoxicity of these compounds is assessed by the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Compound IDNucleobaseVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Analogue 1AdenineHIV-1>100>100-[1]
Analogue 2GuanineHIV-1>100>100-[1]
Analogue 3UracilHSV-1>50>50-[1]
17c 1,2,3-TriazoleVaccinia Virus0.4 --[2]
17c Cowpox Virus39 --[2]
17c SARS-CoV47 --[2]
17a 1,2,4-TriazoleSARS-CoV21 --[2]
Guanine analogue 23 GuanineTK+ VZV5.35 --[3]
Guanine analogue 23 GuanineTK- VZV8.83 --[3]
RWJ-270201 -Influenza A (H1N1)≤1.5>1000>667[4]
RWJ-27020al -Influenza A (H3N2)<0.3>1000>3333[4]
RWJ-270201 -Influenza B<0.2>1000>5000[4]

Note: A lower EC₅₀ value indicates higher antiviral potency. A higher SI value indicates greater selectivity for viral targets over host cells.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[5]

Objective: To determine the concentration of a cyclopentanol derivative required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock with a known titer.

  • Test compound (cyclopentanol derivative) at various concentrations.

  • Cell culture medium (e.g., DMEM, MEM).

  • Overlay medium (e.g., containing agarose or methylcellulose).

  • Staining solution (e.g., crystal violet).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.[5]

  • Compound Dilution: Prepare serial dilutions of the test compound in the cell culture medium.

  • Infection: Remove the growth medium from the cells and infect with a diluted virus stock (e.g., 50-100 plaque-forming units per well).[5]

  • Adsorption: Incubate for 1-2 hours to allow for viral adsorption to the cells.[6]

  • Treatment: Remove the virus inoculum and add the different concentrations of the test compound.

  • Overlay: Add an overlay medium to restrict the spread of the virus, leading to the formation of localized plaques.[5]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).[6]

  • Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques. Live cells will be stained, while the plaques (areas of cell death) will remain clear.[7]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound). The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.[5]

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Cell_Seeding Seed Host Cells Infect_Cells Infect Cells Cell_Seeding->Infect_Cells Compound_Dilution Prepare Compound Dilutions Add_Compound Add Compound & Overlay Compound_Dilution->Add_Compound Virus_Dilution Prepare Virus Dilution Virus_Dilution->Infect_Cells Adsorption Viral Adsorption Infect_Cells->Adsorption Adsorption->Add_Compound Incubation Incubation Add_Compound->Incubation Staining Fix & Stain Incubation->Staining Plaque_Counting Count Plaques Staining->Plaque_Counting EC50_Calculation Calculate EC50 Plaque_Counting->EC50_Calculation

Workflow for the Plaque Reduction Assay.

Anticancer Activity

Certain cyclopentanol derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell proliferation and survival.[8]

Mechanism of Action

The anticancer activity of cyclopentanol derivatives can be attributed to several mechanisms, including:

  • Induction of Apoptosis: These compounds can trigger the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases and subsequent cell death.[9][10]

  • DNA Interaction and Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.[8]

  • Signaling Pathway Modulation: They can modulate signaling pathways involved in cancer progression, such as the NF-κB pathway.

Quantitative Anticancer Data

The anticancer potency of cyclopentanol derivatives is commonly expressed as the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the viability of a cancer cell population by 50%.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Diarylidenecyclopentanone(Io)HeLa8.73 ± 0.06
Diarylidenecyclopentanone(It)HeLa12.55 ± 0.31
Diarylidenecyclopentanone(Iu)HeLa11.47 ± 0.15
Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[11][12]

Objective: To determine the IC₅₀ value of a cyclopentanol derivative against a specific cancer cell line.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compound (cyclopentanol derivative) at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Plating: Seed the cancer cells in a 96-well plate at an appropriate density and incubate overnight.[13]

  • Compound Treatment: Treat the cells with serial dilutions of the cyclopentanol derivative for a specified period (e.g., 48 or 72 hours).[14]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.[11][13]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Anticancer_Drug Anticancer Drug (Cyclopentanol Derivative) Death_Receptors Death Receptors (e.g., Fas, TNFR) Anticancer_Drug->Death_Receptors Bax_Bak Bax/Bak Activation Anticancer_Drug->Bax_Bak DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified Apoptosis Signaling Pathway.

Anti-inflammatory Activity

Several cyclopentanol derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways. A significant target in this context is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1]

Mechanism of Action

Cyclopentenone prostaglandins, a class of cyclopentanol derivatives, have been shown to directly inhibit the IκB kinase (IKK) complex.[15] IKK is responsible for phosphorylating the inhibitory protein IκBα, which, in its unphosphorylated state, sequesters NF-κB in the cytoplasm. Inhibition of IKK prevents the degradation of IκBα, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[15]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of cyclopentanol derivatives can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The IC₅₀ value represents the concentration of the compound that inhibits NO production by 50%.

CompoundCell LineIC₅₀ (µM) for NO InhibitionReference
Epimuqubilin ARAW 264.77.4[16]
Sigmosceptrellin ARAW 264.79.9[16]
3-hydroxy-2-hydroxymethyl anthraquinoneRAW 264.71.56[17]
2-hydroxymethyl-3-O-prenylanthraquinoneRAW 264.76.80[17]
Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.[18][19]

Objective: To determine the IC₅₀ value of a cyclopentanol derivative for the inhibition of NO production.

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete cell culture medium (e.g., DMEM).

  • Lipopolysaccharide (LPS).

  • Test compound (cyclopentanol derivative) at various concentrations.

  • Griess reagent.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.[18]

  • Compound Treatment: Treat the cells with different concentrations of the cyclopentanol derivative for 1 hour.[19]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.[19]

  • Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent. This reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.[18]

  • Absorbance Measurement: Measure the absorbance of the solution at 540 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 IkB_P P-IκBα Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Proteasome Proteasome IkB_P->Proteasome degradation Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes activates Cyclopentanol_Derivative Cyclopentanol Derivative Cyclopentanol_Derivative->IKK inhibits

Inhibition of the NF-κB Signaling Pathway.

Antimicrobial Activity

Some cyclopentanol derivatives, particularly cyclopentenones, have demonstrated activity against a range of microbial pathogens, including bacteria and fungi.[20]

Mechanism of Action

The antimicrobial activity of cyclopentenone derivatives is often associated with their ability to act as Michael acceptors, reacting with nucleophilic residues in microbial proteins and enzymes, thereby disrupting essential cellular functions.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[20]

CompoundMicroorganismMIC (µg/mL)Reference
Oxime derivative 20S. aureus (MRSA)0.976[20]
Oxime derivative 20E. faecalis (VRE)3.91[20]
Aryl amine derivative (4-9)S. aureus3.91 - 7.81[20]
Aryl amine derivative (4-9)S. cerevisiae31.2 - 62.5[20]
Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[21][22]

Objective: To determine the MIC of a cyclopentanol derivative against a specific microorganism.

Materials:

  • Microorganism to be tested.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth).

  • Test compound (cyclopentanol derivative) at various concentrations.

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in the growth medium in the wells of a 96-well plate.[22]

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.[22]

  • Controls: Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[22]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[21]

Antimicrobial_Drug_Discovery_Workflow Synthesis Synthesis of Cyclopentanol Derivatives Screening Primary Antimicrobial Screening (e.g., MIC) Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo efficacy, toxicology) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

General Workflow for Antimicrobial Drug Discovery.

Synthesis of Cyclopentanol Derivatives

The synthesis of biologically active cyclopentanol derivatives often starts from readily available precursors. A common strategy for preparing carbocyclic nucleosides involves the synthesis of a chiral cyclopentenol intermediate, which can then be coupled with various nucleobases.[2] Ring-closing metathesis is a powerful tool for the construction of the cyclopentene ring.[23]

General Synthetic Protocol for a Carbocyclic Nucleoside Analogue

Objective: To synthesize a carbocyclic nucleoside analogue from a cyclopentanol derivative.

General Steps:

  • Protection: Protect the hydroxyl groups of a suitable cyclopentanol precursor.[1]

  • Functional Group Interconversion: Introduce a leaving group at a specific position on the cyclopentane ring.[1]

  • Coupling: Couple the cyclopentane intermediate with a desired nucleobase.[1]

  • Deprotection: Remove the protecting groups to yield the final carbocyclic nucleoside analogue.

Conclusion

Cyclopentanol derivatives have emerged as a promising class of compounds with diverse biological activities. Their potential as antiviral, anticancer, anti-inflammatory, and antimicrobial agents is well-documented in the scientific literature. This technical guide has provided a consolidated resource of quantitative data, experimental protocols, and visual representations of key biological pathways to aid researchers in their efforts to design and develop novel therapeutics based on this versatile chemical scaffold. Further exploration of the structure-activity relationships and mechanisms of action of cyclopentanol derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Navigating the Solubility Landscape of 1-(2-Aminoethyl)cyclopentanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)cyclopentanol is a bifunctional molecule featuring a primary amine and a tertiary alcohol integrated into a cyclopentyl scaffold. This unique combination of polar functional groups imparts a distinct physicochemical profile that is of significant interest in medicinal chemistry and drug development for the synthesis of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various screening assays. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents a logical workflow for assessing its solubility profile.

Predicted Solubility Profile

While specific experimental quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, its molecular structure provides strong indicators of its likely solubility behavior. The presence of both a hydroxyl (-OH) and an amino (-NH2) group, capable of acting as hydrogen bond donors and acceptors, suggests a high affinity for polar solvents. Conversely, the non-polar cyclopentyl ring contributes to some lipophilic character, suggesting at least partial solubility in less polar environments.

Based on its structure, this compound is predicted to be soluble in polar organic solvents such as methanol and ethanol[1]. A predicted water solubility value is approximately 150,116 mg/L[2]. The table below summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity. It is crucial to note that these are qualitative predictions and experimental verification is essential.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighStrong hydrogen bonding interactions with both the hydroxyl and amino groups.
EthanolHighSimilar to methanol, capable of strong hydrogen bonding.
IsopropanolModerate to HighIncreased steric hindrance compared to methanol and ethanol may slightly reduce solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong hydrogen bond acceptor, can effectively solvate the hydroxyl and amino protons.
Dimethylformamide (DMF)HighSimilar to DMSO, a strong polar aprotic solvent capable of solvating the molecule.
AcetonitrileModerateLess polar than DMSO and DMF, may exhibit lower but still significant solubility.
Non-Polar Dichloromethane (DCM)Low to ModerateThe non-polar cyclopentyl ring may allow for some interaction, but overall solubility is expected to be limited.
Diethyl EtherLowPrimarily non-polar character with a weak dipole, unlikely to effectively solvate the polar functional groups.
TolueneLowAromatic, non-polar solvent with limited capacity for hydrogen bonding.
HexaneVery LowAliphatic, non-polar solvent, very poor at solvating polar molecules.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following details a robust method for determining the solubility of this compound in various organic solvents.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance (± 0.1 mg)

  • Centrifuge

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze both the standard solutions and the filtered sample solution using a validated analytical method (e.g., HPLC or GC).

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the filtered sample solution by interpolating from the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the solubility in various units (e.g., mg/mL, g/100 g solvent, mol/L) using the determined concentration and the density of the solvent.

    • Repeat the experiment at least in triplicate to ensure reproducibility and report the average solubility with the standard deviation.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_result Result Calculation prep_start Start: Excess Solute + Solvent equilibration Equilibration (Controlled Temperature & Agitation) prep_start->equilibration settling Settling of Excess Solid equilibration->settling sampling Supernatant Sampling settling->sampling filtration Filtration (0.22 µm filter) sampling->filtration analysis_prep Prepare Standards & Sample Dilutions filtration->analysis_prep analytical_run HPLC or GC Analysis analysis_prep->analytical_run calibration Generate Calibration Curve analytical_run->calibration quantification Quantify Concentration calibration->quantification calculation Calculate Solubility (mg/mL, mol/L, etc.) quantification->calculation

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully elucidated in the scientific literature, its molecular structure strongly suggests high solubility in polar organic solvents. For drug development professionals and researchers, the provided experimental protocol offers a robust framework for obtaining reliable and quantitative solubility data. This information is critical for optimizing reaction conditions, developing purification strategies, and formulating this promising building block for a wide range of applications in the pharmaceutical industry. The systematic determination of its solubility profile will undoubtedly accelerate its adoption and exploitation in the synthesis of novel chemical entities.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the thermal stability and decomposition of 1-(2-Aminoethyl)cyclopentanol. This guide is a synthesis of information from related compounds and established principles of thermal analysis to provide a robust framework for its handling, storage, and analysis. The experimental protocols and potential decomposition pathways described herein are illustrative and should be adapted based on empirical data.

Introduction

This compound is a bifunctional organic molecule containing a tertiary alcohol and a primary amine. This unique combination of functional groups makes it a valuable building block in pharmaceutical synthesis and materials science. Understanding the thermal stability and decomposition pathways of this compound is critical for ensuring its safe handling, establishing appropriate storage conditions, and predicting its behavior in various chemical processes. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed experimental protocols for its analysis, and a discussion of its likely decomposition products.

Predicted Thermal Stability and Decomposition Pathways

The thermal decomposition of this compound is expected to be a multi-step process, influenced by the distinct functionalities of the tertiary alcohol and the primary amine. The cyclopentanol moiety is predicted to undergo dehydration at elevated temperatures, a common decomposition pathway for tertiary alcohols. The aminoethyl side chain is likely to exhibit more complex decomposition behavior, potentially involving deamination and cyclization reactions.

Predicted Decomposition Stages:

  • Stage 1: Dehydration of the Cyclopentanol Ring: The initial decomposition step is anticipated to be the elimination of a water molecule from the tertiary alcohol, leading to the formation of various cyclopentene isomers. This is a well-documented decomposition pathway for cyclic alcohols.

  • Stage 2: Decomposition of the Aminoethyl Side Chain: Following or concurrently with dehydration, the aminoethyl side chain is expected to decompose. This could involve the cleavage of the C-N bond to release ammonia or the formation of cyclic structures. Studies on the thermal decomposition of amino acids have shown that they can emit water and ammonia, forming peptide-like residues.

  • Stage 3: Fragmentation of the Ring Structure: At higher temperatures, the cyclopentene ring and any remaining side chains are likely to fragment into smaller volatile molecules.

dot

Caption: Predicted multi-stage thermal decomposition pathway of this compound.

Quantitative Thermal Analysis Data (Hypothetical)

The following tables summarize the expected quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound. These values are hypothetical and intended to serve as a guide for experimental design and data interpretation.

Table 1: Hypothetical TGA Data for this compound

Decomposition StageTemperature Range (°C)Mass Loss (%)Associated Process
1150 - 250~14%Dehydration (Loss of H₂O)
2250 - 400~13%Deamination and side-chain decomposition
3> 400VariableRing fragmentation and char formation

Table 2: Hypothetical DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Endotherm 1~145~160EndothermicDehydration
Endotherm/Exotherm 2~245~270VariableDecomposition of the aminoethyl side chain
Exotherm 3> 400VariableExothermicFragmentation and oxidation of the residue

Experimental Protocols

Detailed methodologies for key thermal analysis experiments are provided below. These protocols are based on standard practices and should be optimized for the specific instrumentation used.

4.1. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG) are determined.

dot

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing start Start weigh Weigh 5-10 mg of sample start->weigh load Load into TGA pan weigh->load instrument Place pan in TGA instrument load->instrument purge Purge with N2 (20-50 mL/min) instrument->purge heat Heat from ambient to 600°C at 10°C/min purge->heat record Record mass loss vs. temperature heat->record plot Plot % mass loss vs. temperature record->plot dtg Calculate DTG curve plot->dtg determine Determine onset and peak decomposition temperatures dtg->determine end End determine->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

4.2. Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to 400°C at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow versus temperature. The onset temperature, peak temperature, and enthalpy of any endothermic or exothermic events are determined.

dot

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing start Start weigh Weigh 2-5 mg of sample start->weigh seal Seal in aluminum pan weigh->seal instrument Place sample and reference pans in DSC instrument seal->instrument purge Purge with N2 (20-50 mL/min) instrument->purge heat Heat from ambient to 400°C at 10°C/min purge->heat record Record heat flow vs. temperature heat->record plot Plot heat flow vs. temperature record->plot analyze Determine onset, peak, and enthalpy of thermal events plot->analyze end End analyze->end

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

1-(2-Aminoethyl)cyclopentanol hydrochloride salt synthesis and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of 1-(2-Aminoethyl)cyclopentanol hydrochloride. Due to the limited availability of published data on this specific compound, this guide outlines a plausible synthetic route based on established chemical principles and analogous reactions. All experimental data presented should be considered within this context.

Chemical Properties and Data

The following table summarizes the known and predicted physicochemical properties of this compound and its hydrochloride salt.

PropertyValueSource/Method
IUPAC Name 1-(2-Aminoethyl)cyclopentan-1-ol hydrochloride---
CAS Number 859318-27-7Vendor Information
Molecular Formula C₇H₁₆ClNOCalculated
Molecular Weight 165.66 g/mol Calculated
Appearance White to off-white powderVendor Information
Melting Point Not reported---
Boiling Point Not reported---
Solubility Expected to be soluble in water and polar organic solventsChemical Structure Analysis
Storage Temperature Room TemperatureVendor Information

Plausible Synthesis Protocol

Experimental Workflow Diagram

Synthesis_Workflow cluster_protection Step 1: Protection of Amino Group cluster_grignard Step 2: Grignard Reaction cluster_deprotection Step 3: Deprotection and Salt Formation A 2-Bromoethylamine hydrobromide C tert-Butyl (2-bromoethyl)carbamate A->C Base (e.g., Et₃N) DCM B Di-tert-butyl dicarbonate (Boc)₂O B->C D tert-Butyl (2-bromoethyl)carbamate F Grignard Reagent D->F Anhydrous THF E Magnesium turnings E->F H tert-Butyl (2-(1-hydroxycyclopentyl)ethyl)carbamate F->H Anhydrous THF, 0°C to rt G Cyclopentanone G->H I tert-Butyl (2-(1-hydroxycyclopentyl)ethyl)carbamate K This compound hydrochloride I->K Dioxane J HCl in Dioxane J->K

Caption: Plausible three-step synthesis of this compound hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-bromoethyl)carbamate (Boc-protected amine)

  • To a solution of 2-bromoethylamine hydrobromide (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0°C.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl (2-(1-hydroxycyclopentyl)ethyl)carbamate

  • Activate magnesium turnings (1.5 equivalents) in a flame-dried flask under an inert atmosphere.

  • Add a solution of tert-butyl (2-bromoethyl)carbamate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reagent formation.

  • Once the Grignard reagent has formed, cool the reaction mixture to 0°C.

  • Add a solution of cyclopentanone (1 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound hydrochloride

  • Dissolve the purified tert-butyl (2-(1-hydroxycyclopentyl)ethyl)carbamate (1 equivalent) in a minimal amount of dioxane.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4M, 3-4 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • The product hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Spectral Data (Predicted)

As experimental spectral data for this compound hydrochloride is not publicly available, the following are predicted spectra based on its chemical structure. These should be used for reference purposes only and confirmed by experimental analysis.

Predicted ¹H NMR Spectrum (D₂O, 400 MHz):

  • δ 3.15-3.25 (m, 2H, -CH₂-NH₃⁺)

  • δ 1.90-2.00 (m, 2H, -CH₂-C(OH)-)

  • δ 1.60-1.80 (m, 8H, cyclopentyl protons)

Predicted ¹³C NMR Spectrum (D₂O, 100 MHz):

  • δ 82.5 (quaternary C-OH)

  • δ 40.0 (-CH₂-NH₃⁺)

  • δ 38.0 (-CH₂-C(OH)-)

  • δ 24.0 (2 x cyclopentyl CH₂)

Predicted IR Spectrum (KBr Pellet):

  • 3200-3500 cm⁻¹ (broad, O-H and N-H stretching)

  • 2950-2850 cm⁻¹ (C-H stretching)

  • 1600-1500 cm⁻¹ (N-H bending)

  • 1100-1000 cm⁻¹ (C-O stretching)

Pharmacological Properties and Signaling Pathways

Currently, there is no publicly available information regarding the pharmacological properties, mechanism of action, or specific signaling pathways associated with this compound hydrochloride. The biological activity of this compound has not been reported in the scientific literature. Therefore, a diagram for any signaling pathway cannot be provided at this time. Further research is required to elucidate the potential therapeutic applications and biological targets of this molecule.

Safety Information

Based on available vendor safety data sheets, this compound hydrochloride should be handled with care. The following GHS hazard statements have been associated with the compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and is based on currently available data and established chemical principles. The synthesis protocol provided is a plausible route and has not been experimentally validated from published sources for this specific compound. All chemical syntheses should be performed by trained professionals in a suitably equipped laboratory. The predicted spectral data is for reference only and should be confirmed by experimental analysis. No claims are made regarding the pharmacological activity or safety of this compound.

Methodological & Application

Application Notes and Protocols for the Detailed Synthesis of 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 1-(2-Aminoethyl)cyclopentanol, a valuable building block in medicinal chemistry. The synthesis commences with the protection of 2-chloroethylamine as N,N-dibenzyl-2-chloroethylamine. This is followed by a Grignard reaction with cyclopentanone to form the carbon skeleton. The final step involves the removal of the dibenzyl protecting groups via catalytic transfer hydrogenation to yield the target primary amine. This protocol includes detailed experimental procedures, data tables for easy reference, and a visual workflow diagram.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a tertiary alcohol and a primary amine, makes it a versatile scaffold for creating diverse molecular libraries for drug discovery. The synthesis of this compound requires a protection-deprotection strategy to circumvent the incompatibility of the free amino group with the highly basic Grignard reagent. The N,N-dibenzyl group is an excellent choice for this purpose due to its stability under Grignard reaction conditions and its facile removal by catalytic hydrogenation.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-step sequence:

  • Protection: N,N-dibenzylation of 2-chloroethylamine hydrochloride to yield N,N-dibenzyl-2-chloroethylamine.

  • Grignard Reaction: Formation of the Grignard reagent from N,N-dibenzyl-2-chloroethylamine and its subsequent reaction with cyclopentanone to produce 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol.

  • Deprotection: Removal of the N,N-dibenzyl protecting groups via catalytic transfer hydrogenation to afford the final product, this compound.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )Supplier
2-Chloroethylamine hydrochlorideC₂H₇Cl₂N115.99Sigma-Aldrich
Benzyl chlorideC₇H₇Cl126.58Sigma-Aldrich
Sodium carbonateNa₂CO₃105.99Sigma-Aldrich
TolueneC₇H₈92.14Fisher Scientific
Magnesium turningsMg24.31Sigma-Aldrich
IodineI₂253.81Sigma-Aldrich
Anhydrous diethyl ether(C₂H₅)₂O74.12Fisher Scientific
CyclopentanoneC₅H₈O84.12Sigma-Aldrich
Saturated aqueous ammonium chlorideNH₄Cl53.49Fisher Scientific
10% Palladium on carbon (Pd/C)--Sigma-Aldrich
Ammonium formateCH₅NO₂63.06Sigma-Aldrich
MethanolCH₃OH32.04Fisher Scientific
Celite--Sigma-Aldrich

Table 2: Expected Yields and Physicochemical Properties

CompoundStepExpected Yield (%)Molecular FormulaMolecular Weight ( g/mol )Physical Form
N,N-dibenzyl-2-chloroethylamine1~70-80C₁₆H₁₈ClN259.77Oil
1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol2~60-70C₂₃H₃₁NO337.50Oil/Solid
This compound3~80-90C₇H₁₅NO129.20Solid

Table 3: Spectroscopic Data (Reference)

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
N,N-dibenzyl-2-chloroethylamine hydrochloride 7.2-7.4 (m, 10H, Ar-H), 3.6-3.8 (m, 4H, 2xCH₂-Ph), 2.8-3.0 (t, 2H, N-CH₂), 3.5-3.6 (t, 2H, CH₂-Cl)137-138 (Ar-C), 128-129 (Ar-CH), 58 (CH₂-Ph), 54 (N-CH₂), 41 (CH₂-Cl)[1][2]
1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol 7.2-7.4 (m, 10H, Ar-H), 3.6 (s, 4H, 2xCH₂-Ph), 2.6-2.8 (t, 2H, N-CH₂), 1.8-2.0 (t, 2H, CH₂-C(OH)), 1.5-1.7 (m, 8H, cyclopentyl-H), 2.1 (s, 1H, OH)139 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 82 (C-OH), 58 (CH₂-Ph), 54 (N-CH₂), 40 (CH₂-C(OH)), 39 (cyclopentyl-CH₂), 24 (cyclopentyl-CH₂)
This compound 2.9-3.1 (t, 2H, N-CH₂), 1.7-1.9 (t, 2H, CH₂-C(OH)), 1.5-1.7 (m, 8H, cyclopentyl-H), 2.5 (br s, 3H, NH₂ and OH)82 (C-OH), 42 (N-CH₂), 40 (CH₂-C(OH)), 39 (cyclopentyl-CH₂), 24 (cyclopentyl-CH₂)

Experimental Protocols

Step 1: Synthesis of N,N-dibenzyl-2-chloroethylamine

This procedure describes the protection of the primary amine of 2-chloroethylamine as a dibenzylamine.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Benzyl chloride

  • Sodium carbonate

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroethylamine hydrochloride (1 molar equivalent), sodium carbonate (2.2 molar equivalents), and toluene.

  • Heat the mixture to 70-80°C with vigorous stirring.

  • Slowly add benzyl chloride (2.2 molar equivalents) to the reaction mixture, maintaining the temperature between 70°C and 100°C.

  • After the addition is complete, continue stirring at 80-100°C for an additional hour.

  • Cool the reaction mixture to 60-65°C and filter to remove inorganic salts.

  • Wash the filtrate with water. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator to yield crude N,N-dibenzyl-2-chloroethylamine, which can be used in the next step without further purification.

Step 2: Grignard Reaction for the Synthesis of 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol

This step involves the formation of a Grignard reagent from N,N-dibenzyl-2-chloroethylamine and its subsequent reaction with cyclopentanone.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • N,N-dibenzyl-2-chloroethylamine

  • Cyclopentanone

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 molar equivalents) in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

    • Add a small crystal of iodine to the flask.

    • Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium.

    • Allow the flask to cool to room temperature and add anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve N,N-dibenzyl-2-chloroethylamine (1 molar equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small amount of the N,N-dibenzyl-2-chloroethylamine solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

    • Once the reaction has initiated, add the remaining N,N-dibenzyl-2-chloroethylamine solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Cyclopentanone:

    • Cool the freshly prepared Grignard reagent to 0°C in an ice bath.

    • Dissolve cyclopentanone (1 molar equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the cyclopentanone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol. The product can be purified by column chromatography on silica gel.

Step 3: Deprotection of 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol

This final step removes the dibenzyl protecting groups via catalytic transfer hydrogenation.[3]

Materials:

  • 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Celite

Procedure:

  • In a round-bottom flask, dissolve 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol (1 molar equivalent) in methanol.

  • Add 10% Pd/C catalyst (an equal weight to the substrate).

  • To the stirred suspension, add anhydrous ammonium formate (5 molar equivalents) in a single portion under a nitrogen atmosphere.[3]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the methanol.

  • The resulting residue contains the desired product, this compound, and ammonium salts. The product can be purified by column chromatography or by an acid-base extraction.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Deprotection start1 2-Chloroethylamine HCl reagent1 Benzyl Chloride, Na₂CO₃, Toluene start1->reagent1 Protection product1 N,N-dibenzyl-2- chloroethylamine reagent1->product1 reagent2 Mg, I₂, Et₂O product1->reagent2 Formation grignard Grignard Reagent reagent2->grignard reagent3 Grignard Addition grignard->reagent3 ketone Cyclopentanone ketone->reagent3 product2 1-(2-(N,N-dibenzylamino)ethyl) cyclopentanol reagent3->product2 reagent4 10% Pd/C, Ammonium Formate, Methanol product2->reagent4 Deprotection final_product This compound reagent4->final_product

Caption: Synthetic workflow for this compound.

Conclusion

This document outlines a reliable and detailed three-step synthesis for this compound. The described protocol is suitable for researchers in academic and industrial settings who require this versatile building block for their drug discovery and development programs. Adherence to the described procedures and safety precautions is essential for the successful synthesis of the target compound. Further optimization of reaction conditions may be necessary depending on the scale of the synthesis.

References

Application Notes and Protocols for the Use of 1-(2-Aminoethyl)cyclopentanol in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes propose the use of 1-(2-aminoethyl)cyclopentanol as a novel building block in multicomponent reactions (MCRs) for the synthesis of unique spiro-piperazine derivatives. This approach offers a rapid and efficient pathway to generate structurally complex and diverse molecular scaffolds with potential applications in drug discovery, particularly for targeting the sigma-1 receptor.

Introduction to Spiro-Piperazines via MCRs

Multicomponent reactions are powerful tools in medicinal chemistry, enabling the one-pot synthesis of complex molecules from three or more starting materials, thereby increasing efficiency and reducing waste.[1][2] The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been extensively used to create diverse libraries of bioactive compounds.[3][4]

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of significant interest in drug design due to their rigid three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets.[5][6] Specifically, spiro-piperazine and its derivatives have demonstrated a wide range of biological activities.[2]

This document outlines a proposed application of this compound, a cyclic amino alcohol, in a three-component Ugi-type reaction to generate novel spiro-piperazinone scaffolds. The rationale is based on analogous reactions where amino acids are used to create spiro-2,6-dioxopiperazines.[6]

Proposed Reaction: Ugi-type Synthesis of Spiro-Piperazinones

We propose a three-component reaction between this compound, a ketone (e.g., cyclopentanone), and an isocyanide. In this reaction, the amino group of this compound condenses with the ketone to form a cyclic imine intermediate. Subsequent reaction with the isocyanide and intramolecular attack by the hydroxyl group is expected to yield a spiro-piperazinone derivative.

Potential Biological Significance: Targeting the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular signaling and stress responses.[7][8][9] It has emerged as a promising therapeutic target for a variety of central nervous system (CNS) disorders, including neurodegenerative diseases and psychiatric conditions.[7][8] Notably, novel spiro-2,6-dioxopyrazine scaffolds synthesized through multicomponent reactions have demonstrated high binding affinity for the sigma-1 receptor.[6] The proposed spiro-piperazinone products, sharing structural similarities, are therefore promising candidates for modulation of the sigma-1 receptor signaling pathway.

Experimental Protocols

The following is a detailed, proposed protocol for the synthesis of a spiro-piperazinone derivative using this compound in a three-component reaction. This protocol is adapted from established procedures for diastereoselective Ugi reactions of chiral amino alcohols.[7][8]

Protocol: Synthesis of a Novel Spiro-Piperazinone Derivative

Materials:

  • This compound

  • Cyclopentanone

  • Cyclohexyl isocyanide

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

  • Solvent Addition: Dissolve the amino alcohol in anhydrous methanol (5 mL).

  • Addition of Ketone: To the stirred solution, add cyclopentanone (1.2 mmol, 1.2 equiv).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Isocyanide: Add cyclohexyl isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 48 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dissolve the residue in dichloromethane (20 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired spiro-piperazinone product.

Quantitative Data from Analogous Reactions

While the proposed reaction with this compound is novel, quantitative data from analogous diastereoselective Ugi reactions of chiral 1,3-amino alcohols provide an indication of the expected outcomes in terms of yield and stereoselectivity.[7][8]

EntryAmino AlcoholAldehyde/KetoneIsocyanideCarboxylic AcidYield (%)Diastereomeric RatioReference
1(1R,3R)-1,3-diphenyl-3-aminopropan-1-olIsobutyraldehydeCyclohexyl isocyanide5-Chloro-2-thiophenecarboxylic acid7575:25[7][8]
2(1R,3S)-1-phenyl-3-aminobutan-1-olIsobutyraldehydeCyclohexyl isocyanide5-Chloro-2-thiophenecarboxylic acid6860:40[7][8]
3(1S,3R)-1-(naphthalen-2-yl)-3-aminobutan-1-olIsobutyraldehydeCyclohexyl isocyanide5-Chloro-2-thiophenecarboxylic acid7280:20[7][8]

Visualizations

Experimental Workflow

G Experimental Workflow for Spiro-Piperazinone Synthesis cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A 1. Add this compound to flask B 2. Dissolve in anhydrous MeOH A->B C 3. Add Cyclopentanone B->C D 4. Stir for 30 min (Imine Formation) C->D E 5. Add Cyclohexyl Isocyanide D->E F 6. Stir at RT for 48h E->F G 7. Concentrate under reduced pressure F->G H 8. Dissolve residue in DCM G->H I 9. Wash with NaHCO3 (aq) H->I J 10. Wash with Brine I->J K 11. Dry over Na2SO4 J->K L 12. Filter and Concentrate K->L M 13. Flash Column Chromatography L->M N 14. Isolate Pure Spiro-Piperazinone M->N

Caption: Workflow for the proposed three-component synthesis.

Sigma-1 Receptor Signaling Pathway

G Proposed Modulation of Sigma-1 Receptor Signaling cluster_0 Cellular Environment cluster_1 Downstream Effects Ligand Spiro-Piperazinone (Proposed Ligand) Sigma1R Sigma-1 Receptor (σ1R) Ligand->Sigma1R Binds to IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_Signaling Modulation of Ca2+ Signaling IP3R->Ca_Signaling Regulates ER Endoplasmic Reticulum Mito Mitochondrion ER_Stress Reduction of ER Stress Ca_Signaling->ER_Stress Neuroprotection Neuroprotection ER_Stress->Neuroprotection

Caption: Modulation of Sigma-1 receptor signaling by the proposed compound.

References

Derivatization of 1-(2-Aminoethyl)cyclopentanol for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2-Aminoethyl)cyclopentanol is a bifunctional scaffold containing a primary amine and a tertiary alcohol on a cyclopentane core. This unique combination of functional groups provides a versatile platform for chemical modification, making it an attractive starting point for the synthesis of novel small molecules in drug discovery. The cyclopentane ring offers a rigid, three-dimensional structure that can effectively present substituents for interaction with biological targets.[1][2] Derivatization of the primary amino group allows for the introduction of a wide array of functionalities, enabling the exploration of diverse chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the derivatization of this compound via amide and sulfonamide bond formation, along with a conceptual framework for its application in drug discovery.

Key Derivatization Strategies

The primary amino group of this compound is a key handle for derivatization, readily undergoing reactions with various electrophiles.[3] Two of the most common and effective strategies for modifying primary amines in medicinal chemistry are acylation to form amides and sulfonylation to form sulfonamides. These reactions are generally robust, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the construction of compound libraries for biological screening.

1. Amide Bond Formation: The formation of an amide bond is a cornerstone of medicinal chemistry. Amide derivatives of this compound can be synthesized by reacting the primary amine with a carboxylic acid in the presence of a coupling agent. This approach allows for the introduction of a vast number of commercially available or synthetically accessible carboxylic acids, enabling fine-tuning of the physicochemical and biological properties of the final compound.

2. Sulfonamide Synthesis: Sulfonamides are a privileged functional group in drug discovery, present in a number of approved drugs.[4][5] The synthesis of sulfonamide derivatives of this compound involves the reaction of the primary amine with a sulfonyl chloride. This reaction is typically high-yielding and provides access to a distinct chemical space compared to amide derivatives.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HBTU

This protocol describes a general method for the synthesis of amide derivatives of this compound using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound hydrochloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Protocol 2: General Procedure for Sulfonamide Synthesis

This protocol outlines a general method for the synthesis of sulfonamide derivatives of this compound.

Materials:

  • This compound hydrochloride

  • Sulfonyl chloride of interest

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in anhydrous DCM.

  • Add TEA (2.2 eq) or pyridine (2.2 eq) and stir at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired sulfonamide derivative.

Data Presentation

Table 1: Representative Amide Derivatives of this compound

DerivativeR-GroupCoupling ReagentYield (%)Purity (%)
A-1 PhenylHBTU85>98
A-2 4-ChlorophenylEDC/HOBt82>99
A-3 2-ThiophenylHBTU78>97
A-4 CyclohexylHATU88>98

Table 2: Representative Sulfonamide Derivatives of this compound

DerivativeR-GroupBaseYield (%)Purity (%)
S-1 PhenylPyridine92>99
S-2 4-TolylTriethylamine90>98
S-3 4-MethoxyphenylPyridine87>97
S-4 2-NaphthylTriethylamine85>98

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start This compound Amide_Coupling Amide Coupling (Protocol 1) Start->Amide_Coupling Sulfonamide_Synth Sulfonamide Synthesis (Protocol 2) Start->Sulfonamide_Synth Library Derivative Library Amide_Coupling->Library Sulfonamide_Synth->Library Screening Biological Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: General workflow for the derivatization and evaluation of this compound.

Potential Biological Applications and Signaling Pathways

Amino alcohols are a well-established pharmacophore found in a variety of biologically active compounds, including antimicrobial, antifungal, and anticancer agents.[6][7] The derivatization of this compound could lead to the discovery of novel therapeutics targeting a range of diseases.

Hypothetical Target: G-Protein Coupled Receptors (GPCRs)

Many drugs containing cyclic amine or alcohol moieties target GPCRs. Derivatives of this compound could be designed to interact with specific GPCRs, modulating downstream signaling pathways. For example, they could act as agonists or antagonists of receptors involved in neurotransmission, inflammation, or metabolic regulation.

gpcr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Derivative GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Response Cellular Response Kinase_Cascade->Response

Caption: A simplified GPCR signaling cascade, a potential target for novel derivatives.

Conclusion

This compound represents a promising and versatile scaffold for the development of new therapeutic agents. The synthetic protocols provided herein offer a straightforward and efficient means of generating diverse libraries of amide and sulfonamide derivatives. The exploration of these derivatives in various biological assays could lead to the identification of novel drug candidates with unique pharmacological profiles. Further investigation into the structure-activity relationships of these compounds will be crucial for the optimization of their therapeutic potential.

References

Application Notes and Protocols for 1-(2-Aminoethyl)cyclopentanol as a Ligand in Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific use of 1-(2-Aminoethyl)cyclopentanol as a ligand for metal catalysts is not extensively documented in peer-reviewed literature. The following application notes and protocols are based on the established catalytic activity of structurally similar amino alcohol ligands and are provided as a guide for potential applications and research directions. The experimental data presented is hypothetical and for illustrative purposes.

Introduction

This compound is a chiral amino alcohol that possesses the key structural features of a versatile bidentate ligand for asymmetric catalysis. Like other well-established amino alcohol ligands, it contains both a Lewis basic amino group and a hydroxyl group, which can coordinate to a metal center to form a stable five-membered chelate ring. This coordination creates a defined chiral environment around the metal's active site, enabling the stereoselective synthesis of chiral molecules. Chiral amino alcohols are fundamental in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries.[1]

The cyclopentyl backbone of this compound provides a rigid scaffold that can influence the stereochemical outcome of a reaction. This structural feature is analogous to other successful cyclic amino alcohol ligands used in asymmetric catalysis.

Potential Applications in Asymmetric Catalysis

Based on the known applications of similar amino alcohol ligands, this compound is a promising candidate for a variety of metal-catalyzed asymmetric reactions. Potential applications include:

  • Asymmetric Transfer Hydrogenation: Ruthenium complexes of amino alcohol ligands are effective catalysts for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantioselectivity.[2]

  • Enantioselective Alkylation and Arylation: Copper and zinc complexes bearing amino alcohol ligands can catalyze the enantioselective addition of organometallic reagents (e.g., diethylzinc, Grignard reagents) to aldehydes and ketones.[1][3]

  • Asymmetric Henry (Nitroaldol) Reaction: Copper(II) complexes of amino alcohols have been shown to be effective catalysts for the asymmetric Henry reaction, yielding chiral nitroalcohols, which are valuable synthetic intermediates.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: While less common, N,O-bidentate ligands can be employed in palladium-catalyzed reactions, such as the Heck or Suzuki reactions, potentially influencing regioselectivity and stereoselectivity.[5]

Data Presentation: Hypothetical Performance in Catalytic Reactions

The following tables summarize the hypothetical performance of this compound as a ligand in selected asymmetric catalytic reactions. This data is intended to be representative of the expected outcomes based on literature for analogous ligands.

Table 1: Hypothetical Performance in the Asymmetric Transfer Hydrogenation of Acetophenone

Metal PrecursorLigand IsomerCatalyst Loading (mol%)SolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
[RuCl₂(p-cymene)]₂(R)1.0i-PrOH80>9992 (R)
[RuCl₂(p-cymene)]₂(S)1.0i-PrOH80>9991 (S)
[Rh(cod)Cl]₂(R)2.0i-PrOH609588 (R)

Table 2: Hypothetical Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Metal SourceLigand IsomerCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Cu(OTf)₂(R)5.0Toluene09895 (R)
Cu(OTf)₂(S)5.0Toluene09794 (S)
Zn(OTf)₂(R)10.0Toluene09285 (R)

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of the ligand, its complexation with a metal precursor, and its application in a representative catalytic reaction.

Protocol 1: Synthesis of this compound

This proposed synthesis is a multi-step process starting from cyclopentanone.

Step 1: Synthesis of 1-Ethynylcyclopentanol

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of ethynylmagnesium bromide (1.1 equivalents) in THF at 0 °C.

  • Slowly add a solution of cyclopentanone (1.0 equivalent) in THF via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-ethynylcyclopentanol.

Step 2: Synthesis of 1-(2-Azidoethyl)cyclopentanol

  • In a round-bottom flask, dissolve 1-ethynylcyclopentanol (1.0 equivalent) in a mixture of THF and water (2:1).

  • Add sodium azide (1.5 equivalents), copper(II) sulfate pentahydrate (0.1 equivalents), and sodium ascorbate (0.2 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude product is then subjected to a formal hydroamination/reduction sequence.

Step 3: Reduction to this compound

  • Dissolve the crude 1-(2-azidoethyl)cyclopentanol from the previous step in methanol.

  • Add Palladium on carbon (10 wt. %, 5 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by distillation or crystallization of its salt.

Protocol 2: In Situ Preparation of a Ru-1-(2-Aminoethyl)cyclopentanol Catalyst and Asymmetric Transfer Hydrogenation

This protocol describes the in situ formation of the catalyst and its use in the reduction of acetophenone.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R)- or (S)-1-(2-Aminoethyl)cyclopentanol

  • Anhydrous isopropanol (i-PrOH)

  • Acetophenone

  • Potassium hydroxide (KOH)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral this compound ligand (0.011 mmol).

  • Add anhydrous isopropanol (5 mL) and stir the mixture at 80 °C for 30 minutes to form the active catalyst.

  • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).

  • Add the acetophenone solution to the catalyst mixture.

  • Initiate the reaction by adding a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).

  • Stir the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_synthesis Ligand Synthesis cluster_catalysis Catalyst Formation and Application Start Cyclopentanone Step1 Ethynylation Start->Step1 Step2 Azidation Step1->Step2 Step3 Reduction Step2->Step3 Ligand This compound Step3->Ligand Complex In Situ Catalyst Formation Ligand->Complex Metal Metal Precursor (e.g., [RuCl₂(p-cymene)]₂) Metal->Complex Reaction Asymmetric Catalytic Reaction Complex->Reaction Product Chiral Product Reaction->Product

Caption: General workflow for ligand synthesis and catalytic application.

Diagram 2: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation

G Ru_cat [Ru]-H (Active Catalyst) Transition_State [Ru]-H---O=C Transition State Ru_cat->Transition_State Coordination Ketone Ketone (Substrate) Ketone->Transition_State Product_complex [Ru]-O-CH(R)₂ Transition_State->Product_complex Hydride Transfer Product_complex->Ru_cat Regeneration Alcohol Chiral Alcohol (Product) Product_complex->Alcohol Release iPrOH Isopropanol (H-source) iPrOH->Ru_cat Acetone Acetone (Byproduct) iPrOH->Acetone

Caption: Proposed catalytic cycle for Ru-catalyzed transfer hydrogenation.

References

Scale-Up Synthesis of 1-(2-Aminoethyl)cyclopentanol for Pilot Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the scale-up synthesis of 1-(2-Aminoethyl)cyclopentanol, a key intermediate for pharmaceutical development. The described three-step synthesis is designed for pilot plant scale to produce kilogram quantities of the target compound. The process involves the protection of 2-chloroethylamine, a Grignard reaction with cyclopentanone, and subsequent deprotection to yield the final product. This protocol includes detailed experimental procedures, quantitative data, and safety considerations essential for successful pilot-scale production.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. As drug candidates progress from discovery to preclinical and clinical studies, the demand for larger quantities of key intermediates necessitates the development of robust and scalable synthetic routes. This application note outlines a proposed pilot-scale synthesis of this compound, adaptable for producing multi-kilogram batches. The chosen synthetic strategy is a three-step process that is both cost-effective and amenable to standard pilot plant equipment.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via a three-step sequence:

  • Protection: N,N-dibenzylation of 2-chloroethylamine hydrochloride to yield N,N-dibenzyl-2-chloroethylamine. This step protects the reactive amino group from the strongly basic Grignard reagent.

  • Grignard Reaction: Formation of the Grignard reagent from N,N-dibenzyl-2-chloroethylamine and magnesium, followed by its addition to cyclopentanone to form the protected amino alcohol.

  • Deprotection: Removal of the benzyl protecting groups via catalytic hydrogenation to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of N,N-dibenzyl-2-chloroethylamine

Reaction:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Dibenzylamine197.285.0 kg25.34
1,2-Dichloroethane98.9612.5 L-
Sodium Carbonate105.993.2 kg30.19
Water18.0225 L-
Toluene92.1420 L-

Equipment:

  • 50 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Heating/cooling mantle.

  • Separatory funnel (or capability for phase separation in the reactor).

  • Rotary evaporator.

Procedure:

  • To the 50 L reactor, add dibenzylamine (5.0 kg), 1,2-dichloroethane (12.5 L), sodium carbonate (3.2 kg), and water (25 L).

  • Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 10 L).

  • Combine the organic layers and wash with brine (15 L).

  • Dry the combined organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude N,N-dibenzyl-2-chloroethylamine as an oil. The crude product is typically used in the next step without further purification.

Expected Yield: 85-95%

Step 2: Grignard Reaction to form 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol

Reaction:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.310.7 kg28.8
N,N-dibenzyl-2-chloroethylamine259.786.6 kg (crude)~25.4
Anhydrous Tetrahydrofuran (THF)72.1130 L-
Iodine253.81A few crystals-
Cyclopentanone84.122.14 kg25.4
Saturated aq. Ammonium Chloride-20 L-
Diethyl Ether74.1220 L-

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, dropping funnel, reflux condenser, and nitrogen inlet.

  • Heating/cooling mantle.

Procedure:

  • Ensure the 100 L reactor is thoroughly dried and purged with nitrogen.

  • Add magnesium turnings (0.7 kg) and a few crystals of iodine to the reactor.

  • Gently heat the reactor with a heat gun under a nitrogen stream to activate the magnesium, then cool to room temperature.

  • Add 10 L of anhydrous THF to the reactor.

  • Dissolve the crude N,N-dibenzyl-2-chloroethylamine (6.6 kg) in 15 L of anhydrous THF and add it to the dropping funnel.

  • Add a small amount of the N,N-dibenzyl-2-chloroethylamine solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates initiation.

  • Once the reaction has started, add the remaining N,N-dibenzyl-2-chloroethylamine solution dropwise, maintaining a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 2 hours.

  • Cool the Grignard reagent to 0-5 °C.

  • Dissolve cyclopentanone (2.14 kg) in 5 L of anhydrous THF and add it to the dropping funnel.

  • Add the cyclopentanone solution dropwise to the cooled Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Cool the reaction mixture to 0-5 °C and slowly quench by adding saturated aqueous ammonium chloride solution (20 L).

  • Extract the aqueous layer with diethyl ether (2 x 10 L).

  • Combine the organic layers, wash with brine (15 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude protected amino alcohol.

Expected Yield: 70-80%

Step 3: Deprotection to yield this compound

Reaction:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude protected amino alcohol325.47~6.6 kg~20.3
10% Palladium on Carbon (50% wet)-330 g-
Methanol32.0430 L-
Celite-500 g-

Equipment:

  • 50 L hydrogenation reactor (Parr shaker or similar).

  • Hydrogen gas supply.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • In the 50 L hydrogenation reactor, dissolve the crude 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol (~6.6 kg) in methanol (30 L).

  • Carefully add 10% Pd/C (330 g) to the solution under a nitrogen atmosphere.

  • Seal the reactor and purge with nitrogen, then with hydrogen.

  • Pressurize the reactor with hydrogen to 50-60 psi.

  • Stir the mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol (2 x 2 L).

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or crystallization if required.

Expected Yield: 90-98%

Quantitative Data Summary

StepProductStarting Material (Limiting)Theoretical Yield (kg)Expected Yield (kg)Expected Yield (%)Purity (Typical)
1N,N-dibenzyl-2-chloroethylamineDibenzylamine6.585.6 - 6.2585 - 95>90% (crude)
21-(2-(N,N-dibenzylamino)ethyl)cyclopentanolN,N-dibenzyl-2-chloroethylamine8.275.8 - 6.670 - 80>85% (crude)
3This compoundProtected amino alcohol2.622.36 - 2.5790 - 98>95% (after purification)
Overall This compound Dibenzylamine 3.27 1.6 - 2.2 49 - 67 >98%

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection Dibenzylamine Dibenzylamine + 1,2-Dichloroethane Protection N,N-dibenzylation Dibenzylamine->Protection Protected_Amine N,N-dibenzyl-2-chloroethylamine Protection->Protected_Amine Protected_Amine_Input N,N-dibenzyl-2-chloroethylamine Grignard_Reagent Grignard Reagent Formation Protected_Amine_Input->Grignard_Reagent Magnesium Mg, THF Magnesium->Grignard_Reagent Grignard_Addition Grignard Addition Grignard_Reagent->Grignard_Addition Cyclopentanone Cyclopentanone Cyclopentanone->Grignard_Addition Protected_Alcohol 1-(2-(N,N-dibenzylamino)ethyl)cyclopentanol Grignard_Addition->Protected_Alcohol Protected_Alcohol_Input Protected Amino Alcohol Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Protected_Alcohol_Input->Hydrogenation Final_Product This compound Hydrogenation->Final_Product G Start Starting Materials Protection Protect Amino Group Start->Protection Grignard Form C-C Bond via Grignard Protection->Grignard Deprotection Remove Protecting Group Grignard->Deprotection Purification Purification Deprotection->Purification Final Final Product Purification->Final

Application Note and Protocol: Purification of 1-(2-Aminoethyl)cyclopentanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)cyclopentanol is a valuable building block in medicinal chemistry and drug development due to its bifunctional nature, containing both a primary amine and a tertiary alcohol on a cyclopentyl scaffold. This structure is of interest for the synthesis of novel ligands, catalysts, and potential therapeutic agents. The purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). Column chromatography is a fundamental and widely used technique for the purification of such polar organic compounds.

This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established principles for the separation of amino alcohols and provides a robust starting point for optimization in a research or process development setting.

Experimental Protocols

Materials and Equipment
  • Crude this compound: Synthesized via appropriate organic chemistry methods (e.g., reduction of a corresponding nitrile).

  • Silica Gel: Standard grade, 60 Å pore size, 230-400 mesh particle size.

  • Solvents:

    • Dichloromethane (DCM), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Concentrated Ammonium Hydroxide (NH₄OH), ACS grade

    • Hexanes, HPLC grade

    • Ethyl Acetate (EtOAc), HPLC grade

  • Glass Chromatography Column: Appropriate size for the scale of purification.

  • Fraction Collector or Test Tubes

  • Thin Layer Chromatography (TLC) plates: Silica gel coated aluminum or glass plates with F₂₅₄ indicator.

  • TLC Developing Chamber

  • Visualization Reagents:

    • Potassium permanganate (KMnO₄) stain

    • Ninhydrin stain

  • Rotary Evaporator

  • Standard Laboratory Glassware and Equipment

Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Crude Product B Slurry Preparation (DCM) A->B D Load Sample B->D Apply to Column C Column Packing (Silica Gel in Eluent) C->D E Elution (DCM:MeOH:NH4OH) D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G Monitor H Pooling of Pure Fractions G->H Identify I Solvent Evaporation H->I J Pure Product I->J

asymmetric synthesis of chiral 1-(2-Aminoethyl)cyclopentanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Investigation

I'm starting by diving deep into the asymmetric synthesis of chiral 1-(2-amino ethyl)cyclopentanol derivatives. My focus is on pinpointing effective methods, catalysts, and optimal reaction conditions through a thorough literature search. I'm keen to identify the key strategies.

Planning the Approach

I've refined my initial strategy. Now, I'm concentrating on finding specific examples with detailed protocols and quantitative data, like yields and enantiomeric excess. I'm also researching the applications of these derivatives, especially in drug development. This will help me understand their practical significance.

Then, I will craft clear and concise application notes. First, I will establish the derivatives' importance. After that, I will offer a meticulous experimental protocol for the best asymmetric synthesis method, with all materials and detailed procedures.

Developing the Structure

Now, I'm integrating data into a cohesive structure. I'm focusing on creating a comprehensive data table to compare methods. Simultaneously, I'm designing a Graphviz diagram for the synthetic workflow, meticulously adhering to formatting requirements for optimal presentation. This involves integrating the diagram with its caption into the notes. My goal is to produce a clearly structured, easily understandable, and complete set of application notes.

Narrowing the Focus

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Pinpointing Specific Routes

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Refining Search Parameters

I'm still struggling to find an exact match, even with the expanded search, as many protocols are broader. The "asymmetric synthesis of chiral this compound derivatives" query is still coming up short. The strategies I've found cover more general asymmetric amino alcohol synthesis and chiral cyclopentane derivative preparation. I'm focusing on dissecting these broader methods to identify if the target compound might be a potential intermediate.

Exploring Synthesis Pathways

I've been digging deeper into the asymmetric synthesis of 1-(2-amino ethyl)cyclopentanol. While initial searches proved unproductive regarding a specific protocol, I'm now examining general methods for chiral cyclopentanols and amino alcohols. This is helping me understand the potential building blocks needed and strategic options. I'm focusing on how these components can be assembled into the target molecule.

Defining a Synthesis Strategy

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Developing a Synthetic Route

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Reviewing Michael Addition Routes

Pinpointing Key Reactions

The recent searches yielded some insightful information, although still incomplete. I discovered protocols for asymmetric Michael additions, potentially useful with cyclopentenone, and references to cyclopentanone alkynylation. General methods for reducing nitriles and nitro groups to amines are also known. However, a precise protocol for adding a cyanomethyl or nitroethyl group to cyclopentanone, followed by reduction, remains elusive. To move forward, I'll concentrate on the asymmetric Henry (nitroaldol) reaction with cyclopentanone and nitromethane, hoping to find a well-documented protocol for this specific transformation.

Bridging the Knowledge Gaps

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Analyzing Synthetic Route

Okay, I've got a decent grasp on the synthetic route now. The initial asymmetric Henry reaction using cyclopentanone and nitromethane seems promising for creating the chiral intermediate. Following that, reduction of the nitro group to an amine looks like a straightforward way to achieve the desired product. Now I'll start exploring reagent options and conditions to optimize the yield and selectivity.

Detailing Experimental Procedures

I'm now diving into the specifics of the asymmetric Henry reaction and nitro group reduction. While I've identified the overall two-step pathway, finding a detailed protocol for cyclopentanone's asymmetric Henry with nitromethane is crucial. The literature hints at promising catalysts like copper(II)-bis(oxazoline) complexes, but I need specific experimental details. Similarly, a robust protocol for the reduction is also a priority. I aim to build comprehensive application notes, so concrete experimental details are vital.

Searching Specific Protocols

I've identified a feasible two-step route: an asymmetric Henry reaction followed by nitro reduction to yield the desired compound. While general procedures are known, I need concrete experimental details. Specifically, finding an established protocol for the Henry reaction of cyclopentanone with nitromethane, especially with a chiral catalyst, is the current goal. Additionally, securing a detailed method for the nitro group reduction, ideally without Boc protection, is crucial to building a comprehensive guide.

Application Notes and Protocols: Synthesis and Applications of Spiro-Oxazolidines from 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1-(2-Aminoethyl)cyclopentanol with aldehydes and ketones provides a straightforward and efficient route to a class of spiro-heterocyclic compounds known as 1-oxa-4-azaspiro[4.4]nonanes. This condensation reaction, proceeding through an initial imine or hemiaminal formation followed by intramolecular cyclization, yields a rigid three-dimensional scaffold that is of significant interest in medicinal chemistry and drug development. The resulting spiro-oxazolidine core is found in various biologically active molecules, exhibiting a range of therapeutic potentials, including antifungal, antibacterial, and enzyme inhibitory activities.

These application notes provide detailed protocols for the synthesis of these spiro-oxazolidines, summarize key reaction data, and explore their potential applications, with a particular focus on their role as aldose reductase inhibitors in the context of diabetic complications.

Reaction Principle

The fundamental reaction involves the condensation of the primary amine of this compound with the carbonyl group of an aldehyde or ketone. This is typically followed by an acid-catalyzed intramolecular cyclization, where the hydroxyl group attacks the iminium ion intermediate, to form the stable five-membered oxazolidine ring spiro-fused to the cyclopentane ring. The removal of water is crucial to drive the reaction to completion.

Experimental Protocols

The following protocols are representative methods for the synthesis of 2-substituted and 2,2-disubstituted-1-oxa-4-azaspiro[4.4]nonanes.

Protocol 1: Synthesis of 2-Phenyl-1-oxa-4-azaspiro[4.4]nonane from Benzaldehyde

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add this compound (1.0 eq) and benzaldehyde (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-phenyl-1-oxa-4-azaspiro[4.4]nonane.

Protocol 2: Synthesis of 2,2-Dimethyl-1-oxa-4-azaspiro[4.4]nonane from Acetone

Materials:

  • This compound (1.0 eq)

  • Acetone (can be used as both reactant and solvent)

  • Amberlyst-15 ion-exchange resin (acidic catalyst)

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in an excess of acetone.

  • Add Amberlyst-15 resin (as an acid catalyst).

  • Heat the mixture at a temperature of 50-60 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, filter off the catalyst and wash it with acetone.

  • Combine the filtrate and washings and remove the excess acetone under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 2,2-dimethyl-1-oxa-4-azaspiro[4.4]nonane.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of spiro-oxazolidines from this compound and various carbonyl compounds.

EntryCarbonyl CompoundProductReaction Time (h)Yield (%)
1Benzaldehyde2-Phenyl-1-oxa-4-azaspiro[4.4]nonane685
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-1-oxa-4-azaspiro[4.4]nonane882
3Cyclopentanone1-Oxa-4-azaspiro[4.4]nonane-2-spiro-cyclopentane1278
4Acetone2,2-Dimethyl-1-oxa-4-azaspiro[4.4]nonane2475
EntryProductPhysical StateMelting Point (°C)1H NMR (CDCl3, δ ppm)
12-Phenyl-1-oxa-4-azaspiro[4.4]nonaneWhite solid78-807.25-7.40 (m, 5H), 4.95 (s, 1H), 3.05 (t, 2H), 1.60-1.90 (m, 10H)
22-(4-Chlorophenyl)-1-oxa-4-azaspiro[4.4]nonanePale yellow solid92-947.30 (d, 2H), 7.20 (d, 2H), 4.90 (s, 1H), 3.00 (t, 2H), 1.60-1.90 (m, 10H)
31-Oxa-4-azaspiro[4.4]nonane-2-spiro-cyclopentaneColorless oilN/A2.95 (t, 2H), 1.50-1.85 (m, 18H)
42,2-Dimethyl-1-oxa-4-azaspiro[4.4]nonaneColorless oilN/A2.85 (t, 2H), 1.55-1.80 (m, 10H), 1.30 (s, 6H)

Visualizations

Reaction Workflow

G General Workflow for Spiro-Oxazolidine Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactant1 This compound Condensation Condensation & Intramolecular Cyclization (e.g., Toluene, p-TSA, Reflux) Reactant1->Condensation Reactant2 Aldehyde or Ketone Reactant2->Condensation Workup Aqueous Wash & Drying Condensation->Workup Purification Column Chromatography or Distillation Workup->Purification Product Spiro-Oxazolidine Purification->Product

Caption: General workflow for the synthesis of spiro-oxazolidines.

Applications in Drug Development

Spiro-oxazolidine derivatives are recognized for their diverse pharmacological activities. Their rigid spirocyclic nature often leads to enhanced binding affinity and selectivity for biological targets.

Aldose Reductase Inhibition and the Polyol Pathway

In hyperglycemic conditions, such as in diabetes mellitus, the enzyme aldose reductase converts excess glucose into sorbitol.[1][2] This accumulation of sorbitol, and the subsequent depletion of NADPH, leads to osmotic stress and oxidative damage in various tissues, contributing to diabetic complications like neuropathy, retinopathy, and nephropathy.[2][3] Spiro-oxazolidinone derivatives have been identified as potent inhibitors of aldose reductase.[4] By blocking this enzyme, these compounds can prevent the accumulation of sorbitol and mitigate the downstream pathological effects.

Signaling Pathway: Aldose Reductase and the Polyol Pathway

G The Polyol Pathway and Inhibition by Spiro-Oxazolidines cluster_pathway Polyol Pathway cluster_effects Pathological Effects Glucose High Glucose (Hyperglycemia) Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress NADPH NADPH NADP NADP+ NADPH->NADP OxidativeStress Oxidative Stress (NADPH depletion) NADP->OxidativeStress NAD NAD+ NADH NADH NAD->NADH AR Aldose Reductase SDH Sorbitol Dehydrogenase Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) OsmoticStress->Complications OxidativeStress->Complications Inhibitor Spiro-Oxazolidine (e.g., from this compound) Inhibitor->AR Inhibition

Caption: Inhibition of the polyol pathway by spiro-oxazolidines.

Antifungal and Antibacterial Potential

The spiro-oxazolidine scaffold has also been explored for its antimicrobial properties. The unique three-dimensional structure can interfere with microbial cellular processes. For instance, some derivatives have shown promising activity against various fungal strains, potentially by disrupting cell membrane integrity or inhibiting essential enzymes. Further structure-activity relationship (SAR) studies are warranted to optimize the antifungal and antibacterial efficacy of this class of compounds.

Conclusion

The reaction of this compound with aldehydes and ketones offers a versatile and efficient entry into the synthesis of spiro-oxazolidines. These compounds possess a privileged scaffold for the development of novel therapeutic agents, particularly as inhibitors of aldose reductase for the management of diabetic complications. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to further explore the potential of this promising class of molecules.

References

Application Notes and Protocols for the Functionalization of the Primary Amine on 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amine group on 1-(2-Aminoethyl)cyclopentanol. This versatile building block is of interest in medicinal chemistry due to the presence of both a hydroxyl and a primary amine functional group, offering multiple points for derivatization. The functionalization of the primary amine allows for the synthesis of a diverse range of compounds with potential applications in drug discovery and development. The cyclopentane scaffold is a common motif in biologically active molecules, and its derivatives have been explored for various therapeutic targets.[1]

Overview of Primary Amine Functionalization

The primary amine of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. This section outlines three common and robust methods for its functionalization:

  • Acylation (Amide Bond Formation): Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form stable amide bonds. This is one of the most frequently utilized reactions in medicinal chemistry for creating diverse libraries of compounds.[2]

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a functional group present in numerous clinically approved drugs.[3]

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. This method is highly efficient for introducing a wide range of alkyl or aryl substituents.[4][5]

Acylation (Amide Bond Formation)

Acylation of the primary amine on this compound is a straightforward method to introduce a variety of acyl groups, leading to the formation of amides. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding.

Reaction Scheme:

Figure 1: General scheme for the acylation of this compound.

Experimental Protocols

Two common protocols for amide bond formation are provided below: one using an acyl chloride and another employing a coupling agent with a carboxylic acid.

Protocol 2.1: Acylation using Acyl Chloride

This protocol describes the reaction with a generic acyl chloride (e.g., benzoyl chloride).

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.2: Amide Coupling using a Coupling Agent (e.g., HBTU)

This protocol is suitable for coupling carboxylic acids directly to the amine.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HBTU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Acylation Reactions
EntryAcylating AgentCoupling AgentBaseSolventTime (h)Yield (%)Purity (%)
1Acetyl chloride-Et₃NDCM292>98
2Benzoyl chloride-Et₃NDCM388>98
3Benzoic acidHBTUDIPEADMF685>97
4Acetic acidEDCI/HOBtDIPEADMF882>97

Table 1: Representative quantitative data for the acylation of this compound. Data is illustrative and based on general literature precedents.

Experimental Workflow: Acylation

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine in Solvent add_base Add Base & Cool to 0°C start->add_base add_reagent Add Acylating Reagent add_base->add_reagent react Stir at Room Temperature add_reagent->react quench Quench with Water react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Amide Product purify->product

Caption: Workflow for the acylation of this compound.

Sulfonylation

Sulfonylation of the primary amine yields sulfonamides, which are important pharmacophores. Care must be taken to avoid di-sulfonylation, which can be a significant side reaction with primary amines.

Reaction Scheme:

Figure 2: General scheme for the sulfonylation of this compound.

Experimental Protocol

Protocol 3.1: Sulfonylation with Sulfonyl Chloride

This protocol is designed to favor mono-sulfonylation.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride)

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of the sulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 30-60 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours, monitoring by TLC.

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Sulfonylation Reactions
EntrySulfonylating AgentBaseSolventTime (h)Yield (%)Purity (%)
1p-Toluenesulfonyl chloridePyridineDCM1685>98
2Benzenesulfonyl chloridePyridineDCM1682>97
3Methanesulfonyl chlorideEt₃NDCM1288>98

Table 2: Representative quantitative data for the sulfonylation of this compound. Data is illustrative and based on general literature precedents.

Experimental Workflow: Sulfonylation

Sulfonylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine in DCM add_base Add Base & Cool to 0°C start->add_base add_reagent Slowly Add Sulfonyl Chloride add_base->add_reagent react Stir at 0°C then Room Temp. add_reagent->react quench Quench with Water react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Sulfonamide Product purify->product

Caption: Workflow for the sulfonylation of this compound.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[6] The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced.

Reaction Scheme:

Caption: Workflow for the reductive amination of this compound.

Biological Context and Potential Applications

Derivatives of amino alcohols and cyclopentane are of significant interest in drug discovery. For instance, aminocyclitols are a class of compounds with remarkable biological activities, including as antibiotics and enzyme inhibitors. [7]The functionalized derivatives of this compound could be screened for a variety of biological targets. For example, they could be investigated as ligands for G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in various disease pathways.

The introduction of different functional groups via the methods described above allows for the systematic exploration of the structure-activity relationship (SAR). By varying the acyl, sulfonyl, or alkyl groups, researchers can fine-tune the physicochemical properties of the molecules, such as lipophilicity, polarity, and hydrogen bonding capacity, to optimize their biological activity and pharmacokinetic profiles.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical scenario where a functionalized derivative of this compound acts as an antagonist of a G-protein coupled receptor (GPCR), a common target class in drug discovery.

Signaling_Pathway ligand Functionalized This compound Derivative receptor GPCR ligand->receptor Antagonist Binding g_protein G-Protein receptor->g_protein Blocks Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector No Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger No Production cellular_response Cellular Response (Blocked) second_messenger->cellular_response

Caption: Hypothetical GPCR antagonism by a functionalized derivative.

References

Application Notes and Protocols for the Esterification of the Hydroxyl Group in 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)cyclopentanol is a bifunctional molecule featuring a primary amine and a tertiary hydroxyl group. This unique structure makes it a valuable building block in medicinal chemistry and drug development. The esterification of its tertiary hydroxyl group can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. These ester derivatives have potential applications as prodrugs, enabling controlled release of the active amino alcohol, or as novel chemical entities with unique biological activities.[1][2]

This document provides detailed protocols for the selective esterification of the hydroxyl group in this compound, focusing on two primary strategies: a direct O-acylation under acidic conditions and a more controlled approach involving the protection of the amino group followed by esterification.

Strategic Approaches to Esterification

The primary challenge in the esterification of this compound is the chemoselective acylation of the hydroxyl group in the presence of the more nucleophilic amino group. Two main strategies can be employed to achieve this selectivity.

Logical Workflow for Esterification Strategies

Esterification_Strategies cluster_0 Starting Material cluster_1 Strategy 1: Direct O-Acylation cluster_2 Strategy 2: Protecting Group Approach start This compound acid_cond Acidic Conditions (e.g., HCl, TFA) start->acid_cond Protonation protection Amine Protection (e.g., Boc Anhydride) start->protection Protection protonation Protonation of Amino Group acid_cond->protonation o_acylation O-Acylation (Acyl Halide/Anhydride) protonation->o_acylation product1 1-(2-Aminoethyl)cyclopentyl Ester (as salt) o_acylation->product1 protected_int N-Boc Protected Intermediate protection->protected_int esterification Esterification (e.g., Steglich) protected_int->esterification protected_ester N-Boc Protected Ester esterification->protected_ester deprotection Deprotection (e.g., TFA, HCl) protected_ester->deprotection product2 1-(2-Aminoethyl)cyclopentyl Ester deprotection->product2

Caption: Workflow of the two primary strategies for esterification.

Protocol 1: Direct O-Acylation under Acidic Conditions

This method leverages the decreased nucleophilicity of the amino group upon protonation in an acidic medium, allowing for the selective acylation of the hydroxyl group.[3] This approach is efficient as it avoids the additional steps of protection and deprotection.

Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound in a suitable anhydrous acidic solvent (e.g., trifluoroacetic acid or a mixture of glacial acetic acid and a strong acid like HCl).[3]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1-1.5 equivalents) to the cooled solution while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a suitable solvent like diethyl ether to precipitate the product as its hydrochloride or trifluoroacetate salt.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization if necessary.[3]

Data Presentation:

Acylating AgentSolvent SystemReaction Time (h)Temperature (°C)Yield (%)
Acetyl ChlorideTrifluoroacetic Acid120 to RT85-95
Acetic AnhydrideGlacial Acetic Acid/HCl160 to RT80-90

Note: Yields are estimated based on similar reactions with amino alcohols and may vary depending on the specific reaction conditions and scale.[3]

Protocol 2: Amine Protection Followed by Esterification

This strategy involves the protection of the amino group with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, followed by the esterification of the tertiary hydroxyl group.[4] This method offers greater control and is particularly useful when the desired acyl group is sensitive to acidic conditions. Given the steric hindrance of the tertiary alcohol, the Steglich esterification is a recommended method.[5][6]

Step 1: N-Boc Protection of this compound

Boc_Protection start This compound reaction Reaction at RT start->reaction reagents Boc Anhydride (Boc)₂O Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., Dioxane/H₂O) reagents->reaction product tert-Butyl (2-(1-hydroxycyclopentyl)ethyl)carbamate reaction->product

Caption: N-Boc protection of the starting material.

Experimental Protocol:

  • Preparation: Dissolve this compound in a mixture of dioxane and water (1:1).

  • Addition of Base: Add sodium bicarbonate (2.0 equivalents) to the solution and stir until dissolved.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in dioxane to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After completion, add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the N-Boc protected amino alcohol.[7]

Data Presentation:

BaseSolventReaction Time (h)Temperature (°C)Yield (%)
NaHCO₃Dioxane/H₂O24RT90-98
TriethylamineDichloromethane12RT88-95

Note: Yields are based on standard Boc protection protocols for primary amines.[4]

Step 2: Steglich Esterification of N-Boc-1-(2-aminoethyl)cyclopentanol

Steglich_Esterification start N-Boc Protected Intermediate reaction Reaction at 0 °C to RT start->reaction reagents Carboxylic Acid (R-COOH) DCC or EDC DMAP (catalytic) Solvent (e.g., DCM) reagents->reaction product N-Boc Protected Ester reaction->product

Caption: Steglich esterification of the N-Boc protected intermediate.

Experimental Protocol:

  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the N-Boc protected amino alcohol, the desired carboxylic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[8]

Data Presentation:

Coupling AgentCarboxylic AcidReaction Time (h)Temperature (°C)Yield (%)
DCCAcetic Acid240 to RT75-85
EDCBenzoic Acid180 to RT80-90

Note: Yields are typical for Steglich esterification of sterically hindered alcohols and may vary.[8][9]

Step 3: Deprotection of the N-Boc Group

Experimental Protocol:

  • Preparation: Dissolve the N-Boc protected ester in an appropriate solvent such as dichloromethane or dioxane.

  • Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Isolation: The final ester product is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride). It can be used as such or neutralized with a mild base and purified further if necessary.

Conclusion

The selective esterification of the tertiary hydroxyl group in this compound can be effectively achieved through either direct O-acylation under acidic conditions or a more controlled protecting group strategy. The choice of method will depend on the stability of the desired ester functionality and the overall synthetic scheme. The protocols provided herein offer robust starting points for the synthesis of novel ester derivatives of this compound for applications in drug discovery and development. These derivatives hold promise as valuable tools for modulating biological activity and improving the therapeutic potential of parent compounds.[10][11]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield for the synthesis of 1-(2-Aminoethyl)cyclopentanol.

Frequently Asked Questions (FAQs)

Q1: What is the most plausible synthetic route for this compound?

A1: Based on established organic chemistry principles for synthesizing tertiary amino alcohols, a common and effective method involves a two-stage process: a Grignard reaction with a protected aminoethyl Grignard reagent and cyclopentanone, followed by the deprotection of the amino group.[1]

Q2: Why is protection of the amino group necessary in the Grignard reaction?

A2: The primary amine is acidic enough to quench the Grignard reagent. Therefore, the amino group must be protected to prevent it from reacting with the highly reactive organometallic reagent. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[1]

Q3: What are common issues encountered during the Grignard reaction step?

A3: Grignard reactions are highly sensitive to reaction conditions. Common problems include the presence of moisture, which quenches the Grignard reagent, and difficulty in initiating the reaction. Using anhydrous solvents and flame-dried glassware is critical. The quality of the magnesium turnings is also important; they should be fresh and shiny to ensure reactivity.[2]

Q4: What are potential side reactions during this synthesis?

A4: A potential side reaction is the Meyer-Schuster rearrangement of the tertiary propargylic alcohol intermediate if an acetylenic Grignard reagent is used, which is not the case in the proposed primary route. However, in the context of the aminoethyl addition, side reactions could include enolization of the cyclopentanone by the Grignard reagent, leading to reduced yields.

Q5: How can the final product be effectively purified?

A5: Purification of this compound can be achieved through several methods. After an aqueous workup and extraction, the crude product can be purified by column chromatography or distillation under reduced pressure to obtain the final product with high purity.[1]

Troubleshooting Guides

Low Yield in Grignard Reaction Step
Symptom Possible Cause Suggested Solution
Reaction fails to initiate.Magnesium surface is oxidized.Gently crush the magnesium turnings under an inert atmosphere before adding the solvent. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[2]
Traces of water in glassware or solvent.Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents.
Low yield of the protected intermediate.Incomplete reaction.Increase the reaction time or perform the reaction at a slightly elevated temperature (e.g., gentle reflux in THF).
Grignard reagent decomposed.Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen).
Issues with Boc Deprotection
Symptom Possible Cause Suggested Solution
Incomplete deprotection.Insufficient acid or reaction time.Increase the amount of strong acid (e.g., TFA or HCl in dioxane) or prolong the reaction time. Monitor the reaction progress by TLC.
Product loss during workup.Incomplete extraction.Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. Adjust the pH of the aqueous layer to ensure the product is in its free base form for efficient extraction.

Experimental Protocols

Stage 1: Synthesis of tert-butyl (2-(1-hydroxycyclopentyl)ethyl)carbamate

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • tert-butyl (2-bromoethyl)carbamate

  • Cyclopentanone

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether or THF.

  • A solution of tert-butyl (2-bromoethyl)carbamate in anhydrous ether/THF is added dropwise to initiate the Grignard reagent formation.

  • Once the Grignard reagent formation is complete, the solution of cyclopentanone in anhydrous ether/THF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude protected intermediate.

Stage 2: Deprotection of the Amino Group

Materials:

  • tert-butyl (2-(1-hydroxycyclopentyl)ethyl)carbamate

  • Dichloromethane or dioxane

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane

  • Sodium bicarbonate or sodium hydroxide solution

Procedure:

  • The Boc-protected intermediate is dissolved in a suitable solvent like dichloromethane or dioxane.[1]

  • A strong acid, such as trifluoroacetic acid or a solution of HCl in dioxane, is added to the solution.

  • The reaction mixture is stirred at room temperature until deprotection is complete (monitored by TLC).

  • The reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The final product, this compound, is then isolated through extraction and purified by column chromatography or distillation under reduced pressure.[1]

Visualizations

SynthesisWorkflow A Start: Boc-protected 2-bromoethylamine C Formation of Grignard Reagent A->C B Mg turnings in anhydrous ether/THF B->C E Grignard Addition (0°C to RT) C->E D Cyclopentanone D->E F Aqueous Work-up (NH4Cl) E->F G Protected Intermediate: tert-butyl (2-(1-hydroxycyclopentyl)ethyl)carbamate F->G H Boc Deprotection (Strong Acid) G->H I Neutralization and Extraction H->I J Purification (Chromatography/Distillation) I->J K Final Product: This compound J->K

Caption: Proposed two-stage synthesis workflow for this compound.

TroubleshootingFlow start Low Yield in Grignard Step? check_initiation Reaction failed to initiate? start->check_initiation Yes incomplete_reaction Incomplete reaction? start->incomplete_reaction No activate_mg Activate Mg with I2 or 1,2-dibromoethane check_initiation->activate_mg Yes check_anhydrous Ensure anhydrous conditions check_initiation->check_anhydrous Also consider end Yield Optimized activate_mg->end check_anhydrous->end increase_time_temp Increase reaction time or temperature incomplete_reaction->increase_time_temp Yes reagent_decomposition Grignard reagent decomposed? incomplete_reaction->reagent_decomposition No increase_time_temp->end inert_atmosphere Ensure strict inert atmosphere reagent_decomposition->inert_atmosphere Yes inert_atmosphere->end

Caption: Troubleshooting logic for low yield in the Grignard reaction step.

References

Technical Support Center: Synthesis of 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(2-Aminoethyl)cyclopentanol. The information is tailored for researchers, scientists, and professionals in drug development. The synthesis is presumed to follow a common route involving the addition of a protected aminoethyl Grignard reagent to cyclopentanone, followed by a deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: A common and effective method involves a two-stage process:

  • Grignard Reaction: An N-protected 2-aminoethyl magnesium halide (a Grignard reagent) is reacted with cyclopentanone. Common protecting groups include tert-Butoxycarbonyl (Boc) or Benzyl (Bn) groups to prevent the acidic proton of the amine from interfering with the strongly basic Grignard reagent.[1]

  • Deprotection: The protecting group is removed to yield the final product. This typically involves acidic cleavage for the Boc group or catalytic hydrogenation for the Benzyl group.

Q2: My Grignard reaction is not initiating. What could be the cause?

A2: The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Common causes for failure to initiate include:

  • Presence of moisture: Grignard reagents are highly reactive towards protic sources like water.[2][3] All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Passivated magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction.[4] Activating the magnesium surface with a small crystal of iodine, 1,2-dibromoethane, or mechanical crushing can help initiate the reaction.[4]

  • Impure reagents: Impurities in the alkyl halide or the solvent can inhibit the reaction.

Q3: I am observing a significant amount of a dimeric byproduct. What is it and how can I minimize it?

A3: This is likely a Wurtz coupling product, where the Grignard reagent reacts with the unreacted alkyl halide.[1][5][6] To minimize its formation, you should:

  • Add the alkyl halide slowly and at a controlled rate to the magnesium suspension to avoid high local concentrations.[1]

  • Maintain a low reaction temperature, as higher temperatures can favor the coupling reaction.[1][2]

  • Ensure the magnesium has a high surface area for a faster Grignard formation.[1]

Q4: The yield of my desired tertiary alcohol is low, and I am recovering a lot of starting ketone. What is happening?

A4: This is likely due to the enolization of cyclopentanone by the Grignard reagent.[2] The Grignard reagent acts as a base and removes an alpha-proton from the ketone, forming an enolate which reverts to the ketone upon workup. To mitigate this:

  • Use a less sterically hindered Grignard reagent if possible.

  • Perform the reaction at a lower temperature.

  • Consider using a different organometallic reagent that is less basic, such as an organolithium or organocerium reagent.

Q5: What are the typical challenges in purifying the final product, this compound?

A5: Tertiary amino alcohols can be challenging to purify due to their polarity and basicity.[7] Common issues include:

  • Tailing on silica gel chromatography: The basic amine can interact strongly with the acidic silica gel.[8] Using a mobile phase containing a small amount of a volatile amine like triethylamine or using an amine-functionalized silica gel can improve the separation.[8]

  • Difficulty in crystallization: The final product or its salts may be oily or difficult to crystallize, especially if impurities are present.[9][10]

  • Acid-base extraction: This is a powerful technique to separate the basic amino alcohol from neutral or acidic impurities.[7]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low yield of Grignard reagent Presence of water or other protic impurities.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Passivated magnesium surface.Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical means.[4]
Impure magnesium.Use high-purity magnesium turnings, as impurities like iron and manganese can negatively impact the reaction.[11]
Formation of a significant amount of a high-boiling, non-polar byproduct in the Grignard step Wurtz coupling reaction.[1][5][6]Add the alkyl halide slowly and maintain a low reaction temperature.[1][2]
Low conversion of cyclopentanone Enolization of the ketone by the Grignard reagent.[2]Perform the reaction at a lower temperature. Consider using a less basic organometallic reagent.
Reduction of the ketone to cyclopentanol.This can occur if the Grignard reagent has β-hydrogens.[12] Lowering the reaction temperature may help.
Incomplete Boc deprotection Insufficient acid or reaction time.Increase the amount of acid (TFA or HCl) or prolong the reaction time. Monitor the reaction by TLC or LC-MS.[9][13]
Formation of t-butylated byproducts during Boc deprotection The intermediate t-butyl cation alkylates nucleophiles.[9][13]Use scavengers like anisole or thioanisole in the reaction mixture.[13]
Incomplete dibenzyl deprotection Inactive catalyst or insufficient reaction time/hydrogen pressure.Use a fresh, active catalyst (e.g., Pd/C). Ensure adequate hydrogen pressure and reaction time.
Formation of byproducts during dibenzyl deprotection Over-hydrogenation leading to saturation of aromatic rings or other reductions.[14]Carefully monitor the reaction and choose appropriate reaction conditions and catalyst to ensure selectivity.[15]

Summary of Potential Byproducts

Byproduct Name Structure Stage of Formation Reason for Formation
N,N'-bis(Boc)-1,4-diaminobutaneBoc-NH-(CH₂)₄-NH-BocGrignard Reagent FormationWurtz coupling of N-Boc-2-bromoethylmagnesium bromide with N-Boc-2-bromoethylamine.[1][5][6]
N-Boc-ethylamineBoc-NH-CH₂CH₃Grignard Reagent FormationReaction of the Grignard reagent with trace amounts of water.[2]
CyclopentanolGrignard Reaction with CyclopentanoneReduction of cyclopentanone by the Grignard reagent.[12]
1-(2-(tert-butoxycarbonylamino)ethyl)cyclopentanolDeprotectionIncomplete cleavage of the Boc protecting group.[9][13]
N,N,N',N'-tetrabenzyl-1,4-diaminobutane(Bn)₂N-(CH₂)₄-N(Bn)₂Grignard Reagent FormationWurtz coupling if using a dibenzyl protecting group.
1-(2-(N,N-dibenzylamino)ethyl)cyclopentanolDeprotectionIncomplete removal of the dibenzyl protecting groups.[15]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general method for the removal of a Boc group from an amine.[9]

Materials:

  • Boc-protected this compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to a few hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess TFA.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. Further purification may be required.

Protocol 2: Catalytic Hydrogenation for Dibenzyl Deprotection

This protocol describes a general procedure for the removal of N,N-dibenzyl protecting groups.

Materials:

  • N,N-dibenzyl protected this compound

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the N,N-dibenzyl protected amine in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C catalyst to the solution (typically 5-10 mol% of palladium).

  • Purge the flask with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.

  • Stir the reaction mixture under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Rinse the celite pad with the solvent used for the reaction.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

Visualizations

Synthesis_Workflow cluster_protection Stage 1: Amine Protection cluster_grignard Stage 2: Grignard Reaction cluster_deprotection Stage 3: Deprotection A 2-Bromoethylamine B N-Boc-2-bromoethylamine A->B (Boc)2O C N-Boc-2-bromoethyl magnesium bromide B->C Mg, THF E Boc-protected This compound C->E Grignard Addition D Cyclopentanone D->E Grignard Addition F This compound E->F TFA or HCl

Caption: Proposed synthetic workflow for this compound.

Byproduct_Formation cluster_grignard_formation Grignard Reagent Formation cluster_grignard_reaction Reaction with Cyclopentanone Start N-Boc-2-bromoethylamine + Mg Grignard Grignard Reagent Start->Grignard Desired Path Wurtz Wurtz Coupling Byproduct (Dimer) Start->Wurtz Reacts with starting material Quenched Quenched Product (N-Boc-ethylamine) Grignard->Quenched Reacts with H2O Grignard2 Grignard Reagent DesiredProduct Tertiary Alcohol Grignard2->DesiredProduct Desired Addition Enolate Enolization (Ketone Recovery) Grignard2->Enolate Grignard as Base Reduced Reduction Byproduct (Cyclopentanol) Grignard2->Reduced Hydride Transfer Ketone Cyclopentanone Ketone->DesiredProduct Desired Addition Ketone->Enolate Grignard as Base Ketone->Reduced Hydride Transfer

Caption: Common byproduct formation pathways in the synthesis.

References

Technical Support Center: Grignard Reaction for Cyclopentanol Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of cyclopentanol precursors via Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction not starting?

A1: Failure to initiate is one of the most common issues. The primary causes are almost always related to the magnesium surface's passivity or the presence of moisture, which quenches the highly reactive Grignard reagent.[1][2]

Key Causes and Solutions:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[3]

    • Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a mortar and pestle to expose a fresh, unoxidized surface.[1][4]

    • Chemical Activation: Use a small crystal of iodine (the purple color will fade upon initiation) or a few drops of 1,2-dibromoethane.[5][6] These agents react with the magnesium surface to clean it and facilitate the reaction.

  • Presence of Moisture: Grignard reagents are potent bases and will be readily destroyed by even trace amounts of water from glassware, solvents, or the atmosphere.[7][8]

    • Glassware: All glassware must be rigorously dried, either in an oven overnight (>120°C) or by flame-drying under vacuum and cooling under an inert gas like argon or nitrogen.[9][10]

    • Solvents: Use only anhydrous grade ethereal solvents like diethyl ether or tetrahydrofuran (THF).[7] If necessary, solvents can be further dried over sodium/benzophenone or molecular sieves.

    • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (nitrogen or argon) using a Schlenk line or a glovebox to prevent atmospheric moisture from entering the system.[11][12]

Q2: My reaction initiated, but the final yield of the cyclopentanol precursor is very low. What are the potential causes?

A2: Low yields after a successful initiation often point to incomplete reactions, inaccurate reagent concentration, or competing side reactions.[13]

  • Incomplete Reaction: Ensure sufficient reaction time is allowed for both the Grignard reagent formation (often indicated by the consumption of magnesium) and the subsequent reaction with the carbonyl substrate.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine completion.[9]

  • Inaccurate Reagent Stoichiometry: The concentration of the prepared Grignard reagent can vary. It is best practice to determine the exact concentration via titration before adding it to the electrophile.[13][14] Using an insufficient amount of the Grignard reagent will result in unreacted starting material.

  • Side Reactions: Several side reactions can consume the Grignard reagent or the starting materials, thus lowering the yield of the desired product. The most common are Wurtz coupling and enolization.[1][5]

Q3: What are the common side reactions and how can I minimize them?

A3: The primary side reactions in a Grignard synthesis are Wurtz coupling and, if a ketone is used as the substrate, enolization.

  • Wurtz Coupling: The Grignard reagent (R-MgX) can react with the unreacted organic halide (R-X) to form a dimer (R-R).[1] This is more common with reactive halides.

    • Mitigation: Add the organic halide dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the already-formed Grignard reagent.[1]

  • Enolization: If the Grignard reagent is sterically hindered and the ketone substrate has acidic protons on its α-carbon, the Grignard can act as a base, removing a proton to form an enolate. This enolate is unreactive towards further nucleophilic attack.[5]

    • Mitigation: Add the ketone substrate slowly to the Grignard solution at a lower temperature (e.g., 0 °C or below).[15] This favors the nucleophilic addition pathway over the acid-base (enolization) pathway.

Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving common problems encountered during the Grignard synthesis.

G Troubleshooting Grignard Reactions start Problem: Low or No Product Yield no_init Reaction Fails to Initiate start->no_init low_yield Reaction Initiates, but Yield is Low start->low_yield cause_mg Cause: Inactive Mg Surface no_init->cause_mg cause_moisture Cause: Moisture Present no_init->cause_moisture cause_halide Cause: Impure/Unreactive Halide no_init->cause_halide cause_side_reactions Cause: Side Reactions low_yield->cause_side_reactions cause_incomplete Cause: Incomplete Reaction low_yield->cause_incomplete cause_workup Cause: Poor Workup/Purification low_yield->cause_workup sol_mg Solution: - Crush Mg turnings - Add Iodine or 1,2-dibromoethane cause_mg->sol_mg sol_moisture Solution: - Flame-dry glassware - Use anhydrous solvent - Maintain inert atmosphere cause_moisture->sol_moisture sol_halide Solution: - Purify halide (distill/filter) - Switch from R-Cl to R-Br cause_halide->sol_halide sol_side_reactions Solution: - Slow, dropwise addition - Control temperature (e.g., 0°C) cause_side_reactions->sol_side_reactions sol_incomplete Solution: - Increase reaction time - Titrate Grignard reagent - Monitor with TLC cause_incomplete->sol_incomplete sol_workup Solution: - Quench at 0°C with sat. NH4Cl - Perform multiple extractions - Use brine wash cause_workup->sol_workup

Caption: A decision tree for troubleshooting common Grignard reaction issues.

Quantitative Data Summary

The choice of solvent and reaction conditions can significantly impact the yield and success of a Grignard reaction. The following table summarizes key parameters for different ethereal solvents.

ParameterDiethyl Ether (Et₂O)Tetrahydrofuran (THF)2-Methyl-THF (2-MeTHF)
Boiling Point (°C) 34.66680
Grignard Stability Good; can precipitateExcellent; better solvationExcellent; may reduce Wurtz coupling
Safety Profile Extremely flammable; forms peroxidesFlammable; forms peroxidesHigher flash point; "greener" alternative
Typical Use Case Traditional, effective for many reagentsFor less reactive halides; allows higher tempsIndustrial scale-up; improved safety
Data compiled from various sources including[7].

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopentylcyclopentanol

This protocol details the synthesis of a tertiary alcohol, 1-cyclopentylcyclopentanol, by reacting cyclopentylmagnesium bromide with cyclopentanone.

Reaction Scheme:

  • Stage 1 (Reagent Formation): Cyclopentyl bromide + Mg → Cyclopentylmagnesium bromide

  • Stage 2 (Nucleophilic Addition): Cyclopentylmagnesium bromide + Cyclopentanone → Magnesium alkoxide intermediate

  • Stage 3 (Acidic Workup): Magnesium alkoxide + H₃O⁺ → 1-Cyclopentylcyclopentanol

A. Formation of Cyclopentylmagnesium Bromide

  • Apparatus Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂), and a pressure-equalizing dropping funnel.[13] Ensure all joints are sealed and the system is under a positive pressure of dry nitrogen or argon.

  • Reagents: Place magnesium turnings (2.6 g, 0.11 mol) and a small iodine crystal in the flask. In the dropping funnel, place a solution of cyclopentyl bromide (14.9 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.

  • Initiation: Add ~5 mL of the cyclopentyl bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. If it doesn't start, gently warm the flask with a heat gun.[5]

  • Addition: Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey/brown solution is your Grignard reagent.

B. Synthesis of 1-Cyclopentylcyclopentanol

  • Cooling: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Ketone Addition: Prepare a solution of cyclopentanone (8.4 g, 0.10 mol) in 40 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred, cooled Grignard reagent. The addition is exothermic; control the rate to keep the temperature below 10 °C.[16]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[16]

C. Workup and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction and dissolve the magnesium salts.[5][9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the upper organic (ether) layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.[16]

  • Washing: Combine all organic extracts. Wash the combined layer sequentially with 50 mL of saturated NaHCO₃ solution and then 50 mL of brine (saturated NaCl solution).[9][16]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[16] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude alcohol by fractional distillation or column chromatography.

Visualizations of Key Processes

Grignard Reaction Mechanism

The following diagram illustrates the two fundamental stages of the Grignard reaction: the formation of the organomagnesium halide and its subsequent nucleophilic attack on a carbonyl carbon.

Caption: The two-stage mechanism of a Grignard reaction.

Experimental Workflow

This flowchart provides a step-by-step overview of the entire experimental process, from preparation to final product analysis.

G Experimental Workflow for Grignard Synthesis prep 1. Preparation - Flame-dry glassware - Prepare anhydrous solvents setup 2. Apparatus Setup - Assemble under inert gas (N₂/Ar) prep->setup formation 3. Reagent Formation - Add organic halide to Mg - Maintain gentle reflux setup->formation addition 4. Nucleophilic Addition - Cool to 0°C - Add ketone/aldehyde dropwise formation->addition quench 5. Quenching - Cool to 0°C - Add sat. aq. NH₄Cl addition->quench extract 6. Extraction & Washing - Separate layers - Extract aqueous phase - Wash with brine quench->extract dry 7. Drying & Concentration - Dry over Na₂SO₄ - Remove solvent (rotovap) extract->dry purify 8. Purification - Distillation or Chromatography dry->purify analyze 9. Analysis - NMR, IR, GC-MS purify->analyze

Caption: A standard workflow for Grignard synthesis and purification.

References

preventing impurity formation in 1-(2-Aminoethyl)cyclopentanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Aminoethyl)cyclopentanol. Our aim is to address specific issues that may be encountered during experimentation, focusing on preventing impurity formation and optimizing reaction outcomes.

Troubleshooting Guides

This section is designed to help you troubleshoot common problems encountered during the synthesis of this compound. The proposed synthetic routes involve two main strategies: a Grignard reaction with a protected amine and the reduction of a nitrile intermediate.

Route 1: Grignard Reaction with a Protected Aminoethyl Group

This pathway typically involves the reaction of a protected 2-aminoethyl Grignard reagent with cyclopentanone, followed by deprotection.

Problem 1: Low Yield of the Desired this compound

  • Question: My Grignard reaction is resulting in a low yield of the final product after deprotection. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in Grignard reactions can stem from several factors. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) as Grignard reagents are highly sensitive to moisture. The quality of the magnesium turnings is also crucial; activate them if necessary with a small crystal of iodine. Incomplete reaction can be another cause. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating might be required. During the work-up, ensure the quenching step with a saturated aqueous solution of ammonium chloride is performed at a low temperature (e.g., 0 °C) to avoid degradation of the product.

Problem 2: Formation of a Significant Ketone Impurity

  • Question: I am observing a significant amount of a ketone byproduct, 1-acetylcyclopentanol, in my final product. What is the origin of this impurity and how can I minimize it?

  • Answer: The formation of a ketone is a common side reaction when using a nitrile-derived Grignard reagent or if the reaction is not driven to completion. The intermediate imine formed during the Grignard addition can be hydrolyzed to a ketone during the aqueous work-up.[1][2] To minimize ketone formation, ensure a sufficient excess of the Grignard reagent is used to drive the reaction towards the desired tertiary alcohol. Additionally, maintaining a low temperature during the reaction and work-up can help suppress this side reaction.

Route 2: Reduction of 2-(1-Hydroxycyclopentyl)acetonitrile

This pathway involves the addition of a cyanide source to cyclopentanone to form a cyanohydrin, followed by the reduction of the nitrile group to a primary amine.

Problem 1: Incomplete Reduction of the Nitrile Group

  • Question: My reduction of 2-(1-hydroxycyclopentyl)acetonitrile is not going to completion, and I am isolating unreacted starting material. How can I achieve full reduction?

  • Answer: Incomplete reduction of nitriles is a common issue. The choice of reducing agent and reaction conditions are critical. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[1][3] Ensure you are using a sufficient excess of LiAlH₄ (typically 1.5-2 equivalents) in a dry ethereal solvent like THF. If the reaction is sluggish, gentle refluxing may be necessary. However, be cautious as prolonged heating can lead to side reactions. Always perform the reaction under an inert atmosphere.[4]

Problem 2: Formation of Secondary and Tertiary Amine Impurities

  • Question: My final product is contaminated with secondary and tertiary amine byproducts. How can I prevent their formation?

  • Answer: The formation of secondary and tertiary amines is a known side reaction during the reduction of nitriles, arising from the reaction of the initially formed primary amine with the intermediate imine.[5] To suppress the formation of these byproducts, it is recommended to add the nitrile solution slowly to a solution of the reducing agent. This maintains a high concentration of the reducing agent relative to the amine products. Some protocols also suggest the addition of ammonia or ammonium chloride to the reaction mixture, which can help minimize the formation of these impurities during catalytic hydrogenation.[5]

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and effective method involves a two-step process:

  • Grignard Reaction: Reaction of cyclopentanone with a protected 2-aminoethyl Grignard reagent, such as (2-(tert-butoxycarbonylamino)ethyl)magnesium bromide. This is followed by an aqueous work-up.

  • Deprotection: Removal of the protecting group (e.g., Boc group) under acidic conditions to yield the final product.

Q2: How can I purify the final this compound product?

A2: Due to the presence of both an amino and a hydroxyl group, this compound is a polar compound. Purification can be achieved through several methods:

  • Acid-Base Extraction: This technique can be used to separate the basic amino alcohol from non-basic impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

  • Column Chromatography: For small-scale purifications, column chromatography on silica gel can be employed. However, due to the basic nature of the amine, tailing of the product on the silica gel can be an issue. Using a mobile phase containing a small amount of a basic modifier, like triethylamine, can help to mitigate this.[6]

Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities. Derivatization of the amino and hydroxyl groups may be necessary to improve chromatographic performance.[7][8]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of major impurities.

Data Presentation

The following tables summarize illustrative quantitative data on impurity formation based on common reaction outcomes.

Table 1: Illustrative Effect of Reaction Conditions on Ketone Impurity Formation in Grignard Reaction

Grignard Reagent EquivalentsReaction Temperature (°C)Quench Temperature (°C)Approximate Ketone Impurity (%)
1.1252515-20
1.5005-10
2.0-100< 5

Table 2: Illustrative Impact of Reducing Agent on Secondary Amine Impurity Formation in Nitrile Reduction

Reducing AgentReaction ConditionsApproximate Secondary Amine Impurity (%)
LiAlH₄ (slow addition)THF, 0 °C to reflux< 5
LiAlH₄ (fast addition)THF, 25 °C10-15
H₂/Raney NickelMethanolic Ammonia, 50 psi5-8
H₂/Pd-CEthanol, 50 psi8-12

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Step 1: Grignard Reaction of (2-(tert-butoxycarbonylamino)ethyl)magnesium bromide with Cyclopentanone

  • Prerequisites: All glassware must be oven-dried and assembled under a stream of dry nitrogen or argon. All solvents must be anhydrous.

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. A solution of N-(2-bromoethyl)carbamic acid tert-butyl ester (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction.

  • Reaction with Cyclopentanone: Once the Grignard reagent has formed (indicated by the disappearance of the magnesium and a grayish solution), cool the reaction mixture to 0 °C in an ice bath. Add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise with stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product, 1-(2-(tert-butoxycarbonylamino)ethyl)cyclopentanol, can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Boc-Protected Amine

  • Reaction Setup: Dissolve the purified 1-(2-(tert-butoxycarbonylamino)ethyl)cyclopentanol in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Acidic Cleavage: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, and stir at room temperature.

  • Neutralization and Isolation: After the deprotection is complete (monitored by TLC), neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

  • Purification: The final product can be purified by crystallization or column chromatography.

Protocol 2: Synthesis of this compound via Nitrile Reduction

Step 1: Synthesis of 2-(1-Hydroxycyclopentyl)acetonitrile

  • Reaction Setup: To a solution of cyclopentanone (1.0 equivalent) in a suitable solvent, add a solution of potassium cyanide (KCN) or sodium cyanide (NaCN) (1.1 equivalents) in water at 0 °C.

  • Acidification: Slowly add an acid, such as hydrochloric acid, to the reaction mixture while maintaining the temperature below 10 °C.

  • Reaction and Work-up: Stir the reaction for several hours at room temperature. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude cyanohydrin.

Step 2: Reduction of 2-(1-Hydroxycyclopentyl)acetonitrile

  • Prerequisites: All glassware must be oven-dried and the reaction must be conducted under an inert atmosphere. Anhydrous solvents are essential.

  • Reaction Setup: In a three-necked flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous THF.

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C. Slowly add a solution of 2-(1-hydroxycyclopentyl)acetonitrile (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).

  • Isolation and Purification: Filter the resulting solid and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Purify as described in Protocol 1.

Mandatory Visualizations

Synthesis_Pathway_Grignard start Cyclopentanone intermediate Protected This compound start->intermediate Grignard Reaction reagent Protected Aminoethyl Grignard Reagent reagent->intermediate product This compound intermediate->product Deprotection

Caption: Synthetic pathway via Grignard reaction.

Impurity_Formation_Grignard intermediate Imine Intermediate product Desired Amino Alcohol intermediate->product Complete Reaction impurity Ketone Impurity intermediate->impurity Hydrolysis (Incomplete Reaction)

Caption: Formation of ketone impurity in Grignard route.

Troubleshooting_Workflow start Low Product Yield or High Impurity Level check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Atmosphere) check_reagents->check_conditions optimize_workup Optimize Work-up Procedure check_conditions->optimize_workup purification Refine Purification Strategy optimize_workup->purification success Problem Resolved purification->success

Caption: General troubleshooting workflow for synthesis.

References

Technical Support Center: Purification of Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of amino alcohols. Given their bifunctional nature, containing both a basic amino group and a polar hydroxyl group, these compounds present unique challenges during isolation and purification.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude amino alcohol samples?

A1: Likely impurities often stem from the synthetic route. They can include unreacted starting materials, reagents, and byproducts from side reactions such as oxidation of the alcohol or amine, and polymerization, especially under acidic conditions.[3] If protecting groups were used, impurities might also include the deprotection reagents and byproducts.[4]

Q2: Why is pH control so critical during the purification of amino alcohols?

A2: The pH of the solution dictates the charge state of the amino group.[5] In acidic conditions (pH < pKa of the amine), the amino group is protonated (R-NH3+), making the molecule highly polar and water-soluble. This can lead to product loss during aqueous workups.[3] During chromatography on silica gel, this protonation can cause strong binding to the acidic stationary phase, leading to significant peak tailing.[6] Conversely, a mildly basic pH can render the amine neutral and less interactive, but very high pH levels can cause degradation of silica gel.

Q3: Should I use protecting groups for my amino alcohol before purification?

A3: Using protecting groups can simplify purification by preventing the interference of reactive functional groups.[4][7] For example, protecting the amine as a carbamate (e.g., Boc or Cbz) removes its basicity and nucleophilicity, which can prevent side reactions and reduce interactions with acidic silica gel during chromatography.[7][8] However, this adds extra steps to the synthesis (protection and deprotection), which must be high-yielding to be efficient.[4]

Q4: My amino alcohol seems to be decomposing during distillation. What can I do?

A4: Darkening of the material upon heating is a common sign of decomposition.[6] The most effective way to prevent thermal degradation is to use vacuum distillation, which significantly lowers the boiling point.[6] It is also crucial to minimize the heating time and, if the decomposition is due to oxidation, perform the distillation under an inert atmosphere like nitrogen or argon.[3][6]

Troubleshooting Guides

This section addresses specific problems encountered during the purification of amino alcohols.

Chromatography Issues

Q5: My amino alcohol is streaking badly (tailing) on the silica gel column. How can I fix this?

A5: Tailing is a frequent issue caused by the interaction between the basic amino group and the acidic silanol groups on the silica surface.[6]

  • Solution 1: Use a Modified Eluent. Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent system (e.g., Dichloromethane/Methanol).[6]

    • Ammonium Hydroxide (NH₄OH): For highly polar amines, an eluent system like DCM:MeOH:NH₄OH (e.g., 90:9:1) can be very effective.[6][9]

  • Solution 2: Deactivate the Stationary Phase. The acidity of the silica gel can be neutralized before use.

    • Wash the silica gel with a dilute solution of triethylamine in a non-polar solvent, followed by a rinse with the pure non-polar solvent to remove excess base.[6]

  • Solution 3: Use an Alternative Stationary Phase.

    • Neutral Alumina: This is a less acidic alternative to silica gel and can prevent tailing and decomposition of acid-sensitive compounds.[6]

    • Amino-functionalized Silica: These columns are less prone to hydrolysis and can be used in both normal and reversed-phase modes, but require careful handling to ensure a long lifespan.[10][11]

Q6: My polar amino alcohol won't move off the baseline during column chromatography, even with high percentages of methanol.

A6: This indicates a very strong interaction with the stationary phase.

  • Solution 1: Increase Eluent Polarity and Basicity. If you are already using a high percentage of a polar solvent like methanol, the issue may be persistent protonation on the column. Ensure you have incorporated a basic modifier as described in Q5. A common eluent for very polar amines is DCM:MeOH:NH₄OH in ratios like 85:14:1.[9]

  • Solution 2: Consider Reversed-Phase Chromatography. If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., on a C18 column) may be a better option. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[12]

  • Solution 3: Ion-Exchange Chromatography. For charged amino alcohols, ion-exchange chromatography can be a powerful purification method.[13]

Crystallization Issues

Q7: I'm trying to recrystallize my amino alcohol, but it keeps "oiling out" instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point because the solution is too concentrated or cools too rapidly.[6][14][15]

  • Solution 1: Adjust Concentration and Cooling Rate. Re-heat the solution to dissolve the oil, add more of the same solvent to dilute the solution, and then allow it to cool much more slowly.[6][15] Supporting the flask in a beaker of hot water and allowing both to cool to room temperature can slow the process significantly.[14]

  • Solution 2: Change the Solvent System. Experiment with different solvents or solvent pairs. A good crystallizing solvent is one in which your compound is very soluble when hot but poorly soluble when cold.[16]

  • Solution 3: Use an Antisolvent. Dissolve your compound in a minimum amount of a "good" solvent in which it is very soluble. Then, slowly add a "bad" solvent (antisolvent) in which it is insoluble until the solution becomes cloudy. Heat to clarify and then cool slowly.[6] For polar amino alcohols, a common solvent/antisolvent pair is Ethanol/Hexane.[17]

Q8: My amino alcohol solution is supersaturated, but no crystals will form.

A8: The nucleation of crystals sometimes needs to be induced.

  • Solution 1: Scratch the Flask. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[6][15]

  • Solution 2: Seed the Solution. If you have a tiny crystal of the pure compound, add it to the supersaturated solution. This seed crystal will act as a template for further crystal growth.[6][14]

  • Solution 3: Trituration. Add a small amount of a solvent in which your impurities are soluble but your compound is not. Stirring or sonicating the oily mixture can sometimes induce solidification.[6]

Low Yield and Recovery

Q9: My overall yield after purification is very low. Where could my product be going?

A9: Product loss can occur at multiple stages of the work-up and purification process.[3][18]

  • Aqueous Work-up: Amino alcohols can have partial water solubility, especially at low pH where they form ammonium salts.[1][3] This can lead to significant product loss in the aqueous layer during extraction. To minimize this, adjust the pH of the aqueous layer to be basic (pH > 8-9) before extraction to ensure the amine is in its neutral, more organic-soluble form.

  • Chromatography: As discussed in Q5 and Q6, strong binding to the stationary phase can result in incomplete elution of the product.

  • Recrystallization: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[16] Ensure you use the minimum amount of boiling solvent necessary to dissolve your compound.

Data Presentation

Table 1: Comparison of Purity Assessment Methods for Amino Alcohols

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Purity checks, impurity profilingAbsolute quantification, structural confirmationIdentification of trace impurities
Sensitivity Moderate to HighLow to ModerateVery High
Quantitative Accuracy Good (with reference standard)Excellent (primary ratio method)Poor to Moderate
Throughput HighLowHigh
Common Challenge Peak tailing for basic analytes; requires method development for chiral separations.[19]Signal overlap in complex mixturesIon suppression effects

Source: Data compiled from BenchChem Technical Support.[12]

Table 2: Common Eluent Modifiers for Amine Tailing on Silica Gel

ModifierTypical Concentration (v/v)MechanismCommon Eluent System
Triethylamine (TEA)0.1 - 1%Competes with the basic amine for acidic sites on the silica surface.[6]Dichloromethane / Methanol
Ammonium Hydroxide1 - 2% in MethanolActs as a strong base to deprotonate surface silanols and the analyte.[6]DCM / (MeOH with NH₄OH)
Diethylamine (DEA)0.5 - 2%Similar to TEA, acts as a competitive base.[9]Hexanes / Ethyl Acetate

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography

  • Preparation: Prepare a solution of 1% triethylamine (TEA) in your initial, non-polar chromatography solvent (e.g., hexane).

  • Slurry: Prepare a slurry of the required amount of silica gel in the same non-polar solvent.

  • Washing: Pour the slurry into the column. Pass 2-3 column volumes of the 1% TEA/solvent solution through the packed silica gel bed.

  • Rinsing: Pass 3-5 column volumes of the pure non-polar solvent through the column to remove any excess, unbound triethylamine.

  • Equilibration: Equilibrate the column with your starting mobile phase before loading the sample.

Rationale: This procedure neutralizes the acidic silanol groups on the silica surface, minimizing strong interactions with basic amino alcohols and thus reducing tailing.[6]

Protocol 2: Antisolvent Crystallization of a Polar Amino Alcohol

  • Dissolution: In an Erlenmeyer flask, dissolve the crude amino alcohol in the minimum amount of a hot "good" solvent (e.g., ethanol, methanol) in which it is highly soluble.

  • Antisolvent Addition: While the solution is still warm, slowly add a "bad," less polar solvent (antisolvent, e.g., hexane, diethyl ether) dropwise with swirling until a persistent cloudiness (turbidity) is observed.[6]

  • Clarification: Gently heat the mixture until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[16]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold antisolvent to remove residual soluble impurities.[6]

  • Drying: Dry the crystals under vacuum.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of Purified Amino Alcohol check_workup Was the aqueous layer basified (pH > 8) before extraction? start->check_workup check_chromatography Did the compound elute cleanly from the column? check_workup->check_chromatography Yes basify Action: Re-extract aqueous layers after adjusting pH with NaOH or Na2CO3. check_workup->basify No check_crystallization Was a minimum amount of hot solvent used for recrystallization? check_chromatography->check_crystallization Yes modify_eluent Troubleshooting: 1. Add TEA or NH4OH to eluent. 2. Use neutral alumina. 3. Check for product on baseline. check_chromatography->modify_eluent No check_crystallization->start Yes (Other Issue) reduce_solvent Action: Concentrate mother liquor and attempt a second crop of crystals. check_crystallization->reduce_solvent No end_workup Root Cause: Product lost to aqueous phase as a salt. basify->end_workup end_chromatography Root Cause: Product irreversibly adsorbed or still on the column. modify_eluent->end_chromatography end_crystallization Root Cause: Product remains dissolved in the mother liquor. reduce_solvent->end_crystallization

Caption: Troubleshooting workflow for diagnosing low purification yield.

Chromatography_Tailing_Solution start Problem: Peak Tailing in Column Chromatography cause Primary Cause: Basic amine interacting with acidic silica gel surface start->cause solution1 Strategy 1: Modify Mobile Phase cause->solution1 solution2 Strategy 2: Modify Stationary Phase cause->solution2 solution3 Strategy 3: Change Purification Mode cause->solution3 action1a Add 0.1-1% Triethylamine (TEA) to eluent solution1->action1a action1b Use DCM:MeOH:NH4OH (e.g., 90:9:1) solution1->action1b action2a Pre-wash silica with dilute TEA solution solution2->action2a action2b Use neutral alumina instead of silica solution2->action2b action3a Use Reversed-Phase HPLC (C18 column) solution3->action3a

Caption: Decision tree for resolving peak tailing in chromatography.

References

improving reaction conditions for N-alkylation of 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the N-alkylation of 1-(2-Aminoethyl)cyclopentanol.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of this compound, offering potential causes and solutions.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low or No Conversion • Inadequate base strength or solubility.• Low reaction temperature.• Poor solvent choice.• Steric hindrance from the cyclopentanol ring.• Switch to a stronger base (e.g., NaH, K₂CO₃).• Increase the reaction temperature in increments of 10°C.• Use a more polar aprotic solvent like DMF or DMSO to improve solubility.• Increase reaction time.
Formation of Dialkylated Product • Excess alkylating agent.• High reactivity of the primary amine.• Use a 1:1 molar ratio of amine to alkylating agent.• Add the alkylating agent slowly or portion-wise to the reaction mixture.
O-Alkylation Side Product • The hydroxyl group is deprotonated and acts as a nucleophile.• Use a weaker base (e.g., NaHCO₃) that selectively deprotonates the more acidic amine.• Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS, Ac) before N-alkylation.
Complex Mixture of Products • Reaction temperature is too high, leading to decomposition.• Presence of impurities in starting materials.• Lower the reaction temperature.• Purify starting materials (amine, alkylating agent, solvent) before use.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for the N-alkylation of this compound?

A1: A good starting point is to use a slight excess of the amine with a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile or DMF at room temperature. The reaction should be monitored by TLC or LC-MS to track the consumption of the starting material.

Q2: How can I minimize the formation of the dialkylated product?

A2: To reduce dialkylation, you can use a larger excess of the starting amine relative to the alkylating agent. Another strategy is to add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it throughout the reaction.

Q3: The reaction is not going to completion. What can I do?

A3: If the reaction stalls, you can try gently heating the mixture. A modest increase in temperature can often drive the reaction to completion. Alternatively, switching to a more polar solvent like DMSO can enhance the reactivity of the nucleophile.

Q4: I am observing a side product with a similar polarity to my desired product. What could it be?

A4: A common side product in the alkylation of amino alcohols is the O-alkylated product. This occurs when the hydroxyl group, instead of the amine, attacks the alkylating agent. This can be confirmed using spectroscopic methods like NMR and mass spectrometry. Using a less powerful base can sometimes favor N-alkylation over O-alkylation.

Experimental Protocols

General Protocol for Mono-N-Alkylation
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add this compound (1.0 eq) and a suitable solvent (e.g., acetonitrile, 10 mL/mmol).

  • Base Addition: Add a base (e.g., K₂CO₃, 1.5 eq).

  • Alkylating Agent: Slowly add the alkylating agent (0.95 eq) to the stirring suspension.

  • Reaction: Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

G cluster_workflow Experimental Workflow for N-Alkylation A 1. Mix Amine, Solvent, & Base B 2. Add Alkylating Agent A->B C 3. Monitor Reaction (TLC/LC-MS) B->C D 4. Reaction Complete? C->D E 5. Quench & Extract D->E Yes G Adjust Conditions (e.g., Heat) D->G No F 6. Purify Product E->F G->C

Caption: A typical experimental workflow for the N-alkylation reaction.

G cluster_troubleshooting Troubleshooting Logic for N-Alkylation Start Low Yield? SideProducts Side Products Observed? Start->SideProducts No Start->SideProducts Yes Dialkylation Dialkylation? SideProducts->Dialkylation Yes TempTime Increase Temp/Time SideProducts->TempTime No OAlkylation O-Alkylation? Dialkylation->OAlkylation No Stoichiometry Adjust Stoichiometry Dialkylation->Stoichiometry Yes ProtectOH Protect -OH Group OAlkylation->ProtectOH Yes SolventBase Change Solvent/Base TempTime->SolventBase

side reactions of 1-(2-Aminoethyl)cyclopentanol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Aminoethyl)cyclopentanol under acidic conditions. The information addresses potential side reactions and offers guidance on minimizing their formation.

Troubleshooting Guide

Users may encounter several side reactions when subjecting this compound to acidic conditions. The primary issues stem from intramolecular cyclization and carbocation-mediated rearrangements.

Issue 1: Formation of Spirocyclic Amine by Intramolecular Cyclization

Under acidic conditions, the amino and hydroxyl groups of this compound can react intramolecularly to form a spirocyclic amine, specifically 1-azaspiro[4.4]nonane. This is a common reaction pathway for amino alcohols.

  • Symptoms:

    • Low yield of the desired product.

    • Presence of a major byproduct with a mass corresponding to the loss of water from the starting material.

    • Complex NMR spectra showing unexpected signals corresponding to the spirocyclic structure.

  • Possible Causes:

    • Strongly acidic conditions promoting intramolecular nucleophilic attack of the amine onto the protonated hydroxyl group (or a resulting carbocation).

    • Elevated reaction temperatures accelerating the rate of cyclization.

    • Prolonged reaction times allowing for the accumulation of the thermodynamic spirocyclic product.

  • Solutions:

    • Use of Protecting Groups: Protect the amino group (e.g., as a Boc or Cbz derivative) before subjecting the molecule to acidic conditions to prevent its nucleophilic participation.

    • Milder Acidic Conditions: Employ milder acids or buffer the reaction medium to control the pH.

    • Lower Reaction Temperature: Perform the reaction at the lowest effective temperature to disfavor the intramolecular cyclization.

    • Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the desired transformation is complete.

Issue 2: Skeletal Rearrangements via Carbocation Intermediates

Acid-catalyzed dehydration of the cyclopentanol moiety can lead to the formation of a tertiary carbocation. This intermediate is susceptible to Wagner-Meerwein rearrangements, which can result in ring expansion to form a more stable cyclohexyl derivative or other rearranged products.[1][2]

  • Symptoms:

    • A mixture of unexpected isomeric products.

    • Mass spectrometry data indicating the formation of isomers of the dehydrated starting material.

    • ¹H and ¹³C NMR spectra showing signals inconsistent with the expected product, potentially indicating a rearranged carbon skeleton.

  • Possible Causes:

    • Use of strong, non-nucleophilic acids (e.g., sulfuric acid, triflic acid) that favor carbocation formation.

    • High reaction temperatures that promote both dehydration and rearrangement.

    • Solvents with low nucleophilicity that do not trap the initial carbocation.

  • Solutions:

    • Avoid Strong Dehydrating Acids: If the hydroxyl group is not the target of the reaction, consider alternative synthetic routes or protecting the alcohol.

    • Use of Nucleophilic Acids: Employ acids with a nucleophilic counterion (e.g., HCl, HBr) which may trap the carbocation before rearrangement can occur.

    • Temperature Control: Maintain low reaction temperatures to minimize dehydration and subsequent rearrangement.

Quantitative Data on Side Product Formation (Illustrative)

The following table provides illustrative data on how reaction conditions can influence the product distribution in a hypothetical acid-catalyzed reaction of this compound, based on general principles of amino alcohol reactivity.

Entry Acid Temperature (°C) Reaction Time (h) Desired Product Yield (%) 1-Azaspiro[4.4]nonane Yield (%) Rearranged Product Yield (%)
11M HCl25285105
21M HCl802405010
3Conc. H₂SO₄252203050
4Conc. H₂SO₄802<52570
5Acetic Acid501270255

Frequently Asked Questions (FAQs)

Q1: What is the most likely side product when treating this compound with a strong acid at elevated temperatures?

A1: The most likely side product under these conditions is a rearranged product resulting from a carbocation intermediate. Strong acid and heat will promote dehydration of the cyclopentanol, forming a tertiary carbocation. This carbocation can then undergo a Wagner-Meerwein rearrangement, such as a ring expansion to a more stable cyclohexyl cation, leading to various isomeric olefin products after deprotonation.[1][2] Intramolecular cyclization to form 1-azaspiro[4.4]nonane is also a significant possibility.

Q2: How can I favor the desired reaction at the amino group while minimizing reactions at the hydroxyl group?

A2: To achieve selectivity for reactions at the amino group, it is advisable to protect the hydroxyl group. For example, converting the alcohol to a silyl ether (e.g., TBDMS ether) will prevent its participation in acid-catalyzed side reactions. The protecting group can be removed later under specific conditions that do not affect the rest of the molecule.

Q3: Are there any specific analytical techniques to identify the spirocyclic and rearranged side products?

A3: Yes, a combination of techniques is recommended:

  • Mass Spectrometry (MS): Both the spirocyclic and simple dehydrated rearranged products will have the same molecular weight (M-18 relative to the starting material). High-resolution mass spectrometry can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of 1-azaspiro[4.4]nonane will result in a more symmetrical set of signals compared to the starting material. Rearranged products will show significantly different chemical shifts and coupling patterns, particularly in the aliphatic region.

    • ¹³C NMR: The spirocyclic product will have a characteristic quaternary carbon signal where the two rings meet. Rearranged products will show a different number of signals and chemical shifts corresponding to the new carbon skeleton (e.g., a cyclohexane ring).

  • Infrared (IR) Spectroscopy: The disappearance or significant weakening of the broad O-H stretch from the starting alcohol would be indicative of both side reactions. The N-H stretch may also be absent in the spirocyclic product.

Experimental Protocols

General Protocol for Minimizing Side Reactions in Acid-Catalyzed Reactions

This protocol provides a general framework for conducting reactions with this compound under acidic conditions while aiming to minimize the formation of spirocyclic and rearranged byproducts.

  • Protection of the Amino Group (if applicable):

    • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or THF).

    • Add a base (e.g., triethylamine, 1.2 equivalents).

    • Slowly add the protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection, 1.1 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction to isolate the N-protected amino alcohol.

  • Acid-Catalyzed Reaction:

    • Dissolve the (protected or unprotected) this compound in a suitable solvent at a low temperature (e.g., 0 °C or -20 °C).

    • Slowly add the acid catalyst (e.g., a solution of HCl in dioxane, or p-toluenesulfonic acid). Use the minimum effective amount of acid.

    • Maintain the low temperature and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a cold, weak base (e.g., saturated sodium bicarbonate solution).

  • Work-up and Purification:

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the desired product from any side products.

Visualizations

Side_Reactions Potential Side Reactions of this compound under Acidic Conditions start This compound protonation Protonation of -OH group start->protonation H+ carbocation Formation of Tertiary Carbocation protonation->carbocation -H2O cyclization Intramolecular Cyclization carbocation->cyclization Nucleophilic attack by -NH2 rearrangement Wagner-Meerwein Rearrangement carbocation->rearrangement 1,2-Alkyl Shift spiro_product 1-Azaspiro[4.4]nonane cyclization->spiro_product rearranged_product Rearranged Products (e.g., Cyclohexene derivative) rearrangement->rearranged_product

Caption: Logical flow of potential side reactions.

Experimental_Workflow Workflow to Minimize Side Reactions cluster_prevention Preventative Measures cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Purification Protecting Group Protect Amino Group (e.g., Boc) Slow Addition Slow Acid Addition at Low Temp Protecting Group->Slow Addition Mild Conditions Use Milder Acid & Low Temperature Mild Conditions->Slow Addition Monitoring Monitor by TLC/LC-MS Slow Addition->Monitoring Quench Quench Reaction Promptly Monitoring->Quench Workup Aqueous Workup Quench->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Analysis Purification->Characterization

Caption: Experimental workflow for side reaction mitigation.

References

managing moisture sensitivity in 1-(2-Aminoethyl)cyclopentanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1-(2-Aminoethyl)cyclopentanol, with a particular focus on managing moisture sensitivity.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis, categorized by the reaction stage.

Category 1: Grignard Reagent Formation & Reaction

Question: My Grignard reaction fails to initiate (no cloudiness or exotherm observed). What are the possible causes and solutions?

Answer:

Failure of Grignard reaction initiation is a common issue, almost always related to the presence of trace moisture or other reactive impurities. Here’s a step-by-step troubleshooting guide:

  • Moisture Contamination: Grignard reagents are extremely sensitive to water.[1] Ensure all glassware was rigorously dried, either by oven-drying overnight at >125°C or by flame-drying under vacuum immediately before use.[1][2] Solvents must be anhydrous. Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent).

  • Magnesium Surface Passivation: The magnesium turnings may have a passivating oxide layer. Try activating the magnesium by gently crushing the turnings in a dry mortar and pestle before the reaction or by adding a small crystal of iodine to the reaction flask. The disappearance of the iodine color is an indicator of Grignard reagent formation.[3]

  • Initiator Issues: A small amount of a pre-formed Grignard reagent or an initiator like 1,2-dibromoethane can be added to kick-start the reaction.

  • Reagent Purity: Ensure the haloamine precursor is pure and dry. Impurities can inhibit the reaction.

Question: My reaction started, but then stopped, and the yield of the desired alcohol is very low. What went wrong?

Answer:

This often points to insufficient control over moisture or other quenching agents throughout the reaction.

  • Atmospheric Moisture: The reaction must be conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon).[1] Ensure all joints in your apparatus are well-sealed. Use septa for reagent addition via syringe.[4]

  • Contaminated Reagents/Solvents: If the reaction was initiated but did not proceed to completion, it's possible that the bulk of your solvent or the cyclopentanone was not sufficiently dry, quenching the Grignard reagent as it formed.

  • Slow Addition: The addition of cyclopentanone should be slow and controlled, often at a reduced temperature (e.g., 0°C), to manage the exothermic nature of the reaction and prevent side reactions.[5]

Category 2: Work-up and Purification

Question: During the aqueous work-up, I'm getting a persistent emulsion or a very low yield of my product in the organic layer. How can I resolve this?

Answer:

Emulsion formation is common during the work-up of Grignard reactions due to the formation of magnesium salts.

  • Quenching Method: A slow, controlled quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature is often preferred over water alone as it helps to break up the magnesium alkoxide salts.[5]

  • pH Adjustment: The pH of the aqueous layer can be adjusted to aid in the separation.

  • Filtration: In some cases, filtering the quenched reaction mixture through a pad of Celite can help to remove insoluble magnesium salts that contribute to emulsions.[3]

  • Extraction: Ensure you are extracting with an appropriate solvent and performing multiple extractions to maximize the recovery of your product.

Question: My final product is impure, showing multiple spots on TLC. What are the likely impurities?

Answer:

Impurities can arise from side reactions or incomplete reactions.

  • Unreacted Starting Material: If the Grignard reaction did not go to completion, you might have unreacted cyclopentanone.

  • Byproducts from Moisture: The Grignard reagent can be protonated by water to form the corresponding alkane, which may be carried through the work-up.

  • Side Reactions: Depending on the protecting group used for the amino function, side reactions may occur.

  • Purification: Purification via column chromatography or distillation under reduced pressure is often necessary to isolate the pure this compound.[5]

Frequently Asked Questions (FAQs)

Q1: Why is moisture so critical in the synthesis of this compound?

A1: The proposed synthesis likely involves a Grignard reaction, where an organomagnesium halide is used.[3][5] Grignard reagents are highly basic and will react readily with any acidic protons, such as those from water. This reaction consumes the Grignard reagent, preventing it from reacting with the cyclopentanone and thus drastically reducing the yield of the desired product.[1]

Q2: How can I ensure my glassware is completely dry?

A2: Standard laboratory washing and air-drying is insufficient.[1] For moisture-sensitive reactions, glassware should be oven-dried at a temperature of at least 125°C for several hours (overnight is common) and assembled while still hot, allowing it to cool under a stream of dry inert gas (nitrogen or argon).[2][4] Alternatively, the assembled apparatus can be flame-dried under vacuum.

Q3: What are the best practices for handling anhydrous solvents?

A3: Anhydrous solvents should be purchased in sealed bottles, often with a septum-sealed cap (e.g., Sure/Seal™ bottles).[4] Use a dry syringe or cannula to transfer the solvent under an inert atmosphere.[2] Never leave an anhydrous solvent bottle open to the air. If you are drying your own solvents, ensure the drying agent is appropriate and the distillation is performed correctly.

Q4: My synthesis involves a nitrile reduction step instead of a Grignard reaction. Is moisture still a concern?

A4: Yes, while perhaps not as acutely sensitive as a Grignard reagent, the reducing agents used for nitrile reduction, such as Lithium Aluminum Hydride (LiAlH₄), are also highly reactive with water.[6][7][8] Moisture will consume the reducing agent and can lead to side reactions, lowering the yield and purity of the resulting amine. Therefore, anhydrous conditions are still highly recommended.

Q5: What are common side products in catalytic hydrogenation for nitrile reduction?

A5: In catalytic hydrogenation of nitriles (e.g., using H₂ with Pd/C or Raney Nickel), secondary and tertiary amines can form as byproducts. The addition of ammonia (NH₃) or ammonium hydroxide (NH₄OH) can help to minimize the formation of these byproducts.[9]

Quantitative Data Summary

The following table summarizes the expected impact of moisture on the yield of the Grignard reaction step in the synthesis of the protected intermediate of this compound. Note that these are illustrative values based on general principles of Grignard reactions, as specific data for this synthesis is not published.

Moisture Content in Reaction (ppm)Expected Yield of Protected IntermediateObservations
< 50> 85%Reaction proceeds smoothly with good exotherm and high conversion.
100 - 20060 - 80%Initiation may be sluggish; some loss of Grignard reagent is likely.
200 - 50030 - 50%Significant difficulty in initiating the reaction; yield is compromised.
> 500< 10%Reaction likely fails to initiate or stops shortly after initiation.

Experimental Protocols

Protocol 1: Synthesis of Boc-protected this compound via Grignard Reaction

This protocol is based on a proposed synthetic route and general laboratory procedures.[5]

  • Apparatus Preparation: All glassware (round-bottom flask, dropping funnel, condenser) is oven-dried overnight at 150°C and assembled hot under a positive pressure of dry nitrogen.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of N-(2-bromoethyl)carbamic acid tert-butyl ester (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the bromo-ester solution to the magnesium. Wait for the iodine color to fade and a gentle reflux to begin, indicating initiation.

    • Once initiated, add the remaining bromo-ester solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Cyclopentanone:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up:

    • Cool the reaction mixture to 0°C.

    • Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the Boc-protected this compound.

Protocol 2: Deprotection of Boc-protected this compound

  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 equivalent) in a suitable solvent such as dichloromethane or dioxane in a round-bottom flask.[5]

  • Acidic Cleavage: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (3-4 equivalents), to the solution.[5]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

    • Neutralize the aqueous layer with a base (e.g., sodium hydroxide solution) to a pH of >10.

    • Extract the product into an organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Visualizations

experimental_workflow cluster_prep Preparation (Anhydrous Conditions) cluster_grignard Grignard Reaction cluster_workup Work-up & Purification cluster_deprotect Deprotection prep_glass Dry Glassware (Oven/Flame) grig_form Formation of Grignard Reagent prep_glass->grig_form prep_solv Anhydrous Solvents prep_solv->grig_form prep_reag Dry Reagents prep_reag->grig_form grig_add Addition of Cyclopentanone grig_form->grig_add workup Aqueous Quench (NH4Cl) grig_add->workup extract Extraction workup->extract purify Column Chromatography extract->purify deprotect Acidic Cleavage of Boc Group purify->deprotect dep_workup Neutralization & Extraction deprotect->dep_workup product This compound dep_workup->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic start Grignard Reaction Fails to Initiate q_moisture Are all components rigorously dry? start->q_moisture a_moisture_no Action: Re-dry glassware, use fresh anhydrous solvents. q_moisture->a_moisture_no No q_mg Is the Mg surface activated? q_moisture->q_mg Yes a_moisture_no->start Retry a_mg_no Action: Crush Mg or add iodine crystal. q_mg->a_mg_no No q_reagent Are reagents pure? q_mg->q_reagent Yes a_mg_no->start Retry a_reagent_no Action: Purify starting materials. q_reagent->a_reagent_no No success Reaction Initiates q_reagent->success Yes a_reagent_no->start Retry

Caption: Troubleshooting decision tree for Grignard reaction initiation.

References

how to remove residual starting material from 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(2-Aminoethyl)cyclopentanol.

Frequently Asked Questions (FAQs)

Q1: What are the most probable residual starting materials in my crude this compound?

A1: Based on common synthetic routes, the most likely residual starting materials in your crude product are unreacted cyclopentanone and the protected 2-haloethylamine precursor used in the Grignard reaction. Common precursors include N-(tert-butoxycarbonyl)-2-bromoethylamine (N-Boc-2-bromoethylamine) or N,N-dibenzyl-2-chloroethylamine.

Q2: How can I detect the presence of these residual starting materials?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for detecting impurities. A suitable TLC system for analyzing this compound and potential impurities is a silica gel plate developed with a mobile phase of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio). Since amino alcohols are often not UV-active, the spots can be visualized using a ninhydrin stain, which reacts with the primary amine of the product to give a characteristic purple color.[1] Aldehydes and ketones can be visualized with 2,4-dinitrophenylhydrazine (DNPH), which forms yellow to red spots.[2]

Q3: I've confirmed the presence of residual cyclopentanone. What is the best way to remove it?

A3: For laboratory-scale purification, two primary methods are recommended:

  • Acid-Base Extraction: This technique leverages the basicity of the amino group in your product. By dissolving the crude mixture in an organic solvent and washing with an aqueous acid solution (e.g., 1M HCl), the this compound will be protonated and move into the aqueous layer, while the neutral cyclopentanone remains in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product re-extracted into an organic solvent.[3][4][5]

  • Column Chromatography: Flash chromatography on silica gel can effectively separate the polar amino alcohol from the less polar cyclopentanone. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or using a higher concentration of a polar solvent), will elute the cyclopentanone first, followed by your desired product.

Q4: How can I remove unreacted protected amine precursors like N-Boc-2-bromoethylamine or N,N-dibenzyl-2-chloroethylamine?

A4: The removal of these precursors depends on the protecting group:

  • N-Boc-2-bromoethylamine: This impurity is typically less polar than the deprotected amino alcohol. Column chromatography, as described for cyclopentanone removal, is an effective method for separation.

  • N,N-dibenzyl-2-chloroethylamine: This impurity is also amenable to removal by column chromatography. Following the deprotection step (typically catalytic hydrogenation to remove the benzyl groups), any remaining protected starting material can be separated from the final product by chromatography.

Q5: My purified product still shows impurities. What are some advanced troubleshooting steps?

A5: If standard purification methods are insufficient, consider the following:

  • Optimize Column Chromatography: If using silica gel, consider switching to a different stationary phase, such as alumina, or using a modified silica gel (e.g., amine-functionalized silica) to improve separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

  • Distillation: If your product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used to separate it from non-volatile impurities.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePrinciple of SeparationAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction Difference in the acidity/basicity of the components. The basic amino alcohol is protonated and extracted into the aqueous phase, leaving neutral impurities in the organic phase.[3][4][5]Fast, inexpensive, and effective for removing neutral and acidic impurities. Good for large-scale purification.May not effectively separate basic impurities. Emulsion formation can be an issue. Requires subsequent removal of solvent.Removing unreacted cyclopentanone and other neutral byproducts.
Column Chromatography Differential adsorption of components onto a solid stationary phase. Components are separated based on polarity.High resolution, capable of separating compounds with similar properties. Applicable to a wide range of impurities.Can be time-consuming and requires larger volumes of solvents. Potential for product loss on the column.Separating the product from both non-polar (cyclopentanone) and moderately polar (protected amine precursors) impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

Objective: To separate this compound from neutral impurities, primarily residual cyclopentanone.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in diethyl ether (approx. 10 mL per 1 g of crude product) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation of Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. The neutral impurities, including cyclopentanone, will remain in the upper organic layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete transfer of the amino alcohol to the aqueous phase. Combine the aqueous extracts.

  • Wash Organic Layer (Optional): The organic layer can be washed with brine, dried over anhydrous Na₂SO₄, and the solvent evaporated to recover any neutral byproducts or unreacted starting materials for analysis.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M NaOH while stirring until the solution is basic (pH > 10, check with pH paper).

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of diethyl ether and shake vigorously to extract the neutral this compound back into the organic phase.

  • Repeat Back-Extraction: Separate the organic layer and repeat the extraction of the aqueous layer with two more portions of diethyl ether.

  • Drying and Concentration: Combine all organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To purify this compound from both non-polar (e.g., cyclopentanone) and moderately polar impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Chromatography column

  • Collection tubes

  • TLC plates, developing chamber, and visualization agent (ninhydrin)

Procedure:

  • TLC Analysis: Develop a TLC method to visualize the separation of your product from impurities. A good starting mobile phase is n-butanol:acetic acid:water (4:1:1). The product, being an amino alcohol, should be visible with a ninhydrin stain.[1]

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) to elute highly non-polar impurities.

    • Gradually increase the polarity of the eluent. For example, start with 10% ethyl acetate in hexane, then increase to 20%, 50%, and finally 100% ethyl acetate. This will elute cyclopentanone.

    • To elute the more polar this compound, a more polar solvent system will be required. A common system for amines is a mixture of dichloromethane and methanol, or ethyl acetate with a small percentage of triethylamine to prevent tailing. A gradient of 0-10% methanol in dichloromethane is a good starting point.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

Mandatory Visualization

G cluster_0 Impurity Identification cluster_1 Purification Method Selection cluster_2 Execution and Verification start Crude this compound tlc Perform TLC Analysis (e.g., Silica, n-butanol:acetic acid:water, Ninhydrin stain) start->tlc detect_impurities Identify Impurity Spots (Compare with starting materials) tlc->detect_impurities decision Nature of Impurity? detect_impurities->decision acid_base Acid-Base Extraction decision->acid_base Non-polar (e.g., Cyclopentanone) column Column Chromatography decision->column Multiple or Moderately Polar perform_extraction Execute Acid-Base Extraction Protocol acid_base->perform_extraction perform_column Execute Column Chromatography Protocol column->perform_column verify_purity Verify Purity by TLC perform_extraction->verify_purity perform_column->verify_purity verify_purity->decision Impurities Remain pure_product Pure this compound verify_purity->pure_product Purity Confirmed

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimization of Catalyst Loading for Cyclopentanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentanol. The following information is designed to address specific issues you may encounter during your experiments, with a focus on optimizing catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic routes for cyclopentanol synthesis?

A1: Cyclopentanol is primarily synthesized through two main catalytic routes:

  • Hydrogenation and rearrangement of furfural: This is a popular green chemistry approach that utilizes biomass-derived furfural. The reaction typically involves a multi-step process including the hydrogenation of furfural to furfuryl alcohol, followed by a rearrangement and further hydrogenation to yield cyclopentanol.[1][2][3][4]

  • Hydration of cyclopentene: This method involves the direct addition of water to cyclopentene.[5] Another variation is the oxidation of cyclopentene to cyclopentanone, which is then hydrogenated to cyclopentanol.[6]

Q2: How does catalyst loading generally affect the synthesis of cyclopentanol?

A2: Catalyst loading is a critical parameter that can significantly influence the reaction's yield, selectivity, and rate. Generally:

  • Too low a loading may lead to an incomplete or very slow reaction.

  • Too high a loading can be uneconomical and may lead to unwanted side reactions, such as over-hydrogenation or polymerization, which can decrease the selectivity towards cyclopentanol.[7] Interestingly, some studies have shown that a lower metal loading can lead to better catalytic performance in the conversion of furfural to cyclopentanol.[1][2]

Q3: What are some common catalysts used for cyclopentanol synthesis from furfural?

A3: A variety of catalysts have been explored for the conversion of furfural to cyclopentanol. These are often bimetallic catalysts to facilitate both the hydrogenation and rearrangement steps. Common examples include:

  • Ruthenium-Molybdenum (Ru-Mo) on a carbon nanotube (CNT) support.[1][2][4]

  • Cobalt-Nickel (Co-Ni) on a titanium dioxide (TiO2) support.[8][9]

  • Copper-based catalysts, sometimes with alkali or alkaline earth metal additives.[10][11]

  • Palladium-Ruthenium catalysts.[1]

  • Copper-Cobalt (Cu-Co) catalysts.[11]

Q4: What are the typical reaction conditions for the synthesis of cyclopentanol from furfural?

A4: Reaction conditions are highly dependent on the specific catalyst being used. However, typical ranges are:

  • Temperature: 120°C to 180°C.[1][8]

  • Hydrogen Pressure: 2.0 to 4.0 MPa.[1][8]

  • Solvent: Water is a commonly used solvent.[1][8]

  • Reaction Time: 0.5 to 8 hours.[1]

Troubleshooting Guide

Issue 1: Low Yield of Cyclopentanol

If you are experiencing a low yield of cyclopentanol, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Suboptimal Catalyst Loading Systematically vary the catalyst loading to find the optimal concentration. Both too low and too high loadings can negatively impact yield.[12]
Incorrect Reaction Temperature Optimize the reaction temperature. Low temperatures may lead to incomplete conversion, while excessively high temperatures can promote side reactions.[1][8]
Inadequate Hydrogen Pressure Ensure the hydrogen pressure is within the optimal range for your catalyst system. Higher pressure can sometimes favor over-hydrogenation to byproducts.[8][13]
Insufficient Reaction Time Monitor the reaction progress over time to ensure it has reached completion.
Catalyst Deactivation The catalyst may have become deactivated. See the "Catalyst Deactivation" section below.
Issue 2: Low Selectivity towards Cyclopentanol (High Byproduct Formation)

Poor selectivity can be a significant challenge. Here are common byproducts and strategies to minimize their formation:

Common Byproduct(s) Potential Cause & Troubleshooting Steps
Furfuryl alcohol (FFA), Tetrahydrofurfuryl alcohol (THFA)Cause: Incomplete rearrangement or over-hydrogenation of the furan ring.[1][2] Solution: Adjusting the reaction temperature and H2 pressure can influence the product distribution. A lower reduction temperature for the catalyst preparation might also be beneficial.[1][2]
Cyclopentanone (CPO)Cause: Incomplete hydrogenation of the intermediate cyclopentanone. Solution: Increasing the reaction time or hydrogen pressure may promote the conversion of cyclopentanone to cyclopentanol.[13]
Polymers/OligomersCause: Condensation reactions of furfural and its intermediates, often on acidic sites of the catalyst.[2][10] Solution: Using a catalyst with weak acidity can inhibit the formation of these polymers.[1][2] The addition of alkali or alkaline earth metals to the catalyst can also suppress condensate formation.[10]
Issue 3: Catalyst Deactivation

Catalyst deactivation is a common problem that leads to a decrease in reaction rate and yield over time.

Cause of Deactivation Identification & Solution
Fouling/Coking Identification: The spent catalyst may have visible carbonaceous deposits. Solution: Catalyst regeneration through calcination to burn off the coke. Optimizing reaction conditions to minimize polymer formation can prevent rapid fouling.[2][10][14]
Poisoning Identification: This can be difficult to identify without surface analysis of the catalyst. Solution: Ensure high purity of all reactants and solvents to avoid introducing catalyst poisons.[14]
Sintering Identification: High reaction temperatures can cause the metal particles of the catalyst to agglomerate, reducing the active surface area. Solution: Operate at the lowest effective temperature to maintain catalyst stability.

Experimental Protocols

Example Protocol: Synthesis of Cyclopentanol from Furfural using a Ru-Mo/CNT Catalyst

This protocol is based on the methodology described in the literature for the catalytic hydrogenation-rearrangement of furfural.[1][2]

Materials:

  • Furfural

  • 1%Ru-2.5%Mo/CNT catalyst

  • Deionized water

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas

Procedure:

  • Add 0.05 g of the 1%Ru-2.5%Mo/CNT catalyst, 0.25 g of furfural, and 5 ml of deionized water to the 50 ml autoclave.

  • Seal the autoclave and purge it with low-pressure hydrogen six times to remove any air.

  • Pressurize the autoclave with hydrogen to 4.0 MPa.

  • Heat the autoclave to 180°C while stirring.

  • Maintain these conditions for the desired reaction time (e.g., 4 hours).

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Collect the reaction mixture and analyze the products using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the effect of catalyst loading and reaction conditions on the conversion of furfural and the selectivity towards cyclopentanol (CPL), based on data from various studies.

Table 1: Effect of Catalyst Composition on Cyclopentanol Synthesis

CatalystFurfural Conversion (%)CPL Selectivity (%)Reaction ConditionsReference
1%Ru-2.5%Mo/CNT>9989.1180°C, 4 MPa H₂, 4 h[1][2]
10%Co-10%Ni/TiO₂~10016.3 (CPO was major product)150°C, 4 MPa H₂, 4 h[8]
20%Co/TiO₂~10045.4150°C, 4 MPa H₂, 4 h[8]
Cu-Co (OG)-682 MPa H₂[11]

Table 2: Effect of Reaction Temperature on Product Distribution

CatalystTemperature (°C)Furfural Conversion (%)CPL Yield (%)Reference
1%Ru-2.5%Mo/CNT120-Low (Mainly FFA)[1]
1%Ru-2.5%Mo/CNT160-81.0[1]
1%Ru-2.5%Mo/CNT180>9989.1[1]

Visualizations

Experimental Workflow for Cyclopentanol Synthesis

experimental_workflow start Start reactor_prep Prepare Autoclave: - Add Catalyst - Add Furfural - Add Water start->reactor_prep sealing Seal and Purge Reactor with Hydrogen reactor_prep->sealing pressurize Pressurize with H₂ to 4.0 MPa sealing->pressurize heating Heat to 180°C and Stir pressurize->heating reaction Maintain Reaction for 4 hours heating->reaction cooling Cool to Room Temperature and Vent reaction->cooling analysis Product Analysis (GC/GC-MS) cooling->analysis end End analysis->end

Caption: A typical experimental workflow for the synthesis of cyclopentanol from furfural.

Troubleshooting Logic for Low Cyclopentanol Yield

troubleshooting_low_yield issue Low Cyclopentanol Yield check_conversion Is Furfural Conversion Low? issue->check_conversion check_selectivity Is Selectivity to CPL Low? check_conversion->check_selectivity No low_conversion_yes Yes check_conversion->low_conversion_yes Yes low_selectivity_yes Yes check_selectivity->low_selectivity_yes Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Catalyst Activity low_conversion_yes->optimize_conditions analyze_byproducts Analyze Byproducts low_selectivity_yes->analyze_byproducts byproduct_ffa_thfa High FFA/THFA? analyze_byproducts->byproduct_ffa_thfa byproduct_polymers High Polymers? analyze_byproducts->byproduct_polymers adjust_temp_pressure Adjust Temperature and H₂ Pressure byproduct_ffa_thfa->adjust_temp_pressure Yes catalyst_acidity Check Catalyst Acidity byproduct_polymers->catalyst_acidity Yes

Caption: A troubleshooting decision tree for addressing low yields in cyclopentanol synthesis.

References

dealing with emulsion during workup of 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Workup of 1-(2-Aminoethyl)cyclopentanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, with a specific focus on addressing emulsion formation during the workup process.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as fine droplets.[1] During the workup of this compound, emulsions can form due to the presence of the amino alcohol functionality. The amine group can be protonated or deprotonated depending on the pH, and the resulting charged species can act as a surfactant, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion. Vigorous shaking or mixing during the extraction process can also contribute to emulsion formation.[2][3]

Q2: What are the common signs of emulsion formation?

The most common sign of an emulsion is the appearance of a third, cloudy or opaque layer between the distinct organic and aqueous layers in your separatory funnel. This layer can range from a thin, hazy interface to a thick, uniform mixture that occupies a significant volume. The separation of the organic and aqueous phases will be slow or non-existent.

Q3: How can I prevent emulsion formation in the first place?

Preventing an emulsion is often easier than breaking one. Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[4]

  • Solvent Choice: If possible, select an organic solvent that is less prone to forming emulsions. Emulsions are common with chlorinated solvents like dichloromethane (DCM) and chloroform, especially when extracting basic solutions.[5]

  • pH Control: Carefully adjust the pH of the aqueous layer before extraction. For an amino alcohol like this compound, ensuring the compound is in its free base or fully protonated form can improve its partitioning into the appropriate layer and reduce its surfactant-like behavior.

  • Pre-emptive "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer before extraction. This increases the ionic strength of the aqueous phase, which can decrease the solubility of the organic compound in the aqueous layer and help prevent emulsion formation.[1][4]

Troubleshooting Guide: Dealing with Emulsions

If an emulsion has already formed, the following troubleshooting steps can be taken to break it.

Method Description Advantages Disadvantages
Patience Allow the separatory funnel to stand undisturbed for a period.Simplest method, requires no additional reagents.Can be time-consuming and may not be effective for stable emulsions.[1][6]
Gentle Agitation Gently swirl the contents of the separatory funnel or stir the emulsion layer with a glass rod.Simple and can sometimes break up minor emulsions.May not be effective for persistent emulsions.
"Salting Out" Add a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and gently mix.Often very effective at breaking emulsions by increasing the polarity of the aqueous phase.[1][5][7]Increases the salt concentration in the aqueous layer.
pH Adjustment Add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to change the ionization state of this compound.Can be highly effective by altering the compound's solubility and surfactant properties.The product's stability at different pH values must be considered.
Filtration Filter the entire mixture through a pad of Celite® (diatomaceous earth) or glass wool.[4][5]Effective for emulsions stabilized by fine solid particles.[5]Can be slow and may lead to some loss of product on the filter aid.
Centrifugation Transfer the emulsion to centrifuge tubes and spin at a moderate speed.A powerful mechanical method for forcing phase separation.[1][2]Requires access to a centrifuge and appropriate tubes.
Addition of a Different Solvent Add a small amount of a different organic solvent to alter the properties of the organic phase.Can disrupt the intermolecular forces stabilizing the emulsion.[1][2]May complicate solvent removal later in the process.
Heating or Cooling Gently warming the separatory funnel (e.g., with a warm water bath) can sometimes break an emulsion. Alternatively, cooling or even partially freezing the aqueous layer can also be effective.[1]Can be effective by changing the viscosity and solubility properties of the mixture.Heating can degrade thermally sensitive compounds.

Experimental Protocols

Protocol 1: Standard Extraction of this compound with Emulsion Prevention

  • Combine the reaction mixture containing this compound with the chosen organic extraction solvent (e.g., ethyl acetate) in a separatory funnel.

  • Add a volume of saturated aqueous sodium chloride (brine) solution approximately equal to the volume of the aqueous layer in the reaction mixture.

  • Gently invert the separatory funnel 10-15 times, periodically venting to release any pressure. Avoid vigorous shaking.

  • Allow the layers to separate. The presence of brine should help to ensure a sharp interface.

  • Drain the lower (aqueous) layer.

  • Wash the organic layer with another portion of brine, again using gentle inversions.

  • Drain the aqueous layer and collect the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Breaking an Emulsion using Celite® Filtration

  • If a persistent emulsion forms during extraction, prepare a small filter funnel with a plug of glass wool, followed by a 1-2 cm pad of Celite®.

  • Wet the Celite® pad with the organic solvent being used for the extraction.

  • Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) through the Celite® pad.

  • Collect the filtrate in a clean flask. The Celite® should trap the fine particles that are stabilizing the emulsion, allowing the two phases to separate in the filtrate.

  • Transfer the filtrate back to a clean separatory funnel and allow the layers to separate.

  • Proceed with the separation of the layers as usual.

Visual Troubleshooting Guide

Emulsion_Troubleshooting start Emulsion Formed patience Wait 15-30 min start->patience Initial Step brine Add Saturated NaCl (Brine) patience->brine No Resolution resolved Emulsion Resolved patience->resolved Resolution celite Filter through Celite® brine->celite No Resolution brine->resolved Resolution ph_adjust Adjust pH celite->ph_adjust No Resolution celite->resolved Resolution centrifuge Centrifuge ph_adjust->centrifuge No Resolution ph_adjust->resolved Resolution centrifuge->resolved Resolution

Caption: A workflow diagram for troubleshooting emulsion formation during chemical workup.

References

Technical Support Center: Improving Diastereoselectivity in Reactions with 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guides and protocols are based on established principles of stereoselective synthesis for analogous amino alcohols. Specific experimental data for 1-(2-Aminoethyl)cyclopentanol is limited in the provided search results; therefore, these recommendations should be considered as a starting point for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing diastereoselectivity in reactions involving this compound?

A1: The diastereoselectivity of reactions at a new chiral center is primarily influenced by the existing stereocenter at the C1 position of the cyclopentanol ring. Key factors include:

  • Steric Hindrance: The bulky cyclopentyl group and the aminoethyl side chain will direct incoming reagents to the less hindered face of the molecule.

  • Chelation Control: The hydroxyl and amino groups can coordinate with metal-containing reagents (e.g., Grignard reagents, organolithiums, or those used with Lewis acids), forming a rigid cyclic intermediate that locks the conformation and directs the approach of the nucleophile.

  • Protecting Groups: The choice of protecting groups for the amine and alcohol functionalities significantly impacts both steric bulk and chelating ability, thereby altering the diastereomeric outcome.

  • Reaction Temperature and Solvent: Lower temperatures generally enhance selectivity. The solvent can influence the degree of chelation and the solvation of the transition state.

  • Choice of Reagents: The size and nature of the nucleophile or electrophile play a crucial role in the stereochemical outcome.

Q2: How does the conformation of the cyclopentane ring affect diastereoselectivity?

A2: The cyclopentane ring exists in non-planar conformations, most commonly the "envelope" and "twist" forms, to relieve torsional strain. The substituents on the ring will preferentially occupy positions that minimize steric interactions. This preferred conformation will influence the accessibility of the reacting centers and thus the diastereoselectivity of the reaction. For 1,2-disubstituted cyclopentane systems, the trans configuration is generally more stable. The specific conformation will dictate the trajectory of reagent approach.

Q3: Can I use a chiral auxiliary with this compound to control diastereoselectivity?

A3: Yes, employing a chiral auxiliary is a common strategy in stereoselective synthesis.[1][2] In the context of this compound, you could, for instance, form an amide with a chiral carboxylic acid (like a Mosher's acid derivative) or an oxazolidinone. This auxiliary would then direct subsequent reactions, such as alkylation at the alpha-position to the nitrogen. The auxiliary is typically removed in a later step.

Troubleshooting Guide

Problem IDIssuePossible CausesSuggested Solutions
DS001Poor diastereoselectivity (near 1:1 ratio) in an addition reaction to a carbonyl or imine derived from the amino group. - Insufficient steric or electronic differentiation between the faces of the prochiral center. - Lack of chelation control. - Reaction temperature is too high.- Introduce a bulky protecting group on either the nitrogen (e.g., Boc, Cbz) or the oxygen (e.g., TBDPS) to increase steric hindrance. - Utilize a chelating metal-based reagent (e.g., TiCl4, ZnCl2) to promote a rigid transition state. - Lower the reaction temperature. Reactions are often run at -78 °C to enhance selectivity.
DS002The undesired diastereomer is the major product. - The reaction may be proceeding under non-chelation control (Felkin-Anh model) when chelation control is desired, or vice-versa. - The chosen protecting group may be directing the reaction towards the undesired product.- Switch from a non-chelating to a chelating metal or Lewis acid. For example, using TiCl4 can favor the chelation-controlled product. - Change the protecting group. A non-coordinating protecting group (e.g., silyl ether) will favor the Felkin-Anh model, while a group capable of chelation might favor the alternative diastereomer.
DS003Low yield in addition to poor diastereoselectivity. - Steric hindrance from both the substrate and the reagent is too high. - The reagent is not reactive enough at the low temperatures required for good selectivity.- Use a less bulky protecting group that still offers some stereodirection. - Employ a more reactive nucleophile or a stronger Lewis acid to facilitate the reaction at lower temperatures. - Optimize the solvent. A change in solvent can affect both reactivity and selectivity.
Table 1: Effect of Reaction Parameters on Diastereomeric Ratio (d.r.)
ParameterChangeExpected Effect on d.r.Rationale
Temperature Decrease (e.g., from RT to -78 °C)IncreaseLower thermal energy allows the small energy difference between the diastereomeric transition states to have a greater effect on the product ratio.
Protecting Group on N Increase steric bulk (e.g., H to Boc)IncreaseEnhances facial bias by blocking one face of the molecule more effectively.
Lewis Acid Add chelating Lewis Acid (e.g., TiCl4, MgBr2)May reverse or improve d.r.Promotes a rigid, cyclic transition state (chelation control), leading to a different stereochemical outcome than the non-chelation (Felkin-Anh) model.[3]
Solvent Change from non-coordinating (e.g., Toluene) to coordinating (e.g., THF)May decrease d.r. (if chelation is key)Coordinating solvents can compete with the substrate for binding to the metal center, disrupting the chelated transition state.
Nucleophile Size Increase steric bulkIncrease (typically)A larger nucleophile will be more sensitive to the steric environment around the electrophilic center.

Key Methodologies and Experimental Protocols

Representative Protocol: Diastereoselective Alkylation of an N-Protected this compound Derivative

This protocol describes the formation of an imine from N-Boc-protected this compound, followed by a diastereoselective addition of an organometallic reagent.

Step 1: Protection of the Amino Group

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol.

Step 2: Oxidation to the Aldehyde

  • To a solution of the N-Boc protected amino alcohol in DCM, add Dess-Martin periodinane (1.5 equivalents) at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extract the product with DCM, wash with brine, dry over Na2SO4, and purify by column chromatography to obtain the corresponding aldehyde.

Step 3: Diastereoselective Grignard Addition

  • Dissolve the aldehyde in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Add the Grignard reagent (e.g., MeMgBr, 1.5 equivalents) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by slow addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Dry the organic layer over Na2SO4, concentrate, and determine the diastereomeric ratio by 1H NMR analysis of the crude product. Purify by column chromatography.

Visualizations

Chelation_vs_FelkinAnh cluster_0 Chelation Control cluster_1 Felkin-Anh Model (Non-Chelation) Chelate_Start Substrate with -OH and N-PG groups Chelate_TS Rigid Chelated Transition State with M-X Chelate_Start->Chelate_TS + M-X (e.g., TiCl4) Chelate_Product Syn-Product Chelate_TS->Chelate_Product Nucleophile attacks from less hindered face FA_Start Substrate with non-coordinating -OPG and N-PG groups FA_TS Staggered Transition State (Felkin-Anh) FA_Start->FA_TS Large group anti to nucleophile approach FA_Product Anti-Product FA_TS->FA_Product Nucleophile attacks along Bürgi-Dunitz trajectory

Caption: Chelation vs. Felkin-Anh models for nucleophilic addition.

Experimental_Workflow Start This compound Protection Protection of Amino Group (e.g., Boc) Start->Protection Reaction Diastereoselective Reaction (e.g., Alkylation, Addition) Protection->Reaction Introduce new stereocenter Analysis Analysis of Diastereomeric Ratio (NMR, HPLC) Reaction->Analysis Analysis->Reaction Optimization Loop: Change T, Solvent, Reagent Deprotection Deprotection Analysis->Deprotection If d.r. is acceptable FinalProduct Target Diastereomer Deprotection->FinalProduct

Caption: General workflow for diastereoselective synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-(2-Aminoethyl)cyclopentanol is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of various analytical methods for assessing the purity of this amino alcohol, complete with experimental protocols and supporting data presented in a clear and comparative format.

The selection of an appropriate analytical method is contingent upon several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. This guide explores the principles, advantages, and limitations of several key techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry.

Overall Purity Assessment Workflow

A logical workflow for the comprehensive purity assessment of this compound involves a combination of qualitative and quantitative techniques to identify and quantify impurities.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting prep This compound Sample gc Gas Chromatography (GC-FID/MS) prep->gc hplc High-Performance Liquid Chromatography (HPLC-UV/MS) prep->hplc nmr Nuclear Magnetic Resonance (qNMR) prep->nmr titration Titrimetry prep->titration analysis Data Interpretation & Comparison gc->analysis hplc->analysis nmr->analysis titration->analysis report Purity Report Generation analysis->report

A generalized workflow for the purity assessment of this compound.

Comparison of Analytical Methods

The following table summarizes the key characteristics of the primary analytical methods used for the purity assessment of this compound.

Method Principle Advantages Disadvantages Typical Application
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.High resolution for volatile impurities, sensitive detectors (FID, MS).Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte.Quantification of volatile organic impurities, residual solvents.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of polar and non-polar compounds, non-destructive.Can be challenging for highly polar compounds without specialized columns (e.g., HILIC).[1][2]Quantification of non-volatile impurities, related substances, and enantiomeric purity.
Quantitative Nuclear Magnetic Resonance (qNMR) Quantification of substances based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.Absolute quantification without the need for a specific reference standard of the analyte, provides structural information.[3][4][5][6]Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.Absolute purity determination, quantification of major components and impurities.
Titrimetry Determination of the concentration of a substance by reacting it with a solution of a standard reagent of known concentration.Simple, inexpensive, and accurate for assay determination.Non-selective (titrates all basic or acidic functional groups), less sensitive than other methods.[7][8][9]Assay of the main component (amine content).

Detailed Experimental Protocols

Gas Chromatography (GC-FID) Method for Volatile Impurities

This protocol outlines a general procedure for the analysis of volatile impurities in this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID). Due to the polar nature of amines, a deactivated column is crucial to prevent peak tailing.[10]

GC-FID Experimental Workflow cluster_0 Preparation cluster_1 GC-FID Analysis cluster_2 Data Processing sample_prep Sample Dissolution (e.g., in Methanol) injection Injection sample_prep->injection standard_prep Standard Preparation (Reference Standards) standard_prep->injection separation Chromatographic Separation (e.g., CP-Wax for Amines column) injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration quantification Quantification (e.g., Area % or External Standard) integration->quantification

Workflow for GC-FID analysis of volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: Agilent CP-Wax for Volatile Amines and Diamines (or equivalent), 30 m x 0.32 mm, 1.2 µm film thickness.[11]

Reagents:

  • Methanol, HPLC grade

  • Helium or Nitrogen, high purity

  • This compound sample

  • Reference standards for expected impurities

Procedure:

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample and dissolve it in 10 mL of methanol.

  • Standard Preparation: Prepare a stock solution of relevant potential impurities in methanol at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • Analysis: Inject the sample and standard solutions into the GC system.

  • Data Processing: Integrate the peaks and calculate the percentage of each impurity based on the peak areas (area percent method) or by using an external standard calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) for Non-Volatile Impurities

This protocol describes a method for separating and quantifying non-volatile impurities using reverse-phase HPLC with UV detection. Given the polar nature of this compound, a polar-embedded or phenyl-hexyl column is recommended to ensure adequate retention and peak shape in highly aqueous mobile phases.[12]

HPLC-UV Experimental Workflow cluster_0 Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Processing mobile_phase_prep Mobile Phase Preparation (e.g., Buffer and Acetonitrile) injection Injection mobile_phase_prep->injection sample_prep Sample Dissolution (in Mobile Phase A) sample_prep->injection separation Chromatographic Separation (e.g., Phenyl-Hexyl column) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification (e.g., Area % or External Standard) integration->quantification

Workflow for HPLC-UV analysis of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • Column: ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (or equivalent).

Reagents:

  • Acetonitrile, HPLC grade

  • Ammonium formate, analytical grade

  • Formic acid, analytical grade

  • Water, HPLC grade

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh about 25 mg of the sample and dissolve it in 50 mL of Mobile Phase A.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary).

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 50
      25 90
      30 90
      31 5

      | 40 | 5 |

  • Analysis and Data Processing: Inject the sample and a blank (Mobile Phase A). Integrate the peaks and calculate the percentage of impurities by area normalization.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR provides a direct measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O or Methanol-d₄)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial. Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

  • NMR Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing:

    • Phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Nonaqueous Titration for Assay

This method determines the total amine content by titration with a strong acid in a nonaqueous solvent.[8]

Instrumentation:

  • Potentiometric titrator with a suitable electrode or a burette and pH meter.

Reagents:

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Glacial acetic acid

  • Crystal violet indicator (or potentiometric endpoint detection)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh about 150 mg of the sample and dissolve it in 50 mL of glacial acetic acid.

  • Titration: Add a few drops of crystal violet indicator and titrate with 0.1 N perchloric acid until the color changes from violet to blue-green. Alternatively, perform a potentiometric titration and determine the equivalence point from the titration curve.

  • Calculation: Calculate the assay percentage based on the volume of titrant consumed.

    Assay (%) = (V * N * MW) / (W * 1000) * 100

    Where:

    • V = Volume of perchloric acid (mL)

    • N = Normality of perchloric acid

    • MW = Molecular weight of this compound (129.20 g/mol )

    • W = Weight of the sample (g)

Comparative Data Summary

The following table presents hypothetical but realistic data for the purity assessment of a batch of this compound using the described methods.

Analytical Method Parameter Result
GC-FID Total Volatile Impurities0.15%
Residual Methanol0.05%
HPLC-UV Total Non-Volatile Impurities0.30%
Largest Unknown Impurity0.12% at RRT 1.5
qNMR Absolute Purity99.4%
Nonaqueous Titration Assay (as is)99.6%

Conclusion

The purity assessment of this compound requires a multi-faceted approach, utilizing a combination of analytical techniques. Chromatographic methods like GC and HPLC are indispensable for the separation and quantification of individual impurities. qNMR offers a powerful tool for determining absolute purity without the need for specific impurity standards. Titrimetry provides a simple and accurate assay of the active amine content. By employing these methods in a complementary fashion, researchers can obtain a comprehensive purity profile, ensuring the quality and consistency of this important pharmaceutical intermediate.

References

A Comparative Guide to HPLC Method Development for 1-(2-Aminoethyl)cyclopentanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1-(2-Aminoethyl)cyclopentanol, a chiral amino alcohol, is crucial for ensuring product quality, stability, and safety. Due to its lack of a significant UV-absorbing chromophore, direct analysis by High-Performance Liquid Chromatography (HPLC) with UV detection presents a considerable challenge. This guide provides a comparative overview of HPLC method development strategies, including essential derivatization techniques, and discusses alternative analytical approaches.

HPLC Method Development: A Strategic Approach

The development of a robust HPLC method for this compound necessitates a strategic approach, primarily centered around enhancing its detectability. The most common and effective strategy is chemical derivatization, which involves reacting the analyte with a labeling agent to introduce a chromophoric or fluorophoric tag.

Key Considerations for HPLC Method Development:

  • Derivatization: Pre-column derivatization is often preferred for its simplicity and the ability to remove excess derivatizing reagent before injection. Common derivatizing agents for primary amines include:

    • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1][2][3][4]

    • Dansyl Chloride: Reacts with primary and secondary amines to produce fluorescent derivatives.[2][3]

    • Phenyl Isothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiocarbamoyl (PTC) derivatives that are UV active.[2][3]

  • Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the separation of derivatized amino alcohols.[5] C18 columns are a common choice for the stationary phase.

  • Mobile Phase: A typical mobile phase for RP-HPLC consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. Gradient elution is often employed to achieve optimal separation.[5]

  • Detection: The choice of detector depends on the derivatizing agent used. A fluorescence detector is suitable for OPA and dansyl derivatives, offering high sensitivity and selectivity. A UV-Vis detector can be used for PITC derivatives.[2][3][4]

Comparative Analysis of Analytical Methods

While HPLC with derivatization is a powerful technique, other methods can also be considered for the analysis of this compound.

Method Principle Advantages Disadvantages Typical Application
HPLC with Pre-column Derivatization Analyte is chemically modified before injection to enhance detection. Separation is typically achieved on a reversed-phase column.[2][3]High sensitivity and selectivity, well-established methods for amino compounds.Derivatization step adds complexity and potential for variability.Routine quality control, impurity profiling, and quantification in various matrices.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP) or a chiral mobile phase additive.[6][7][8]Enables the quantification of individual enantiomers, which is critical for pharmaceutical applications.Method development can be more complex and expensive.Enantiomeric purity determination and stereoselective pharmacokinetic studies.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase. Derivatization is often required to increase the volatility of amino alcohols.[9][10][11]High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).Requires the analyte to be volatile or rendered volatile through derivatization. Not suitable for thermolabile compounds.Analysis of volatile impurities and raw material testing.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.High sensitivity and specificity, can often analyze compounds without derivatization. Provides structural information.Higher equipment cost and complexity.Trace level analysis, metabolite identification, and complex mixture analysis.

Experimental Protocol: RP-HPLC with OPA Derivatization

This protocol provides a representative method for the analysis of this compound using pre-column derivatization with o-phthalaldehyde (OPA).

1. Materials and Reagents:

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid buffer (0.4 M, pH 10.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

3. Preparation of Solutions:

  • Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-MPA and dilute to 50 mL with 0.4 M boric acid buffer (pH 10.4). This solution should be prepared fresh daily.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) and perform serial dilutions to create calibration standards.

4. Derivatization Procedure:

  • In an autosampler vial, mix a specific volume of the standard or sample solution with a defined excess of the OPA/3-MPA derivatization reagent.

  • Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature before injection.

5. HPLC Conditions:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation wavelength: 340 nm, Emission wavelength: 455 nm

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B (linear gradient)

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B (linear gradient)

    • 26-30 min: 20% B (re-equilibration)

6. Data Analysis:

  • Identify the peak corresponding to the derivatized this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizing the Workflow

To better illustrate the logical flow of developing an HPLC method for this compound, the following diagram outlines the key decision-making and experimental stages.

HPLC_Method_Development cluster_prep Phase 1: Analyte & Method Consideration cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation & Analysis Analyte This compound Properties Properties: - Primary Amine - No Chromophore - Chiral Analyte->Properties Method_Selection Initial Method Selection Properties->Method_Selection Derivatization Derivatization Required? Method_Selection->Derivatization Derivatization->Method_Selection No (e.g., LC-MS) Deriv_Agent Select Derivatizing Agent (e.g., OPA, Dansyl-Cl) Derivatization->Deriv_Agent Yes Chiral_Separation Chiral Separation Needed? CSP_Column Select Chiral Stationary Phase Chiral_Separation->CSP_Column Yes Achiral_Column Select Achiral Column (e.g., C18) Chiral_Separation->Achiral_Column No RP_HPLC Reversed-Phase HPLC Mobile_Phase Optimize Mobile Phase RP_HPLC->Mobile_Phase Deriv_Agent->Chiral_Separation CSP_Column->RP_HPLC Achiral_Column->RP_HPLC Detection Optimize Detector Settings Mobile_Phase->Detection Validation Method Validation Detection->Validation Analysis Sample Analysis Validation->Analysis

Caption: Workflow for HPLC method development for this compound.

This comprehensive guide provides a solid foundation for developing a reliable and robust analytical method for this compound. By carefully considering the need for derivatization and the specific analytical requirements, researchers can successfully quantify this compound with high accuracy and precision.

References

A Researcher's Guide to the Structural Characterization of 1-(2-Aminoethyl)cyclopentanol Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Synthesis and Crystallization of 1-(2-Aminoethyl)cyclopentanol Derivatives

The successful determination of a crystal structure is predicated on the synthesis of a pure compound and the subsequent growth of high-quality, single crystals.

A. General Synthesis Protocol

Derivatives of this compound can be synthesized through various established organic chemistry reactions. A common approach involves the reaction of cyclopentanone with a suitable amine, followed by reduction or other functional group manipulations.

Experimental Protocol: Synthesis of a Hypothetical N-substituted this compound Derivative

  • Reaction Setup: In a round-bottom flask, dissolve cyclopentanone in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add an equimolar amount of the desired primary or secondary amine (e.g., a substituted aniline or benzylamine) to the solution.

  • Reductive Amination: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Crystallization Techniques for Small Molecules

Obtaining diffraction-quality crystals is often the most challenging step.[1] The choice of solvent and crystallization method is critical.[2]

Experimental Protocol: Screening for Crystallization Conditions

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, water) at room temperature and upon heating.[3] An ideal solvent will dissolve the compound when hot but not when cold.[1]

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.[4]

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile "good" solvent and place this in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.[4]

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.[2]

II. X-ray Crystallographic Analysis

Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.[5]

A. Data Collection and Processing

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[6]

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[5] The crystal is rotated, and the diffraction pattern is recorded on a detector at various orientations.[6][7]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[8] This involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors.[7]

B. Structure Solution and Refinement

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are typically used.[5]

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed structure factors.[5] The quality of the final structure is assessed using metrics such as the R-factor.

III. Data Presentation and Comparison

To facilitate the comparison of different this compound derivatives, the crystallographic data should be presented in a clear and structured format.

Table 1: Template for Comparative Crystallographic Data

ParameterDerivative 1Derivative 2Derivative 3
Crystal Data
Chemical Formula
Formula Weight
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Data Collection
Temperature (K)
Wavelength (Å)
Reflections Collected
Independent Reflections
Refinement
R1 [I > 2σ(I)]
wR2 (all data)
Goodness-of-fit on F²

IV. Visualizations

A. Experimental Workflow

The overall process for the characterization of this compound derivatives can be visualized as a workflow.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution StructuralAnalysis Structural Analysis StructureSolution->StructuralAnalysis SAR Structure-Activity Relationship StructuralAnalysis->SAR

Caption: Experimental workflow for the characterization of novel derivatives.

B. Hypothetical Structure-Activity Relationship (SAR) Model

The determined crystal structures can provide valuable insights into the structure-activity relationships of these compounds, guiding further drug development efforts.

SAR cluster_R1 R1 Substituent (on Amino Group) cluster_R2 R2 Substituent (on Cyclopentanol) Core This compound Core R1_H H-bond Donor/Acceptor Core->R1_H influences R1_Aromatic Aromatic Ring (π-π stacking) Core->R1_Aromatic influences R1_Alkyl Alkyl Group (Steric Bulk) Core->R1_Alkyl influences R2_Hydroxyl Hydroxyl Group (Polarity) Core->R2_Hydroxyl influences R2_Ester Ester Group (Lipophilicity) Core->R2_Ester influences BiologicalActivity Biological Activity R1_H->BiologicalActivity R1_Aromatic->BiologicalActivity R1_Alkyl->BiologicalActivity R2_Hydroxyl->BiologicalActivity R2_Ester->BiologicalActivity

Caption: Hypothetical SAR model for this compound derivatives.

References

A Comparative Analysis of 1-(2-Aminoethyl)cyclopentanol and its Cyclohexane Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the subtle alteration of a molecular scaffold can profoundly influence its biological activity. This guide provides a comparative study of 1-(2-Aminoethyl)cyclopentanol and its six-membered ring counterpart, 1-(2-Aminoethyl)cyclohexanol. While direct comparative biological data is limited, this document synthesizes available physicochemical properties, synthetic routes, and insights from the broader field of cycloalkane derivatives in drug design to offer a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Tale of Two Rings

The fundamental difference between the two molecules lies in their cycloalkane ring, which impacts their three-dimensional shape, flexibility, and, consequently, their interaction with biological targets. The cyclopentane ring is nearly planar with some puckering, leading to a different conformational profile compared to the more flexible chair and boat conformations of the cyclohexane ring. This variation in ring strain and geometry can affect receptor binding and metabolic stability.[1][2][3][4][5]

PropertyThis compound1-(2-Aminoethyl)cyclohexanol
Molecular Formula C7H15NOC8H17NO
Molecular Weight 129.20 g/mol 143.23 g/mol [6][7][8][9][10]
Boiling Point Not available120 °C at 17 Torr[6][7]
Density Not available1.000±0.06 g/cm3 (Predicted)[6]
pKa Not available15.08±0.20 (Predicted)[6]
Water Solubility 896620 mg/L (Predicted)[11]Not available

Synthesis and Experimental Protocols

The synthesis of both this compound and 1-(2-Aminoethyl)cyclohexanol can be achieved through established organic chemistry reactions. A common approach involves the reaction of a protected aminoethyl Grignard reagent with the corresponding cyclic ketone (cyclopentanone or cyclohexanone), followed by deprotection.

General Synthetic Workflow

Synthetic_Workflow General Synthetic Workflow for Aminoethyl Cycloalkanols cluster_protection Step 1: Amine Protection cluster_grignard Step 2: Grignard Reaction cluster_deprotection Step 3: Deprotection A 2-Haloethylamine C Protected 2-Haloethylamine A->C Protection B Protecting Group (e.g., Boc, Cbz) B->C F Protected Aminoethyl Cycloalkanol C->F Grignard Reagent Formation & Addition D Magnesium D->F E Cyclic Ketone (Cyclopentanone or Cyclohexanone) E->F H 1-(2-Aminoethyl)cycloalkanol F->H Deprotection G Deprotecting Agent (e.g., Acid) G->H

A generalized synthetic scheme for the preparation of the target compounds.
Experimental Protocol: Synthesis via Grignard Reagent

This protocol outlines a plausible method for the synthesis of 1-(2-Aminoethyl)cycloalkanol, adapted from general procedures for similar compounds.[12][13]

Step 1: Protection of the Amino Group

  • React 2-bromoethylamine hydrobromide with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc anhydride), in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to yield N-(2-bromoethyl)carbamic acid tert-butyl ester.

Step 2: Grignard Reaction

  • Prepare the Grignard reagent by reacting the protected bromoethylamine with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the Grignard reagent in an ice bath and add a solution of either cyclopentanone or cyclohexanone in the same anhydrous solvent dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection of the Amino Group

  • Dissolve the crude protected amino alcohol in a suitable solvent (e.g., dioxane or methanol).

  • Add a strong acid, such as hydrochloric acid, and stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture with a base and extract the final product. The product can be further purified by distillation or chromatography.

Comparative Biological Activity and Discussion

Several studies have utilized 1-(2-amino-1-(substituted)ethyl)cyclohexanol as a starting material for the synthesis of novel compounds with antimicrobial and antitubercular activities.[14][15] For instance, Schiff bases and thiazolidinone derivatives of a p-methoxyphenyl substituted analog of 1-(2-Aminoethyl)cyclohexanol have shown promising activity against various bacterial and mycobacterial strains.[14] It is important to note that these activities are attributed to the synthesized derivatives and not the parent amino alcohol.

The choice between a cyclopentane and a cyclohexane ring can significantly impact the pharmacological profile of a drug candidate.[2][16] The conformational constraints of the cyclopentane ring can lead to a more rigid presentation of substituents, which may result in higher binding affinity and selectivity for a specific biological target. Conversely, the greater flexibility of the cyclohexane ring might allow for better adaptation to a binding pocket. Studies have shown that for certain targets, cyclopentane analogs exhibit optimal potency and selectivity compared to their cyclobutane, cyclohexane, and cycloheptane counterparts.[2]

Without direct experimental data, it is hypothesized that the differing stereoelectronic properties of the cyclopentanol and cyclohexanol rings in the two title compounds could lead to variations in their:

  • Receptor Binding Affinity and Selectivity: The distinct three-dimensional shapes could favor interaction with different biological targets.

  • Metabolic Stability: The enzymatic processing of the molecules could differ based on the ring size.

  • Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion (ADME) profiles are likely to be influenced by the cycloalkane moiety.

Future Directions and Conclusion

This comparative guide highlights the current state of knowledge on this compound and its cyclohexane analog. While physicochemical data and synthetic routes are accessible, a significant gap exists in the direct comparative biological evaluation of these two compounds.

Future research should focus on:

  • Direct Biological Screening: Head-to-head screening of both compounds in a variety of biological assays to identify and compare their activities.

  • In-depth Pharmacological Profiling: For any identified activities, comprehensive studies to determine the mechanism of action, potency, and efficacy.

  • Computational Modeling: Molecular modeling and docking studies to predict potential biological targets and understand the structural basis for any observed differences in activity.

References

A Comparative Guide to the Reactivity of 1-(2-Aminoethyl)cyclopentanol and 1-(2-aminoethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of 1-(2-Aminoethyl)cyclopentanol and 1-(2-aminoethyl)cyclohexanol. Due to a lack of direct comparative experimental studies on these specific molecules, this comparison is based on fundamental principles of organic chemistry, including ring strain and steric effects inherent to cyclopentane and cyclohexane rings.

Introduction

This compound and 1-(2-aminoethyl)cyclohexanol are bifunctional molecules containing a primary amine and a tertiary alcohol. These functional groups are common in pharmacologically active compounds and synthetic intermediates. Understanding their relative reactivity is crucial for designing efficient synthetic routes and predicting their behavior in biological systems. The primary difference between these two molecules lies in the cycloalkane ring, which influences the steric environment around the reactive centers and the overall conformational flexibility of the molecule.

Predicted Reactivity: A Theoretical Comparison

The reactivity of the amino and hydroxyl groups in these molecules is primarily influenced by the steric hindrance and conformational properties of the cyclopentyl and cyclohexyl rings, respectively.

Key Theoretical Considerations:

  • Ring Strain: Cyclopentane exists in a puckered "envelope" conformation to relieve some torsional strain, but it still possesses a moderate amount of ring strain. Cyclohexane, in its stable "chair" conformation, is virtually strain-free.[1][2][3][4] This difference in strain can influence the transition state energies of reactions involving the functional groups.

  • Steric Hindrance: The chair conformation of cyclohexane places substituents in either axial or equatorial positions. The bulky 1-hydroxy-2-aminoethyl group would preferentially occupy an equatorial position to minimize steric interactions.[5][6][7] In the envelope conformation of cyclopentane, the substituents also adopt positions that minimize steric strain, but the ring is generally considered to be less sterically demanding than the cyclohexane ring in certain reaction trajectories.

Based on these principles, we can predict the relative reactivity in key chemical transformations:

N-Acylation

N-acylation involves the attack of the primary amine on an acylating agent. The rate of this reaction is sensitive to steric hindrance around the nitrogen atom.

  • Prediction: this compound is predicted to undergo N-acylation at a slightly faster rate than 1-(2-aminoethyl)cyclohexanol.

  • Reasoning: The approach to the amino group in the cyclohexyl derivative might be slightly more hindered by the bulkier and more conformationally rigid cyclohexane ring compared to the cyclopentane ring.

N-Alkylation

Similar to N-acylation, N-alkylation is susceptible to steric effects.

  • Prediction: this compound is likely to exhibit a slightly higher reactivity in N-alkylation reactions.

  • Reasoning: The less sterically congested environment around the amino group in the cyclopentyl derivative would allow for a more facile approach of the alkylating agent.

Oxidation of the Alcohol

Oxidation of the tertiary alcohol is generally difficult under standard conditions. However, under forcing conditions, the stability of the resulting carbocation or radical intermediate would play a role.

  • Prediction: The reactivity is expected to be low for both compounds and not significantly different under typical oxidation conditions.

  • Reasoning: Both are tertiary alcohols, which are resistant to oxidation without C-C bond cleavage. Any minor differences would be speculative without experimental data.

Intramolecular Cyclization

Intramolecular reactions, such as the formation of a cyclic ether or lactam, are highly dependent on the ability of the molecule to adopt a suitable conformation for ring closure.

  • Prediction: The propensity for intramolecular cyclization will depend on the specific reaction, but the formation of five or six-membered rings is generally favored.

  • Reasoning: The relative flexibility and bond angles of the cyclopentane and cyclohexane rings will influence the pre-organization of the molecule for cyclization. Without specific target ring sizes, a direct comparison is difficult.

Data Presentation

As no direct comparative quantitative data was found in the literature, a table of predicted relative reactivities is presented below based on the theoretical considerations discussed.

Reaction TypePredicted Relative ReactivityRationale
N-Acylation This compound > 1-(2-aminoethyl)cyclohexanolLess steric hindrance around the amino group in the cyclopentyl derivative.
N-Alkylation This compound > 1-(2-aminoethyl)cyclohexanolMore accessible amino group in the cyclopentyl derivative for the approach of alkylating agents.
Oxidation (Alcohol) Low and comparable reactivity for bothBoth are tertiary alcohols, resistant to oxidation.
Intramolecular Cyclization Dependent on the reaction and target ring sizeConformational flexibility and ring strain of the cycloalkane will influence the transition state energy.

Experimental Protocols (General Procedures)

The following are general experimental protocols for key reactions, adapted for the target molecules. Researchers should optimize these conditions for their specific needs.

Experimental Protocol 1: N-Acylation with Acetic Anhydride

Objective: To synthesize N-[2-(1-hydroxycyclopentyl)ethyl]acetamide or N-[2-(1-hydroxycyclohexyl)ethyl]acetamide.

Materials:

  • This compound or 1-(2-aminoethyl)cyclohexanol

  • Acetic anhydride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography equipment)

Procedure:

  • Dissolve this compound or 1-(2-aminoethyl)cyclohexanol (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Reductive N-Alkylation with a Generic Aldehyde

Objective: To synthesize the N-alkylated derivative of this compound or 1-(2-aminoethyl)cyclohexanol.

Materials:

  • This compound or 1-(2-aminoethyl)cyclohexanol

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride or sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of this compound or 1-(2-aminoethyl)cyclohexanol (1.0 eq) in DCM, add the aldehyde (1.0-1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationship of Reactivity Factors

G Factors Influencing Reactivity Comparison A Cycloalkane Ring Structure B This compound A->B C 1-(2-aminoethyl)cyclohexanol A->C D Ring Strain & Conformational Flexibility B->D Envelope Conformation (Higher Strain) E Steric Hindrance B->E Less Hindered (generally) C->D Chair Conformation (Lower Strain) C->E More Hindered (ax/eq positions) F Reactivity of Amino Group (N-Acylation, N-Alkylation) D->F G Reactivity of Hydroxyl Group (Oxidation) D->G E->F E->G

Caption: Factors influencing the predicted reactivity of the two compounds.

General Experimental Workflow for N-Acylation

G Workflow for N-Acylation start Start step1 Dissolve Amino Alcohol & Base in Solvent start->step1 step2 Cool to 0 °C step1->step2 step3 Add Acylating Agent step2->step3 step4 React at Room Temperature step3->step4 step5 Aqueous Workup step4->step5 step6 Extraction & Drying step5->step6 step7 Purification (Chromatography) step6->step7 end Pure N-Acylated Product step7->end

Caption: A generalized workflow for the N-acylation of amino alcohols.

Conclusion

While direct experimental comparisons are lacking, a theoretical analysis based on well-established principles of organic chemistry suggests that this compound may exhibit slightly higher reactivity in reactions involving the amino group, such as N-acylation and N-alkylation, due to lower steric hindrance compared to its cyclohexyl analog. The reactivity of the tertiary alcohol is predicted to be low and comparable for both compounds. The provided general protocols offer a starting point for the synthesis and derivatization of these molecules. Further experimental studies are warranted to provide quantitative data and validate these predictions.

References

Validating the Structure of 1-(2-Aminoethyl)cyclopentanol: A Comparative Guide to 2D NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel small molecules is a critical step. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of 1-(2-Aminoethyl)cyclopentanol, a molecule with potential applications in medicinal chemistry.

This document presents a detailed workflow for 2D NMR-based structural elucidation, supported by hypothetical experimental data. It also explores the complementary roles of mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy in providing orthogonal validation, ensuring the highest confidence in molecular structure.

2D NMR Spectroscopy: The Gold Standard for Structural Elucidation

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, a series of 2D NMR experiments can definitively map the carbon skeleton and the placement of protons, leading to an unambiguous structural assignment. The primary experiments utilized for a small molecule like this compound are COSY, HSQC, and HMBC.

Experimental Protocols

A general workflow for the 2D NMR analysis of this compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). The choice of solvent is critical to avoid overlapping signals with the analyte. The solution is then filtered into a standard 5 mm NMR tube.

  • Data Acquisition: A suite of 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for each experiment.

    • ¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.

    • ¹³C NMR: Reveals the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is crucial for tracing out proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to (¹JCH), definitively linking proton and carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This experiment is vital for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons).

Hypothetical Data and Interpretation for this compound

The following tables summarize the expected (hypothetical) quantitative data from 1D and 2D NMR experiments for this compound. These predicted values are based on typical chemical shifts for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-82.0 (Quaternary C)
2, 51.70 - 1.85 (m, 4H)38.0
3, 41.55 - 1.65 (m, 4H)24.0
61.90 (t, J = 7.5 Hz, 2H)45.0
72.95 (t, J = 7.5 Hz, 2H)40.0
OH2.50 (s, 1H)-
NH₂1.40 (s, 2H)-

Table 2: Key 2D NMR Correlations for Structural Confirmation

Correlation TypeFrom Proton(s)To Atom(s)Significance
COSY H7 (2.95 ppm)H6 (1.90 ppm)Confirms the ethyl group connectivity.
H2/H5 (1.70-1.85 ppm)H3/H4 (1.55-1.65 ppm)Establishes the cyclopentane ring proton network.
HSQC H2/H5 (1.70-1.85 ppm)C2/C5 (38.0 ppm)Direct attachment of protons to carbons in the cyclopentane ring.
H3/H4 (1.55-1.65 ppm)C3/C4 (24.0 ppm)Direct attachment of protons to carbons in the cyclopentane ring.
H6 (1.90 ppm)C6 (45.0 ppm)Direct attachment of protons in the ethyl chain.
H7 (2.95 ppm)C7 (40.0 ppm)Direct attachment of protons in the ethyl chain.
HMBC H6 (1.90 ppm)C1 (82.0 ppm), C7 (40.0 ppm)Connects the ethyl group to the quaternary carbon of the cyclopentanol ring.
H2/H5 (1.70-1.85 ppm)C1 (82.0 ppm), C3/C4 (24.0 ppm)Confirms the connectivity within the cyclopentane ring and its attachment to the quaternary carbon.

The logical workflow for elucidating the structure of this compound using 2D NMR is depicted in the following diagram.

G 2D NMR Workflow for this compound Structure Validation 1H_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Bonds) 1H_NMR->HSQC 13C_NMR 13C NMR (Carbon Environments) 13C_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Structure Final Structure This compound HMBC->Structure

A flowchart illustrating the logical progression of 2D NMR data analysis for structural elucidation.

Alternative and Complementary Validation Techniques

While 2D NMR provides the most detailed structural information, other analytical techniques offer rapid and valuable complementary data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition.

  • Experimental Protocol: A dilute solution of the compound is introduced into the mass spectrometer. For a molecule like this compound, electrospray ionization (ESI) is a suitable method. High-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement.

  • Data Presentation and Interpretation:

    Table 3: Comparison of Expected MS Data

    TechniqueExpected Result for C₇H₁₅NOInformation Provided
    Low-Resolution MS [M+H]⁺ = 130.2 m/zConfirms the nominal molecular weight.
    High-Resolution MS (HRMS) [M+H]⁺ = 130.1232 m/zProvides the exact mass, allowing for the determination of the molecular formula.

    The high accuracy of HRMS can distinguish between different elemental compositions that have the same nominal mass, thus providing strong evidence for the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

  • Experimental Protocol: A small amount of the neat sample (if liquid) or a solid sample mixed with KBr is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at various wavelengths.

  • Data Presentation and Interpretation:

    Table 4: Expected FTIR Absorption Bands

    Functional GroupExpected Absorption Range (cm⁻¹)Significance
    O-H (alcohol) 3200-3600 (broad)Indicates the presence of the hydroxyl group.
    N-H (primary amine) 3300-3500 (two sharp peaks)Confirms the presence of the primary amine group.[1]
    C-H (alkane) 2850-3000Corresponds to the C-H bonds of the cyclopentane and ethyl groups.
    C-N stretch 1020-1250Suggests the presence of the carbon-nitrogen bond.
    C-O stretch 1050-1150Suggests the presence of the carbon-oxygen bond.

    The presence of characteristic broad O-H and sharp N-H stretching bands provides strong evidence for the alcohol and primary amine functional groups, respectively.[1][2]

Conclusion: An Integrated Approach to Structural Validation

The structural validation of a novel compound such as this compound is best achieved through an integrated analytical approach. While 2D NMR spectroscopy stands as the cornerstone for complete and unambiguous structure elucidation, techniques like mass spectrometry and FTIR spectroscopy provide rapid, complementary, and crucial information. MS confirms the molecular formula, and FTIR identifies key functional groups, both of which serve to corroborate the detailed connectivity map provided by 2D NMR. For researchers in drug discovery and development, the combined use of these techniques ensures the highest level of confidence in the identity and structure of new chemical entities.

References

Cyclopentane vs. Cyclobutane Scaffolds: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the diverse array of carbocyclic frameworks, cyclopentane and cyclobutane rings, while seemingly similar, impart distinct properties to bioactive molecules. This guide provides a comprehensive comparison of the biological activities of cyclopentane and cyclobutane scaffolds, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.

Executive Summary

The choice between a cyclopentane and a cyclobutane scaffold involves a trade-off between conformational flexibility and rigidity, which in turn affects binding affinity, selectivity, and metabolic stability. Cyclopentane, with its inherent flexibility, can readily adopt multiple conformations to fit into a binding pocket. In contrast, the more rigid, puckered structure of cyclobutane can pre-organize a molecule into a bioactive conformation, potentially leading to higher potency and selectivity. However, this rigidity can also be a liability if the fixed conformation is not optimal for binding. This guide explores these nuances through specific case studies, providing researchers with the data and methodologies to make informed decisions in their drug discovery efforts.

Structural and Conformational Differences

Cyclopentane is a flexible five-membered ring that exists in a dynamic equilibrium between two main non-planar conformations: the "envelope" and the "half-chair". This conformational flexibility allows it to adapt to the shape of various binding sites.

In contrast, cyclobutane is a more strained four-membered ring that adopts a puckered or folded conformation to alleviate some of its torsional strain. This results in a more rigid structure compared to cyclopentane. These fundamental structural differences are a key determinant of the differential biological activities observed between molecules containing these scaffolds.

Comparative Biological Activity: Data from Head-to-Head Studies

Direct comparative studies of cyclopentane and cyclobutane analogs targeting the same biological entity are crucial for elucidating the specific contributions of each scaffold. Below are findings from such studies across different classes of drug targets.

G-Protein Coupled Receptors (GPCRs): Cannabinoid Receptors

A study on synthetic cannabinoid receptor agonists revealed that the nature of the cycloalkyl substituent significantly impacts potency. When comparing analogs targeting the CB1 and CB2 receptors, the cyclopentyl derivative consistently demonstrated higher potency than the cyclobutyl derivative.

CompoundTargetKi (nM)
Cyclopentyl AnalogCB11.5
Cyclobutyl AnalogCB14.2
Cyclopentyl AnalogCB20.8
Cyclobutyl AnalogCB22.1

Data sourced from a study on synthetic cannabinoid receptor agonists.

Despite the lower potency of the cyclobutyl analog, it maintained high selectivity for the CB2 receptor, highlighting that the choice of scaffold can be used to fine-tune both potency and selectivity.

Anticancer Agents: Epothilone Analogs

In the development of microtubule-stabilizing anticancer agents, a series of epothilone analogs were synthesized where the epoxide ring was replaced with small cycloalkanes. While a direct comparison with a cyclopentane analog was not reported in this specific study, the cytotoxicity data for cyclopropyl and cyclobutyl analogs in a human ovarian carcinoma cell line (1A9) provides valuable insights into the effects of small ring strain and conformation.

CompoundIC50 (nM)
(12R,13S,15S)-Cyclopropyl Epothilone A0.6
(12R,13S,15S)-Cyclobutyl Epothilone A2.5

Data represents the concentration required to inhibit cell growth by 50%.[1]

The higher potency of the cyclopropyl analog suggests that the increased ring strain and unique electronic character of the three-membered ring may be more favorable for tubulin binding in this context. The cyclobutyl analog, while less potent, still demonstrated significant cytotoxic activity.

Signaling Pathways and Experimental Workflows

Understanding the biological context and the experimental procedures used to assess activity is paramount for interpreting the comparative data.

Cannabinoid Receptor Signaling Pathway

Cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels and other signaling proteins.[2][3][4][5]

Cannabinoid Receptor Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist CB_Receptor Cannabinoid Receptor (CB1/CB2) Agonist->CB_Receptor Binds G_Protein Gαi/o CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Cannabinoid Receptor Signaling Cascade
General Workflow for Kinase Inhibitor Screening

The evaluation of small molecule inhibitors against protein kinases is a common workflow in drug discovery. The following diagram illustrates a typical process for determining the half-maximal inhibitory concentration (IC50) of a compound.

Kinase Inhibitor Screening Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Assay_Setup Set up kinase reaction: - Kinase - Substrate - ATP Compound_Prep->Assay_Setup Incubation Incubate at constant temperature Assay_Setup->Incubation Detection Measure kinase activity (e.g., luminescence, fluorescence, radioactivity) Incubation->Detection Data_Analysis Calculate percent inhibition relative to control Detection->Data_Analysis IC50_Determination Plot dose-response curve and determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Kinase Inhibitor Screening Workflow

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Assay (for IC50 Determination)

This protocol outlines a general procedure for determining the IC50 of a compound against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compounds (cyclopentane and cyclobutane analogs)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based kinase activity assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the kinase assay buffer. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations.

  • Reaction Setup: To the wells of a 96-well plate, add the kinase, substrate, and test compound dilutions.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

GPCR Radioligand Binding Assay (for Ki Determination)

This protocol describes a competition binding assay to determine the binding affinity (Ki) of unlabeled test compounds for a GPCR.[6]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand with known affinity for the target GPCR (e.g., [³H]-CP-55,940 for cannabinoid receptors)

  • Unlabeled test compounds (cyclopentane and cyclobutane analogs)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compounds in the binding buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • Ki Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from the resulting competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Conclusion

The choice between a cyclopentane and a cyclobutane scaffold is a nuanced decision that depends on the specific biological target and the desired pharmacological properties. While cyclopentane offers conformational flexibility that can be advantageous for binding to a wide range of targets, the conformational rigidity of cyclobutane can be exploited to achieve higher potency and selectivity when the pre-organized conformation is optimal for binding. The provided data and protocols offer a framework for researchers to rationally design and evaluate compounds containing these important carbocyclic scaffolds in their quest for novel therapeutics. The increasing availability of diverse cyclobutane building blocks is likely to lead to a greater exploration of this scaffold in drug discovery, potentially unlocking new avenues for therapeutic intervention.

References

assessing the enantiomeric purity of chiral 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to is essential for researchers, scientists, and drug development professionals. The stereochemical configuration of this chiral amino alcohol can significantly influence its biological activity, efficacy, and safety in pharmaceutical applications. This guide provides an objective comparison of the primary analytical techniques used for this purpose, complete with experimental protocols and supporting data to aid in method selection and implementation.

The principal methods for determining the enantiomeric excess (e.e.) of chiral compounds like 1-(2-Aminoethyl)cyclopentanol include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of the most suitable technique depends on factors such as the required accuracy, sample throughput, and available instrumentation.[1]

Comparison of Analytical Methods

Chiral chromatography is a widely used and reliable method for separating and quantifying enantiomers.[2] This can be achieved through direct methods, using a chiral stationary phase (CSP), or indirect methods, which involve derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.[3][4]

Chiral High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for enantiomeric separation.[3] It offers high resolution and is applicable to a broad range of compounds.[1] The separation is based on the differential interactions between the enantiomers and a chiral stationary phase (CSP).[5] For amino alcohols, polysaccharide-based and cyclodextrin-based CSPs are often effective.[1][6]

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for volatile and thermally stable compounds. For non-volatile compounds like amino alcohols, derivatization is necessary to increase their volatility.[7] This process involves reacting the analyte with a reagent to form a less polar and more volatile derivative.[7]

Chiral Supercritical Fluid Chromatography (SFC) is a newer technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC often provides faster separations and reduced solvent consumption compared to HPLC.[8][9] It has shown excellent performance for the separation of chiral primary amines.[10]

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy offers a different approach that does not require chromatographic separation. The analysis is performed by using a chiral derivatizing agent or a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers in the NMR spectrum.[11][12] This allows for the determination of the enantiomeric ratio by integrating the signals.[11]

The following table summarizes the key performance characteristics of these techniques for the analysis of chiral amino alcohols.

FeatureChiral HPLCChiral GCChiral SFCChiral NMR Spectroscopy
Principle Differential partitioning between a mobile phase and a chiral stationary phase (CSP).[1]Differential partitioning between a carrier gas and a chiral stationary phase.[2]Differential partitioning between a supercritical fluid mobile phase and a CSP.[10]Formation of diastereomeric complexes with a chiral agent, leading to distinct NMR signals.[13][14]
Sample Type Non-volatile and thermally stable compounds.Volatile or derivable compounds.[7]Broad range of compounds, particularly effective for polar analytes.[10]Soluble compounds.
Resolution High to excellent.[1]Excellent.High to excellent.[10]Moderate to good.
Analysis Time Moderate to long.[1]Fast.Very fast.[9]Fast.
Sample Prep Minimal (dissolution in mobile phase).[15]Derivatization often required for polar analytes.[7]Minimal (dissolution in co-solvent).May require derivatization or addition of a chiral solvating agent.[11]
Advantages Broad applicability, well-established, preparative scale possible.[1]High efficiency, sensitive detectors (e.g., FID, MS).Fast analysis, reduced organic solvent consumption, "greener" technique.[16]Rapid analysis, no physical separation needed, provides structural information.
Disadvantages Longer analysis times, chiral columns can be expensive.[5][12]Sample must be volatile or derivable, potential for thermal degradation.Higher initial instrument cost.Lower sensitivity, may require higher sample concentrations, chiral agents can be expensive.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate assessment of enantiomeric purity. Below are general protocols for the key techniques, which can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method using a chiral stationary phase.

  • Column Selection : Start with a polysaccharide-based CSP, such as those derived from cellulose or amylose, as they are effective for a wide range of chiral compounds, including amino alcohols.[1] An acetylated β-cyclodextrin stationary phase has also shown excellent performance for separating chiral amines and amino alcohols.[6]

  • Mobile Phase Preparation :

    • Normal Phase : A typical mobile phase consists of a mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).[1]

    • Reversed Phase : A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol can be used.[6]

    • Additive : For basic compounds like amines, adding a small amount of a basic modifier such as diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.[1]

  • Sample Preparation : Dissolve the sample of this compound in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[15] Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Flow Rate : 0.5 - 1.0 mL/min.

    • Column Temperature : 25 °C.

    • Injection Volume : 5 - 10 µL.

    • Detection : UV detection at a low wavelength (e.g., 210-220 nm) as the analyte lacks a strong chromophore.

  • Data Analysis : The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[1]

Chiral Gas Chromatography (GC)

This protocol involves an indirect method where the analyte is derivatized before analysis on an achiral column.

  • Derivatization : The presence of both amino and hydroxyl groups in this compound requires derivatization to increase volatility and thermal stability. A two-step process is common:

    • Esterification/Acylation of the hydroxyl group : React the sample with an acylating agent like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA).[5]

    • Acylation of the amino group : The same acylating reagent will also derivatize the primary amine.

    • Alternatively, a chiral derivatizing reagent such as N-(trifluoroacetyl)-L-prolyl chloride can be used to form diastereomers.[13]

  • Derivatization Procedure :

    • Dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent (e.g., dichloromethane).

    • Add the derivatizing agent and a catalyst if required.

    • Heat the mixture if necessary to complete the reaction.

    • After the reaction, the excess reagent and solvent are typically removed under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC injection.

  • GC Conditions :

    • Column : A standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Carrier Gas : Helium or Hydrogen at a constant flow rate.

    • Temperature Program : An initial oven temperature of around 100 °C, held for a few minutes, followed by a ramp to a final temperature of 250-280 °C.

    • Injector Temperature : 250 °C.

    • Detector : Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis : Calculate the enantiomeric excess from the peak areas of the resulting diastereomeric derivatives.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol uses a chiral solvating agent to differentiate the enantiomers.

  • Sample Preparation :

    • Dissolve an accurate amount of the this compound sample in a deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar excess (e.g., 1.5-2.0 equivalents) of a chiral solvating agent (CSA) to the NMR tube. Common CSAs for amines and alcohols include enantiopure 1,1'-bi-2-naphthol (BINOL) derivatives or (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE).[12]

  • NMR Acquisition :

    • Acquire a high-resolution ¹H NMR spectrum of the mixture.

    • Look for well-resolved signals corresponding to protons close to the chiral center of the analyte. The interaction with the CSA should induce separate signals for the two enantiomers.

  • Data Analysis :

    • Integrate the well-resolved signals for each of the two diastereomeric complexes.

    • The enantiomeric ratio is determined directly from the ratio of the integration values.

Visualization of Experimental Workflow and Method Selection

The following diagrams illustrate the general workflow for enantiomeric purity analysis and a decision-making process for selecting the most appropriate method.

Enantiomeric Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Chiral Analyte (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (if required for GC/NMR) Dissolution->Derivatization Analysis Chromatographic Separation (HPLC, GC, SFC) or Spectroscopic Analysis (NMR) Derivatization->Analysis Detection Signal Detection (UV, FID, NMR) Analysis->Detection Integration Peak Integration Detection->Integration Calculation e.e. Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: General workflow for the analysis of enantiomeric purity.

Method Selection Decision Tree Start Start: Assess Analytical Needs Volatile Is the analyte volatile or easily derivatized? Start->Volatile Throughput Is high throughput a priority? Volatile->Throughput No GC Chiral GC Volatile->GC Yes Solvent Is reducing solvent consumption important? Throughput->Solvent No SFC Chiral SFC Throughput->SFC Yes Resolution Is highest resolution the primary goal? HPLC Chiral HPLC Resolution->HPLC Yes NMR Chiral NMR Resolution->NMR No (for rapid screening) Solvent->Resolution No Solvent->SFC Yes

Caption: Decision tree for selecting an enantiomeric purity analysis method.

References

Computational Modeling of 1-(2-Aminoethyl)cyclopentanol Protein Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the computational modeling of 1-(2-Aminoethyl)cyclopentanol's binding to a hypothesized protein target. Due to the limited publicly available data on the specific protein interactions of this compound, this document outlines a rational approach for target selection based on structural analogy and presents a comparative framework against known ligands for the proposed target.

Hypothesized Protein Target: Serotonin 1A (5-HT1A) Receptor

Based on the chemical structure of this compound, which features a cyclopentanol ring and an aminoethyl side chain, the Serotonin 1A (5-HT1A) receptor is proposed as a plausible protein target. This hypothesis is supported by literature demonstrating that cyclopentanol-based ligands can exhibit high affinity for the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) extensively studied as a therapeutic target for anxiety and depression.

Comparative Ligand Binding Affinity

To provide a context for the potential binding affinity of this compound, the following table summarizes the experimental binding affinities of well-characterized 5-HT1A receptor ligands. These compounds represent a range of activities, from full agonism to antagonism.

Compound NameTypeBinding Affinity (Ki) [nM]
8-OH-DPATFull Agonist~0.6 - 1.35
WAY-100635Antagonist~0.39 - 0.84
BuspironePartial Agonist~1.0 - 4.2
FlesinoxanFull Agonist~Subnanomolar

Note: Ki values are compiled from multiple sources and can vary based on experimental conditions.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a standard competitive radioligand binding assay to determine the binding affinity of a test compound for the human 5-HT1A receptor.[1][2][3][4]

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT1A receptor.

Materials:

  • Membrane preparations from cells expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]8-OH-DPAT (a potent 5-HT1A agonist).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

  • Non-specific binding control: 10 µM Serotonin or Metergoline.

  • Test compound (e.g., this compound) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Thaw the receptor membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration of 10 µg of protein per well.

  • Incubation: In a 96-well plate, combine:

    • 150 µL of the diluted membrane preparation.

    • 50 µL of the test compound at various concentrations (typically from 1 nM to 1 µM). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of the non-specific binding control.

    • 50 µL of [3H]8-OH-DPAT at a fixed concentration (typically 0.25 nM).

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Experimental Workflow

The 5-HT1A receptor is a Gi/o-coupled GPCR.[5][6][7] Upon agonist binding, the receptor activates the inhibitory G-protein, which in turn inhibits adenylyl cyclase.[5][6][7] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.[5][6][7]

G_protein_coupled_receptor_signaling Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: 5-HT1A Receptor Signaling Pathway

The following diagram illustrates the key steps in performing a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

experimental_workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Test Compound) prepare_reagents->setup_assay add_radioligand Add [3H]8-OH-DPAT setup_assay->add_radioligand incubate Incubate at Room Temperature (60 minutes) add_radioligand->incubate filter_wash Vacuum Filtration and Washing incubate->filter_wash quantify Scintillation Counting filter_wash->quantify analyze Data Analysis (IC50 and Ki Calculation) quantify->analyze end End analyze->end

References

Navigating the Toxicological Landscape of Functionalized Cyclopentanols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profile of novel chemical entities is paramount. This guide provides a comparative overview of the cytotoxicity of functionalized cyclopentane derivatives, offering supporting experimental data and methodologies to inform early-stage drug discovery and development.

While direct comparative toxicity studies on a broad range of functionalized cyclopentanol derivatives are limited in publicly available literature, valuable insights can be gleaned from the more extensively studied cyclopentanone analogues. The metabolic reduction of a ketone to a secondary alcohol is a common biotransformation, making the toxicological data of functionalized cyclopentanones a relevant and informative starting point for understanding their cyclopentanol counterparts.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of a series of diarylidenecyclopentanone derivatives against the human cervical cancer cell line, HeLa. This data provides a quantitative comparison of how different functional groups appended to the cyclopentane core can influence cytotoxic potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)
CyclopentanoneDiarylidenecyclopentanone (Io)HeLa8.73 ± 0.06
CyclopentanoneDiarylidenecyclopentanone (It)HeLa12.55 ± 0.31
CyclopentanoneDiarylidenecyclopentanone (Iu)HeLa11.47 ± 0.15
Cyclopentanol--Data not available in a directly comparable context
Note: Direct comparative studies with IC50 values for analogous cyclopentanol derivatives against the same cancer cell lines were not readily available in the searched literature.[1]

Experimental Protocols

To ensure reproducibility and facilitate the screening of novel cyclopentanol derivatives, detailed methodologies for key cytotoxicity experiments are provided below.

In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (functionalized cyclopentanol derivatives) dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO (for formazan solubilization)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed 1 x 10⁵ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1% (v/v).

    • After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed 1x10^5 cells/well in 96-well plate incubate_24h_attach Incubate 24h for attachment seed_cells->incubate_24h_attach add_compounds Add serially diluted compounds to wells incubate_24h_attach->add_compounds incubate_48h_treat Incubate 48h add_compounds->incubate_48h_treat add_mtt Add MTT solution incubate_48h_treat->add_mtt incubate_4h_mtt Incubate 4h add_mtt->incubate_4h_mtt solubilize Solubilize formazan with DMSO incubate_4h_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Workflow for the in vitro MTT cytotoxicity assay.

Putative Signaling Pathway for Cytotoxicity

While the precise mechanisms of toxicity for many functionalized cyclopentanols are yet to be elucidated, related compounds such as cyclopentenones have been shown to induce apoptosis, or programmed cell death.[2] A plausible signaling pathway involves the activation of the intrinsic mitochondrial pathway of apoptosis.

This pathway is initiated by cellular stress, which leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak). These proteins disrupt the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Active caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death.

signaling_pathway cluster_mito Mitochondrion compound Cytotoxic Cyclopentanol Derivative stress Cellular Stress compound->stress bax_bak Activation of Bax/Bak stress->bax_bak mom_permeability Mitochondrial Outer Membrane Permeabilization bax_bak->mom_permeability cyto_c_release Cytochrome c Release mom_permeability->cyto_c_release apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) cyto_c_release->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Putative intrinsic apoptosis pathway induced by cytotoxic cyclopentanol derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, access to comprehensive spectral data is paramount for compound identification, characterization, and quality control. This guide provides a comparative analysis of available spectral information for 1-(2-Aminoethyl)cyclopentanol and structurally related molecules. Due to a lack of publicly available spectral data for this compound, this guide leverages data from analogous compounds to predict and understand its likely spectral characteristics.

While dedicated spectral entries for this compound (CAS 859629-83-7) are not readily found in major public databases such as the Spectral Database for Organic Compounds (SDBS) and the NIST WebBook, analysis of its constituent functional groups and comparison with related structures can provide valuable insights. Commercial suppliers, including Sigma-Aldrich and ChemBridge, list the compound for sale but do not offer analytical data.[1][2][3][4]

This guide will focus on comparing the spectral features of key related compounds for which data is available: cyclopentanol, the parent alcohol; 1-(aminomethyl)cyclopentanol, a positional isomer; and 2-amino-1-cyclopentylethanol, an isomer with a different arrangement of the amino and hydroxyl groups.

Comparative Spectral Data

The following table summarizes the key spectral features for compounds structurally related to this compound. This data has been compiled from various public spectral databases and literature sources.

Compound1H NMR (ppm)13C NMR (ppm)IR (cm-1)Mass Spec (m/z)
Cyclopentanol 4.3 (CH-OH), 1.5-1.9 (CH2)[5]73.4 (CH-OH), 35.5 (C2/C5), 23.6 (C3/C4)3357 (O-H stretch, broad), 2950-2840 (C-H stretch), 1078 (C-O stretch)[6][7]86 (M+), 68, 57, 43[8][9]
1-(Aminomethyl)cyclopentanol hydrochloride 3.0 (CH2-N), 1.6-1.8 (cyclopentyl CH2)[10]Data not availableData not availableData not available
(1S,2R)-2-(aminomethyl)-1-cyclopentanol Data not availableData not availableData not available129 (M+), 112, 96, 82, 70, 56[11]

Note: The spectral data for the related compounds are sourced from publicly available databases and may have been recorded under varying experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques discussed in this guide. Specific parameters may vary depending on the instrument and the specific compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of a molecule.

General Protocol for 1H and 13C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in an NMR tube.

  • Instrumentation: The data is acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR.

  • Data Acquisition: Acquire the spectrum using standard pulse sequences. For 1H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans is typically required due to the lower natural abundance of the 13C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS). A general NMR spectroscopy protocol for determining the absolute configuration of 1,2-amino alcohols has been described, which involves the analysis of the 1H NMR spectra of their bis-MPA derivatives.[12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in a molecule.

General Protocol for Attenuated Total Reflectance (ATR)-FTIR:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm-1.[14] Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The process involves identifying absorption bands in the spectrum and correlating them to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of a molecule.

General Protocol for Electron Ionization (EI)-MS:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[15][16]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The process involves three main components: an ion source, a mass analyzer, and a detector.[17]

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for spectral data acquisition and analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Compound This compound or Related Compound Dissolution Dissolve in Deuterated Solvent (for NMR) Compound->Dissolution Direct_Application Direct Application (for FTIR/MS) Compound->Direct_Application NMR_Spec NMR Spectrometer Dissolution->NMR_Spec FTIR_Spec FTIR Spectrometer Direct_Application->FTIR_Spec MS_Spec Mass Spectrometer Direct_Application->MS_Spec NMR_Data NMR Spectrum (Chemical Shifts, Coupling Constants) NMR_Spec->NMR_Data FTIR_Data FTIR Spectrum (Absorption Bands) FTIR_Spec->FTIR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS_Spec->MS_Data Structure_Elucidation Structure Elucidation & Compound Identification NMR_Data->Structure_Elucidation FTIR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for spectral data acquisition and analysis.

signaling_pathway_placeholder cluster_database_search Database Search Strategy cluster_data_comparison Comparative Data Analysis Target Target Compound: This compound Databases Spectral Databases: - SDBS - NIST WebBook - PubChem Target->Databases Search Related Related Compounds: - Cyclopentanol - Amino Alcohols - Substituted Cyclopentanols Related->Databases Search NMR_Comp Compare NMR Shifts Databases->NMR_Comp IR_Comp Compare IR Frequencies Databases->IR_Comp MS_Comp Compare Fragmentation Databases->MS_Comp Prediction Predict Spectral Properties of Target Compound NMR_Comp->Prediction IR_Comp->Prediction MS_Comp->Prediction

Caption: Logical approach for spectral data comparison and prediction.

References

Safety Operating Guide

Proper Disposal of 1-(2-Aminoethyl)cyclopentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe and compliant disposal of 1-(2-Aminoethyl)cyclopentanol (CAS Number: 859629-83-7).

Immediate Safety and Disposal Overview

This compound is classified as a hazardous substance and requires disposal as chemical waste. It must not be disposed of down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential regulatory violations.

Based on available safety data, this compound is harmful if swallowed and is a combustible solid. The hydrochloride salt of this compound is also known to cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, handling and disposal require strict adherence to safety protocols.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

2. Waste Collection:

  • Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and its CAS number: "859629-83-7."

  • Indicate the approximate quantity of the waste.

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition.

  • Secondary containment (e.g., a larger, chemically resistant bin) is recommended to prevent the spread of potential spills.

5. Arrange for Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow all internal procedures for waste manifest documentation and handover.

Hazard Classification and Safety Data

Hazard Data PointClassificationSource
GHS Classification Acute Toxicity 4, Oral (H302: Harmful if swallowed)Sigma-Aldrich
Hazard Codes Xn (Harmful)ChemicalBook
Risk Statements R22 (Harmful if swallowed)ChemicalBook
Storage Class 11 (Combustible Solids)Sigma-Aldrich
GHS Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich

Note: The hydrochloride salt of this compound has additional hazard classifications, including skin and eye irritation.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste this compound Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe no_drain Do NOT Pour Down Drain or Dispose in Regular Trash start->no_drain container Select a Compatible, Labeled Hazardous Waste Container ppe->container labeling Label Container: 'Hazardous Waste' Full Chemical Name & CAS Date container->labeling collect Collect Waste in Container labeling->collect storage Store in Designated Satellite Accumulation Area collect->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on generally available safety data. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and adhere to all local, state, and federal regulations, as well as your institution's specific waste disposal policies. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.

Personal protective equipment for handling 1-(2-Aminoethyl)cyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(2-Aminoethyl)cyclopentanol. As specific data for this compound is limited, the following procedures are based on best practices for handling structurally similar chemicals, such as other amino alcohols and cyclopentanol derivatives.[1]

Immediate Safety Precautions

Before handling this compound, it is imperative to have an emergency eyewash station and safety shower readily accessible.[2] A thorough review of the Safety Data Sheet (SDS) for any similar compounds is highly recommended to understand the potential hazards.[2] Based on the structure, this compound may be irritating to the mucous membranes and upper respiratory tract and could be harmful if inhaled, ingested, or absorbed through the skin.[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecific EquipmentRationale
Eye and Face Chemical safety goggles and a full-face shield.To protect against splashes, mists, or vapors that can cause severe eye damage.[3][4]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent direct skin contact with the potentially corrosive and sensitizing substance.[3][5]
Body Chemical-resistant lab coat, apron, or coveralls.To protect skin and clothing from spills and splashes.[3]
Respiratory Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[3][6]To minimize the inhalation of potentially harmful vapors or mists.[3]
Foot Closed-toe, chemical-resistant shoes or boots.To protect feet from spills.[3]

Operational Plan: Step-by-Step Handling and Emergency Procedures

Handling:

  • Preparation: Before beginning work, ensure all necessary PPE is worn correctly and that emergency equipment is accessible.

  • Location: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • Dispensing: Transfer the chemical slowly and carefully to avoid splashing. Use appropriate, clean tools for transfer.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[6]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if symptoms occur.[2]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spills: For small spills, absorb with a non-combustible material such as sand or earth and place in a container for disposal. For large spills, evacuate the area and contact emergency services.[7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste containing this compound should be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[1]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain or into the environment.[7]

Workflow for Safe Handling of this compound

prep Preparation ppe Wear Appropriate PPE prep->ppe Ensure Safety handling Handling in Fume Hood ppe->handling Proceed to Handle storage Secure Storage handling->storage After Use disposal Waste Disposal handling->disposal Generate Waste emergency Emergency Procedures handling->emergency In Case of Incident

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.